molecular formula C10H15N5O6 B3328530 guanosine-1'-13C monohydrate CAS No. 478511-32-9

guanosine-1'-13C monohydrate

货号: B3328530
CAS 编号: 478511-32-9
分子量: 302.25 g/mol
InChI 键: YCHNAJLCEKPFHB-LEKQEWCCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Guanosine-1'-13C monohydrate is a useful research compound. Its molecular formula is C10H15N5O6 and its molecular weight is 302.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]-1H-purin-6-one;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1/i9+1;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHNAJLCEKPFHB-LEKQEWCCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[13C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Molecular Structure of Guanosine-1'-13C Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular structure of guanosine-1'-13C monohydrate, an isotopically labeled nucleoside crucial for various research applications. It details the compound's physicochemical properties, the experimental methods used for its structural elucidation, and a visual representation of its molecular architecture.

Overview of this compound

This compound is a stable isotope-labeled form of guanosine (B1672433), a fundamental component of ribonucleic acid (RNA). In this specific isotopologue, the carbon atom at the 1' position of the ribose sugar moiety is replaced with the heavy isotope, carbon-13 (¹³C). This labeling makes it an invaluable tool in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and as an internal standard in mass spectrometry-based analyses.[1][2] The "monohydrate" designation indicates that one molecule of water is incorporated into the crystal structure for each molecule of guanosine.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for clear reference and comparison.

PropertyValueReference
Chemical Name This compound[1]
CAS Number 478511-32-9[1]
Molecular Formula C₉¹³CH₁₅N₅O₆ or (¹³C)C₉H₁₃N₅O₅•H₂O[1][3]
Molecular Weight 302.25 g/mol [1][3]
Synonyms 9-(β-D-ribofuranosyl)guanine-1'-¹³C monohydrate[4]
Applications Isotope labelled analogue of Guanosine for use in nucleic acid research.[1][2]

Molecular Structure

The molecular structure of this compound consists of three primary components:

  • Guanine (B1146940) Base: A purine (B94841) derivative featuring a fused imidazole (B134444) and pyrimidine (B1678525) ring system.

  • Ribose Sugar: A five-carbon pentose (B10789219) sugar. The key feature of this molecule is the incorporation of a ¹³C isotope at the 1' position (the anomeric carbon).

  • Glycosidic Bond: A β-N₉-glycosidic bond connects the guanine base at its N9 position to the 1' position of the ribose sugar.

  • Water of Hydration: A single water molecule is associated with each guanosine molecule through hydrogen bonding within the crystal lattice.

The precise three-dimensional arrangement, including bond lengths, bond angles, and torsion angles, is best determined through X-ray crystallography.

XRay_Workflow start Sample Preparation (this compound) crystallization Single Crystal Growth start->crystallization data_collection X-Ray Diffraction Data Collection (Automated Diffractometer) crystallization->data_collection processing Data Processing (Electron Density Map Generation) data_collection->processing solution Structure Solution (Patterson or Direct Methods) processing->solution refinement Model Building & Refinement solution->refinement final_structure Final 3D Molecular Structure (Atomic Coordinates, Bond Lengths) refinement->final_structure caption Workflow for X-Ray Crystallography.

References

Synthesis and Characterization of Guanosine-1'-13C Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of guanosine-1'-13C monohydrate, a crucial isotopically labeled nucleoside for advanced research in drug development and structural biology. The strategic placement of a 13C label at the 1'-position of the ribose sugar enables detailed investigation of nucleic acid structure, dynamics, and interactions through techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically involves the initial preparation of 1'-13C labeled D-ribose, followed by a chemo-enzymatic or purely chemical glycosylation reaction with a protected guanine (B1146940) derivative, and subsequent deprotection and purification.

Synthesis Pathway Overview

The general synthetic approach can be visualized as a two-stage process: the synthesis of the labeled ribose precursor and its subsequent coupling to the nucleobase.

Synthesis_Pathway cluster_ribose Stage 1: Synthesis of 1'-13C-D-Ribose cluster_guanosine Stage 2: Synthesis of Guanosine-1'-13C D-Glucose D-Glucose Enzymatic/Chemical\nConversion Enzymatic/Chemical Conversion D-Glucose->Enzymatic/Chemical\nConversion [13C] Formaldehyde or other C1 source 1'-13C-D-Ribose 1'-13C-D-Ribose Enzymatic/Chemical\nConversion->1'-13C-D-Ribose Glycosylation Glycosylation 1'-13C-D-Ribose->Glycosylation Protected\nGuanine Protected Guanine Protected\nGuanine->Glycosylation Protected\nGuanosine-1'-13C Protected Guanosine-1'-13C Glycosylation->Protected\nGuanosine-1'-13C Deprotection Deprotection Protected\nGuanosine-1'-13C->Deprotection Guanosine-1'-13C Guanosine-1'-13C Deprotection->Guanosine-1'-13C

Caption: General synthesis pathway for Guanosine-1'-13C.

Experimental Protocols

Protocol 1: Chemo-enzymatic Synthesis of D-[1-13C]Ribose

This protocol outlines a general chemo-enzymatic method for preparing D-[1-13C]ribose, a key precursor.[1]

  • Enzymatic Reactions: A series of enzymatic reactions, often starting from a less expensive labeled precursor, are employed. For instance, enzymes such as transketolase, aldolase, and isomerase can be used in a cascade to build the five-carbon ribose skeleton with the 13C label at the C1 position.

  • Starting Materials: Common starting materials can include [13C]formaldehyde or other simple 13C-labeled one-carbon units.

  • Reaction Conditions: Reactions are typically carried out in aqueous buffer solutions at controlled pH and temperature to ensure optimal enzyme activity.

  • Purification: The resulting D-[1-13C]ribose is purified from the reaction mixture using techniques such as ion-exchange chromatography and crystallization.

Protocol 2: Synthesis of Guanosine-1'-13C via Glycosylation

This protocol describes a general procedure for the glycosylation of a guanine derivative with the prepared 1'-13C-labeled ribose.

  • Protection of Guanine: The guanine base is first protected at the N9 and exocyclic amino groups to ensure regioselective glycosylation at the N9 position. Common protecting groups include acetyl or benzoyl groups.

  • Activation of Ribose: The 1'-13C-D-ribose is typically converted to a more reactive derivative, such as a ribofuranosyl acetate (B1210297) or halide.

  • Glycosylation Reaction: The protected guanine is reacted with the activated 1'-13C-ribose in the presence of a Lewis acid catalyst (e.g., SnCl4) or under fusion conditions.

  • Deprotection: The protecting groups are removed from the guanine base and the ribose hydroxyls. This is often achieved by treatment with a base, such as sodium methoxide (B1231860) in methanol (B129727) or aqueous ammonia.

  • Purification: The crude guanosine-1'-13C is purified by column chromatography on silica (B1680970) gel or by reverse-phase high-performance liquid chromatography (HPLC).

Protocol 3: Crystallization of this compound

This protocol details the final step of obtaining the monohydrate crystalline form.

  • Dissolution: The purified guanosine-1'-13C is dissolved in a minimal amount of hot water or an aqueous solution at a slightly acidic pH.

  • Cooling and Crystallization: The solution is slowly cooled to room temperature, and then further cooled in an ice bath to induce crystallization. The formation of the monohydrate is favored in aqueous solutions.[2]

  • Isolation and Drying: The crystals are collected by filtration, washed with cold water, and then with ethanol. The resulting this compound is dried under vacuum.

Characterization of this compound

A suite of analytical techniques is employed to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Characterization Workflow

The following diagram illustrates the typical workflow for the characterization of the final product.

Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (1H, 13C) Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS EA Elemental Analysis Start->EA Purity Purity & Identity Confirmed? NMR->Purity MS->Purity EA->Purity Purity->Start No, re-purify End Final Product Purity->End Yes

Caption: Workflow for the characterization of this compound.

Quantitative Data Summary

The following tables summarize the expected characterization data for this compound.

Table 1: Expected 13C NMR Chemical Shifts

Carbon AtomExpected Chemical Shift (δ, ppm) in D2ONotes
1'-13C ~88-92 The chemical shift will be a singlet in a proton-decoupled spectrum. In a coupled spectrum, it will appear as a doublet due to coupling with H1'.
2'~73-75
3'~70-72
4'~85-87
5'~61-63
2~153-155
4~151-153
5~116-118
6~157-159
8~137-139

Note: Chemical shifts are referenced to an internal standard (e.g., DSS or TSP) and can vary slightly depending on the solvent, pH, and temperature.

Table 2: Expected 1H-13C Coupling Constants

CouplingExpected Value (Hz)
¹J(C1'-H1')~160-170
²J(C1'-H2')~2-5

Table 3: Mass Spectrometry Data

IonExpected m/z
[M+H]⁺301.1 (for 13C1C9H13N5O5·H2O + H)
[M-H]⁻299.1 (for 13C1C9H13N5O5·H2O - H)

Table 4: Elemental Analysis Data

ElementTheoretical %
Carbon (C)39.87 (including one 13C)
Hydrogen (H)5.02
Nitrogen (N)23.24
Oxygen (O)31.86
Detailed Characterization Methodologies

Protocol 4: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of D₂O or DMSO-d₆.

  • 1H NMR: Acquire a one-dimensional proton NMR spectrum to confirm the overall structure and purity. The anomeric proton (H1') signal should appear as a doublet of doublets due to coupling with H2' and the 13C at the 1' position.

  • 13C NMR: Acquire a proton-decoupled 13C NMR spectrum. The C1' signal will be significantly enhanced due to the isotopic enrichment. A coupled 13C NMR or a HETCOR/HSQC experiment can be used to confirm the ¹J(C1'-H1') coupling constant.

Protocol 5: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode.

  • Analysis: Use an electrospray ionization (ESI) mass spectrometer to obtain the mass spectrum. The molecular ion peak corresponding to the 13C-labeled compound should be observed.

Protocol 6: Elemental Analysis

  • Sample Preparation: A precisely weighed, dry sample of the compound is required.

  • Analysis: The sample is combusted in a specialized instrument, and the resulting gases (CO₂, H₂O, N₂) are quantified to determine the elemental composition. The results should be within ±0.4% of the theoretical values.

Conclusion

The synthesis and rigorous characterization of this compound are essential for its application in high-resolution structural and dynamic studies of nucleic acids. The protocols and data presented in this guide provide a framework for researchers to produce and validate this valuable isotopic tracer, thereby facilitating advancements in drug discovery and molecular biology.

References

The Labeled Legacy: A Technical Guide to the Discovery and History of Isotopically Labeled Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to trace the intricate pathways of life at the molecular level has been a cornerstone of biological and medical research for over half a century. At the heart of this capability lies the use of isotopically labeled nucleosides, molecules that have been subtly altered to carry a detectable "tag." These tagged building blocks of DNA and RNA have illuminated fundamental processes such as DNA replication, cellular metabolism, and the mechanisms of disease, paving the way for significant advancements in drug development and diagnostics. This in-depth technical guide explores the discovery and history of isotopically labeled nucleosides, from the early days of radioisotopes to the sophisticated applications of stable isotopes in the modern laboratory. We will delve into the evolution of labeling techniques, provide detailed experimental protocols for key methods, and present quantitative data to compare the efficiency and applications of these powerful research tools.

A Historical Trajectory: From Radioactivity to Stability

The journey into the world of molecular tracing began with the advent of radioisotopes. Early researchers harnessed the detectable decay of radioactive elements to follow the fate of molecules within biological systems.

The Era of Radiolabeling: Pioneering DNA Synthesis with ³H-Thymidine

One of the most significant early breakthroughs came with the use of tritiated thymidine (B127349) ([³H]thymidine) to study DNA synthesis.[1] This radioactively labeled analog of the DNA precursor thymidine is readily incorporated into newly synthesized DNA during cell division.[2] The emitted beta radiation could be detected using techniques like autoradiography, allowing scientists to visualize the process of DNA replication for the first time.[1] A landmark experiment by Taylor, Woods, and Hughes in 1957 utilized [³H]thymidine to provide compelling evidence for the semi-conservative model of DNA replication.

While revolutionary, the use of radioisotopes such as ³H and ¹⁴C presented challenges, including the potential for radiation-induced cellular damage and the need for specialized handling and disposal procedures.[3][4] The specific activity of these radiolabeled compounds, a measure of the amount of radioactivity per unit mass, was a critical parameter for experimental success.[5]

The Shift to Stable Isotopes: A New Era of Precision

The latter half of the 20th century saw a gradual shift towards the use of stable, non-radioactive isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).[6] This transition was driven by the development of sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which could detect the minute mass differences conferred by these isotopes.[7] Stable isotope labeling offered several advantages, including enhanced safety, the ability to probe molecular structure and dynamics in unprecedented detail, and the absence of isotope effects that could perturb biological systems.[8]

Quantitative Comparison of Nucleoside Labeling Methods

The choice of isotopic labeling strategy depends on the specific research question, the biological system under investigation, and the available analytical instrumentation. The following tables provide a quantitative comparison of key labeling methods.

Labeling Method Isotope(s) Typical Incorporation Efficiency Primary Detection Method Key Advantages Key Disadvantages
Radioactive Labeling ([³H]Thymidine) ³HHighScintillation Counting, AutoradiographyHigh sensitivity, well-established protocolsRadiation safety concerns, potential for cellular toxicity
Radioactive Labeling ([¹⁴C]Thymidine) ¹⁴CHighScintillation Counting, AutoradiographyHigher energy beta emission than ³HRadiation safety concerns, potential for cellular toxicity
Metabolic Labeling (in vivo/in culture) ¹³C, ¹⁵N, ²HVariable (dependent on precursor and organism)Mass Spectrometry, NMR SpectroscopyReflects endogenous metabolic pathways, non-invasiveIsotopic scrambling can occur, lower incorporation in some pathways
Enzymatic Synthesis (in vitro) ¹³C, ¹⁵NHigh (>80-90%)[9]Mass Spectrometry, NMR SpectroscopyHigh yield, site-specific labeling possible, high purityRequires purified enzymes, can be costly
Chemical (Solid-Phase) Synthesis ¹³C, ¹⁵N, ²HHigh coupling yields per cycleMass Spectrometry, NMR SpectroscopyPrecise site-specific labeling, allows for modificationsLower overall yields for long oligonucleotides, can be expensive
Parameter Enzymatic Synthesis of ¹⁵N-labeled NTPs Chemical Synthesis of ¹³C-labeled Phosphoramidites
Typical Yield >80%[9]Coupling yields >99% per step, but overall yield decreases with length
Purity HighHigh
Scalability Gram-scale possible[9]Milligram to gram scale
Cost Can be cost-effective for uniform labelingCan be expensive, especially for complex labeled precursors
Flexibility Uniform or specific labeling patternsHigh flexibility for site-specific labeling
Radiolabeled Nucleoside Typical Specific Activity
[³H]Thymidine >10 Ci/mmol[2]
[¹⁴C]Thymidine >50 mCi/mmol[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving isotopically labeled nucleosides.

Protocol 1: [³H]Thymidine Incorporation Assay for Cell Proliferation

This assay is a classic method to measure the rate of DNA synthesis as an indicator of cell proliferation.[10][11]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • [³H]Thymidine (typically 1 µCi/mL final concentration)

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Ethanol (B145695), 95%

  • Scintillation fluid

  • Scintillation vials

  • Liquid scintillation counter

  • Cell harvester (optional)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.

  • Cell Treatment: Treat cells with the experimental compounds (e.g., growth factors, inhibitors) and incubate for the desired period.

  • Labeling: Add [³H]thymidine to each well to a final concentration of 1 µCi/mL. Incubate for 4-24 hours, depending on the cell cycle length.[1]

  • Cell Lysis and DNA Precipitation:

    • Aspirate the medium and wash the cells twice with cold PBS.

    • Add 1 mL of cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate the DNA.

    • Aspirate the TCA and wash the precipitate twice with 95% ethanol.

  • Harvesting (Optional): If using a cell harvester, follow the manufacturer's instructions to collect the precipitated DNA onto glass fiber filters.

  • Solubilization and Counting:

    • If not using a harvester, add a solubilizing agent (e.g., 0.5 M NaOH) to each well to dissolve the precipitate.

    • Transfer the solubilized DNA or the filter discs to scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity in a liquid scintillation counter.

Data Analysis: The amount of incorporated radioactivity (counts per minute, CPM) is directly proportional to the rate of DNA synthesis and, therefore, cell proliferation.

Protocol 2: Uniform ¹⁵N-Labeling of Nucleic Acids in E. coli

This protocol describes the metabolic labeling of E. coli to produce uniformly ¹⁵N-enriched nucleic acids for NMR and MS analysis.[12][13][14]

Materials:

  • E. coli strain (e.g., BL21(DE3))

  • M9 minimal medium components

  • ¹⁵NH₄Cl (as the sole nitrogen source)

  • Glucose (or other carbon source)

  • Appropriate antibiotics

  • IPTG (for inducible expression systems)

  • Lysis buffer (e.g., containing lysozyme (B549824) and detergents)

  • Nucleic acid purification kit (e.g., phenol-chloroform extraction or commercial kits)

Procedure:

  • Starter Culture: Inoculate a small volume of M9 minimal medium containing ¹⁵NH₄Cl with a single colony of E. coli. Grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate a larger volume of M9 medium containing ¹⁵NH₄Cl with the starter culture. Grow at 37°C with vigorous shaking.

  • Induction (if applicable): If expressing a specific protein-RNA complex, induce protein expression with IPTG at the appropriate cell density (e.g., OD₆₀₀ of 0.6-0.8).

  • Cell Harvest: Harvest the cells by centrifugation when they reach the desired growth phase (e.g., late log phase).

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells using appropriate methods (e.g., sonication, French press).

  • Nucleic Acid Extraction: Purify the total nucleic acids from the cell lysate using a standard protocol such as phenol-chloroform extraction followed by ethanol precipitation, or a commercial nucleic acid purification kit.

  • Analysis: The purified ¹⁵N-labeled nucleic acids can then be analyzed by NMR spectroscopy or mass spectrometry.

Protocol 3: Solid-Phase Synthesis of ¹³C-Labeled Oligonucleotides

Solid-phase synthesis allows for the precise incorporation of ¹³C-labeled nucleosides at specific positions within an oligonucleotide sequence.[][16][17][18]

Materials:

  • Controlled pore glass (CPG) solid support functionalized with the first nucleoside

  • ¹³C-labeled phosphoramidite (B1245037) monomers

  • Unlabeled phosphoramidite monomers

  • Activator solution (e.g., tetrazole)

  • Capping solution

  • Oxidizing solution

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Automated DNA/RNA synthesizer

Procedure (performed on an automated synthesizer):

  • Deprotection (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the deblocking solution.[18]

  • Coupling: The desired ¹³C-labeled or unlabeled phosphoramidite monomer is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[19]

  • Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants in subsequent cycles.[19]

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage.[19]

  • Cycle Repetition: Steps 1-4 are repeated for each subsequent nucleotide to be added to the sequence.

  • Cleavage and Deprotection: After the final cycle, the synthesized oligonucleotide is cleaved from the solid support, and all protecting groups are removed using the cleavage and deprotection solution.

  • Purification: The crude oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC).

Mandatory Visualizations

DNA Replication Tracking Workflow

DNA_Replication_Workflow cluster_cell_culture Cell Culture cluster_sample_processing Sample Processing cluster_detection Detection & Analysis start Start with proliferating cells add_label Add Isotopically Labeled Nucleoside (e.g., ³H-Thymidine) start->add_label Pulse Labeling incubation Incubate for defined period add_label->incubation harvest Harvest Cells incubation->harvest End of Pulse lyse Lyse Cells & Precipitate DNA harvest->lyse wash Wash Precipitate lyse->wash measure Measure Incorporated Radioactivity wash->measure analyze Analyze Data (CPM vs. Control) measure->analyze end_result Determine Rate of DNA Synthesis analyze->end_result

Caption: Workflow for tracking DNA replication using isotopically labeled nucleosides.

Metabolic Flux Analysis Workflow

Metabolic_Flux_Analysis cluster_experiment Isotope Labeling Experiment cluster_analysis Mass Spectrometry Analysis cluster_modeling Computational Modeling start Culture cells with ¹³C-labeled substrate (e.g., glucose) steadystate Achieve isotopic steady state start->steadystate extract Extract intracellular metabolites steadystate->extract ms LC-MS/MS analysis of labeled nucleosides and other metabolites extract->ms isotopologues Determine mass isotopologue distributions ms->isotopologues flux_estimation Estimate metabolic fluxes by fitting data to model isotopologues->flux_estimation model Define metabolic network model model->flux_estimation results Quantify pathway activity flux_estimation->results

Caption: Workflow for metabolic flux analysis using stable isotope-labeled nucleosides.

Conclusion

The discovery and development of isotopically labeled nucleosides have been instrumental in advancing our understanding of fundamental biological processes. From the early, groundbreaking experiments with radioisotopes that unveiled the secrets of DNA replication to the current sophisticated applications of stable isotopes in metabolomics and structural biology, these molecular tracers have consistently provided researchers with a powerful lens to peer into the workings of the cell. As analytical technologies continue to improve in sensitivity and resolution, the use of isotopically labeled nucleosides will undoubtedly continue to be a vital tool for scientists and drug development professionals, driving new discoveries and innovations in medicine and biotechnology.

References

An In-depth Technical Guide on the Role of Guanosine-1'-¹³C Monohydrate in RNA Structural Biology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The precise determination of RNA three-dimensional structures is paramount to understanding its diverse biological functions and for the rational design of RNA-targeting therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying RNA structure and dynamics in solution. However, the inherent spectral complexity and resonance overlap in RNA molecules pose significant challenges. Isotope labeling, particularly the site-specific incorporation of ¹³C, is a crucial strategy to overcome these limitations. Guanosine-1'-¹³C monohydrate serves as a key precursor for the synthesis of ¹³C-labeled guanosine (B1672433) triphosphate (GTP), enabling the introduction of an NMR-active label at the C1' position of the ribose sugar. This specific labeling scheme simplifies complex NMR spectra, aids in resonance assignment, and provides valuable conformational restraints for high-resolution structure determination.

Introduction: The Challenge of RNA Structure Determination

RNA molecules adopt intricate three-dimensional structures that are fundamental to their roles in gene regulation, catalysis, and viral replication.[1] While techniques like X-ray crystallography provide high-resolution static pictures, NMR spectroscopy offers the unique advantage of characterizing RNA structure and dynamics in a solution environment that more closely mimics physiological conditions.[2]

However, NMR studies of RNA are hampered by several intrinsic challenges:

  • Limited Chemical Shift Dispersion: RNA is composed of only four different nucleotides, leading to a narrow range of chemical shifts for protons and carbons, which results in severe signal overlap, especially in larger molecules.[2][3]

  • Spectral Complexity: The protons of the ribose sugar, with the exception of the anomeric proton (H1'), resonate within a very narrow spectral region (~1 ppm), making their individual assignment exceptionally difficult.[4][5]

  • Lack of Long-Range Contacts: The Nuclear Overhauser Effect (NOE), the primary source of distance restraints in NMR, is effective only over short distances (< 5 Å), making it difficult to define the global fold of an RNA molecule.[2]

To address these issues, the incorporation of stable isotopes like ¹³C and ¹⁵N has become an indispensable tool in RNA structural biology.[3][6] Uniform labeling, while useful, introduces its own complexities, such as one-bond ¹³C-¹³C scalar couplings that broaden signals.[3][7] This has led to the development of selective and site-specific labeling strategies, where isotopes are incorporated only at specific atomic positions.

The Strategic Role of Guanosine-1'-¹³C Labeling

Labeling the C1' position of the ribose sugar in guanosine residues is a particularly powerful strategy in RNA NMR. The C1' carbon and its attached H1' proton are conformationally sensitive and provide a wealth of structural information.

Advantages of 1'-¹³C Labeling:

  • Simplifies Spectra: By introducing a ¹³C label only at the C1' position, the complex network of ¹³C-¹³C couplings found in uniformly labeled samples is eliminated. This results in sharper signals and simplified spectra.[7]

  • Aids in Sequential Assignment: The H1'-C1' correlation is unique and well-resolved in 2D ¹H-¹³C correlation spectra (like HSQC or HMQC). This provides a starting point for "walking" along the RNA backbone to assign resonances sequentially.

  • Probes Sugar Pucker Conformation: The ¹J(C1',H1') coupling constant is sensitive to the pseudorotational phase angle of the ribose sugar, allowing researchers to distinguish between the C2'-endo (S-type) and C3'-endo (N-type) conformations, which are critical determinants of helical geometry (A-form vs. B-form).[8]

  • Provides Torsion Angle Restraints: The chemical shift of the C1' carbon is influenced by the glycosidic torsion angle (χ), which describes the orientation of the base relative to the sugar.[8] This provides valuable restraints for structure calculations.

  • Facilitates Study of Protein-RNA Complexes: In the context of large biomolecular complexes, selective labeling of the RNA component allows its signals to be clearly distinguished from the protein signals, enabling the study of intermolecular interactions at the binding interface.[4][5]

Experimental Workflow and Methodologies

The utilization of guanosine-1'-¹³C in RNA structural biology follows a multi-step workflow, from the synthesis of the labeled nucleotide to the final structure calculation.

Overall Experimental Workflow

The general process involves synthesizing the labeled RNA, acquiring NMR data, and using that data to determine the structure.

G Workflow for RNA Structure Determination using 1'-13C Labeling cluster_0 Preparation of Labeled RNA cluster_1 NMR Data Acquisition & Analysis cluster_2 Structure Calculation A Synthesis of 1'-13C Guanosine Monohydrate B Enzymatic Conversion to 1'-13C Guanosine Triphosphate (GTP) A->B C In Vitro Transcription (IVT) with T7 RNA Polymerase B->C D RNA Purification (e.g., HPLC, PAGE) C->D E NMR Sample Preparation D->E Labeled RNA F Acquisition of 2D/3D Heteronuclear NMR Spectra (e.g., 1H-13C HSQC) E->F G Resonance Assignment F->G H Measurement of Structural Restraints (NOEs, J-couplings, RDCs) G->H I Structure Calculation (e.g., XPLOR-NIH, CYANA) H->I Restraint List J Structure Refinement & Validation I->J G Coupling 3J(H1',H2') Coupling C3_endo C3'-endo (A-form) Small Coupling (1-2 Hz) Coupling->C3_endo indicates C2_endo C2'-endo (B-form) Large Coupling (7-9 Hz) Coupling->C2_endo indicates

References

A Technical Guide to the Natural Abundance of ¹³C in Guanosine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Guanosine (B1672433), a fundamental purine (B94841) nucleoside, is an integral component of nucleic acids, DNA and RNA. Comprising a guanine (B1146940) molecule linked to a ribose sugar, its structure and function are of paramount importance in numerous biological processes. The carbon atoms that form the backbone of guanosine are predominantly the stable isotope carbon-12 (¹²C). However, a small, naturally occurring fraction exists as the heavier stable isotope, carbon-13 (¹³C). The natural abundance of ¹³C is approximately 1.07% of all carbon atoms.[1] Understanding this baseline isotopic distribution is critical for researchers, particularly in fields like metabolic flux analysis, structural biology, and drug development, where isotopically labeled compounds are frequently used.

This technical guide provides an in-depth overview of the natural abundance of ¹³C in guanosine. It presents quantitative data, details the experimental protocols used for its determination, and illustrates the underlying principles and workflows. The information is tailored for researchers, scientists, and drug development professionals who utilize isotopic analysis in their work.

Quantitative Data on ¹³C Natural Abundance

The natural abundance of ¹³C in any molecule is a direct function of the number of carbon atoms it contains. Guanosine (C₁₀H₁₃N₅O₅) possesses ten carbon atoms, distributed equally between its guanine and ribose moieties. The following table summarizes the key quantitative data related to the natural ¹³C abundance in guanosine.

ParameterValueSource/Note
General Natural Abundance of ¹³C ~1.07%[1]
Molecular Formula of Guanosine C₁₀H₁₃N₅O₅Chemical Standard
Total Carbon Atoms in Guanosine 10From Molecular Formula
Carbon Atoms in Guanine Moiety5Structural Information
Carbon Atoms in Ribose Moiety5Structural Information
Expected M+1 Peak Intensity (Mass Spec.) ~11.0%Calculated as 10 atoms × 1.1% per atom[1]

Note: The M+1 peak intensity is the relative intensity of the isotopologue containing one ¹³C atom compared to the monoisotopic peak (M), which contains only ¹²C.

Theoretical Framework and Isotopic Distribution

The ten carbon atoms in a guanosine molecule provide ten potential sites for a ¹³C isotope to be present. This stochastic distribution has significant implications for analytical techniques like mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

In mass spectrometry, the presence of ¹³C gives rise to an "M+1" peak, which corresponds to molecules that are one mass unit heavier than the monoisotopic mass (M).[1][2] For a molecule with 10 carbon atoms like guanosine, the probability of it containing one ¹³C atom is approximately 10 times the natural abundance of ¹³C, leading to an M+1 peak with about 11% the intensity of the M peak.[1] Correcting for this natural abundance is a critical step in stable isotope labeling experiments to prevent the overestimation of isotopic enrichment.[2][3]

In ¹³C NMR, while the large chemical shift dispersion is an advantage, the low natural abundance of ¹³C results in inherently low sensitivity.[4][5] This often necessitates longer experiment times or higher sample concentrations to achieve an adequate signal-to-noise ratio.[6]

G cluster_molecule Guanosine (C₁₀H₁₃N₅O₅) cluster_isotope Isotopic Composition of each Carbon Atom guanosine Guanosine guanine Guanine Moiety (5 Carbon Atoms) guanosine->guanine comprises ribose Ribose Moiety (5 Carbon Atoms) guanosine->ribose comprises C12 ¹²C Isotope guanine->C12 ~98.93% probability C13 ¹³C Isotope guanine->C13 ~1.07% probability ribose->C12 ~98.93% probability ribose->C13 ~1.07% probability

Figure 1: Logical distribution of ¹³C within the guanosine molecule.

Experimental Protocols for Determination

The natural abundance of ¹³C in guanosine can be precisely measured using two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Acquisition & Processing cluster_result Phase 4: Final Output Sample Guanosine Sample (Unlabeled Control) LCMS Liquid Chromatography- Mass Spectrometry (LC-MS) Sample->LCMS NMR ¹³C NMR Spectroscopy Sample->NMR RawData Acquire Raw Data (Mass Spectra / FID) LCMS->RawData NMR->RawData Processing Data Processing (Peak Integration / Deconvolution) RawData->Processing Result Natural Isotopic Abundance Data Processing->Result

Figure 2: General experimental workflow for determining ¹³C abundance.
Method 1: Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for analyzing non-volatile compounds like guanosine and determining their isotopic composition.[7]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve a high-purity guanosine standard in a suitable solvent (e.g., a mixture of water and methanol) to a known concentration. For stable isotope tracing experiments, prepare both unlabeled (natural abundance) and labeled samples.[2]

  • Liquid Chromatography (LC) Setup:

    • Equip an HPLC or UPLC system with a column suitable for polar compound separation (e.g., a C18 reversed-phase column with an aqueous mobile phase).

    • Develop a gradient elution method to achieve baseline separation of guanosine from any potential impurities.

  • Mass Spectrometer (MS) Setup:

    • Couple the LC system to a mass spectrometer (e.g., Quadrupole, Time-of-Flight, or Orbitrap) equipped with an appropriate ionization source, typically Electrospray Ionization (ESI).[7]

    • Calibrate the mass spectrometer across the relevant mass range to ensure high mass accuracy.[2]

    • Set the instrument to acquire data in full scan mode to capture the entire mass isotopologue distribution (e.g., scanning a mass range that includes the M, M+1, and M+2 peaks for guanosine).[2]

  • Data Acquisition:

    • Inject a blank sample to establish the baseline and identify any background noise.

    • Inject the prepared guanosine sample and acquire the data. Ensure the chromatographic peak is well-defined and has sufficient signal intensity.[2]

  • Data Analysis:

    • Process the raw data using instrument-specific software or open-source tools.

    • Extract the mass spectrum corresponding to the guanosine chromatographic peak.

    • Determine the intensities of the monoisotopic peak (M) and the M+1 isotopologue peak.

    • Calculate the natural abundance by taking the ratio of the M+1 intensity to the sum of all isotopic peak intensities.

    • For high-precision work, use correction algorithms to account for the contribution of other naturally occurring isotopes (e.g., ¹⁷O) to the M+1 peak.[8]

Method 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹³C NMR can provide position-specific information about the ¹³C distribution within the guanosine molecule, although it is less sensitive than MS.[9][10]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve a relatively high concentration of the guanosine sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Transfer the solution to a high-precision NMR tube.

  • NMR Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a sensitive probe.

    • Tune and match the probe for the ¹³C frequency.

  • Data Acquisition:

    • Employ a quantitative ¹³C NMR pulse sequence. This typically involves inverse-gated proton decoupling to eliminate the Nuclear Overhauser Effect (NOE) and ensure signal intensity is directly proportional to the number of nuclei.

    • Set a long relaxation delay (at least 5 times the longest T₁ relaxation time of the carbon nuclei) to allow for full magnetization recovery between scans.

    • Acquire a large number of scans to achieve a high signal-to-noise ratio, which is necessary due to the low natural abundance of ¹³C.[6]

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

    • Perform phase and baseline corrections on the resulting spectrum.

    • Carefully integrate the signals corresponding to each of the 10 distinct carbon atoms in the guanosine molecule.

    • The relative area of each integral reflects the natural ¹³C abundance at that specific carbon position. While theoretically uniform, minor variations can occur due to kinetic isotope effects during biosynthesis.

Applications and Significance

A precise understanding of the natural ¹³C abundance in guanosine is fundamental for several advanced research applications:

  • Metabolic Flux Analysis: In studies using ¹³C-labeled tracers to map metabolic pathways, the measured isotopic enrichment must be corrected for the naturally present ¹³C.[2][3] Failure to do so leads to inaccurate calculations of metabolic fluxes.

  • Structural Biology: Techniques like solid-state NMR can probe the structure and self-assembly of guanosine derivatives even at natural isotopic abundance, providing insights into the formation of G-quadruplexes and other higher-order structures.[11][12]

  • Drug Development: When developing drugs that are guanosine analogues or interact with guanosine-rich regions of nucleic acids, stable isotope analysis can be used to track the drug's metabolic fate and mechanism of action.

  • Geochemistry and Food Science: The ratio of ¹³C to ¹²C can vary slightly depending on the biosynthetic origin of a molecule. Analyzing these subtle differences can help determine the source of biological materials.[1]

The natural abundance of ¹³C in guanosine is a well-defined parameter based on the universal isotopic distribution of carbon. While the overall abundance is approximately 1.07%, its manifestation in a 10-carbon molecule like guanosine is significant for analytical characterization. Advanced techniques such as mass spectrometry and NMR spectroscopy provide robust methods for its quantification, both at the molecular and atom-specific levels. For researchers in the life sciences, a thorough understanding and accurate correction for this natural isotopic background are indispensable for the integrity and precision of experimental results, particularly in the ever-expanding field of metabolomics and systems biology.

References

Technical Guide: Guanosine-1'-13C Monohydrate (CAS Number 478511-32-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine-1'-13C monohydrate is a stable isotope-labeled form of guanosine (B1672433), a fundamental purine (B94841) nucleoside. This isotopologue contains a carbon-13 (¹³C) atom at the 1' position of the ribose sugar moiety. The incorporation of this heavy isotope makes it a powerful tool for tracing the metabolic fate of guanosine in various biological systems without the concerns associated with radioactive isotopes. Its primary application lies in metabolic research, particularly in studies involving nucleic acid biosynthesis, salvage pathways, and signal transduction. The precise mass difference introduced by the ¹³C label allows for its detection and quantification using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of the technical details, experimental applications, and relevant biological pathways associated with this compound.

Physicochemical Properties and Data

Quantitative data for this compound is crucial for experimental design and data interpretation. While a specific certificate of analysis for this particular lot is not publicly available, the following tables summarize typical specifications and physicochemical properties based on supplier information and data for unlabeled guanosine.[1][2][3][4][5]

Table 1: Chemical and Physical Data

PropertyValue
Chemical Name This compound
CAS Number 478511-32-9
Molecular Formula C₉¹³CH₁₅N₅O₆
Molecular Weight 302.25 g/mol [2][4]
Appearance White to off-white solid
Solubility Very slightly soluble in cold water. Insoluble in methanol (B129727), diethyl ether.[6]
Storage Store at 2-8°C

Table 2: Typical Analytical Specifications

ParameterSpecificationMethod
Purity ≥98%HPLC
Isotopic Enrichment ≥99 atom % ¹³CMass Spectrometry
Chemical Identity Conforms to structure¹H-NMR, ¹³C-NMR, Mass Spectrometry

Synthesis and Isotopic Labeling

Chemi-enzymatic methods are often employed for the synthesis of ¹³C-labeled D-ribose.[7][8] These methods provide high yields and specific labeling. One possible synthetic route starts from D-glucose-1-¹³C, which can be chemically converted to D-ribose-1-¹³C.[9] The labeled ribose is then activated, typically as a ribofuranosyl acetate (B1210297) or halide, and coupled with a protected guanine (B1146940) derivative. Subsequent deprotection steps yield the final product, guanosine-1'-¹³C, which is then isolated as a monohydrate.

Experimental Applications and Protocols

This compound is a valuable tracer for a variety of experimental applications, primarily centered around metabolic flux analysis and the elucidation of biochemical pathways.

Metabolic Flux Analysis (MFA)

Objective: To quantify the rates (fluxes) of metabolic pathways in which guanosine is involved, such as the purine salvage pathway.

General Protocol:

  • Cell Culture and Labeling:

    • Culture cells of interest to a desired density.

    • Replace the standard culture medium with a medium containing this compound at a known concentration.

    • Incubate the cells for a time course sufficient to achieve isotopic steady-state or to monitor dynamic labeling.

  • Metabolite Extraction:

    • Quench metabolic activity rapidly, typically using cold methanol or other quenching solutions.

    • Extract intracellular metabolites using a suitable solvent system (e.g., methanol/water/chloroform).

  • Sample Analysis by Mass Spectrometry (MS):

    • Analyze the extracted metabolites using LC-MS or GC-MS.

    • Monitor the mass isotopologue distribution (MID) of guanosine and its downstream metabolites (e.g., guanosine monophosphate (GMP), guanosine diphosphate (B83284) (GDP), guanosine triphosphate (GTP)). The ¹³C label will result in a mass shift of +1 Da for singly labeled species.

  • Data Analysis and Flux Calculation:

    • Correct the raw MS data for the natural abundance of ¹³C.

    • Use metabolic modeling software (e.g., INCA, Metran) to fit the experimental MID data to a metabolic network model and calculate the intracellular fluxes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To structurally characterize guanosine-containing molecules and to study their dynamics and interactions. The ¹³C label provides a specific probe for NMR studies.

General Protocol for Structural Elucidation:

  • Sample Preparation:

    • Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • NMR Data Acquisition:

    • Acquire a one-dimensional (1D) ¹³C NMR spectrum. The signal from the ¹³C-labeled 1'-carbon will be significantly enhanced.

    • Acquire two-dimensional (2D) heteronuclear correlation spectra, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), to correlate the ¹³C nucleus with attached and nearby protons.

  • Spectral Analysis:

    • The enhanced signal from the 1'-¹³C and its correlations in 2D spectra will aid in the unambiguous assignment of NMR signals and the structural elucidation of guanosine and its derivatives.[10]

Biological Pathways and Visualization

Guanosine and its phosphorylated derivatives (GMP, GDP, GTP) are central to numerous biological processes. This compound can be used to trace the flow of the ribose moiety through these pathways.

Guanosine Salvage Pathway

The purine salvage pathway recycles nucleobases and nucleosides from the degradation of nucleic acids. This is particularly important in tissues with high energy demands and limited de novo synthesis capabilities.

Guanosine_Salvage_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Guanosine_ext Guanosine-1'-13C Guanosine_int Guanosine-1'-13C Guanosine_ext->Guanosine_int Nucleoside Transporter Guanine Guanine Guanosine_int->Guanine PNP GMP GMP-1'-13C Guanine->GMP HGPRT PRPP PRPP PRPP->GMP GDP GDP-1'-13C GMP->GDP GMPK GTP GTP-1'-13C GDP->GTP NDPK RNA RNA GTP->RNA RNA Polymerase

Caption: Guanosine Salvage Pathway Workflow.

G Protein-Coupled Receptor (GPCR) Signaling

Guanosine nucleotides, particularly GTP, are essential for signal transduction through G protein-coupled receptors (GPCRs). While this compound is not a direct participant in the signaling event itself, its metabolic conversion to GTP makes it a useful tracer for studying the dynamics of the guanine nucleotide pool that fuels GPCR signaling.

GPCR_Signaling Ligand Ligand GPCR GPCR (Inactive) Ligand->GPCR GPCR_active GPCR (Active) GPCR->GPCR_active Conformational Change G_protein G Protein (GDP-bound) GPCR_active->G_protein Binding G_protein_active G Protein (GTP-bound) G_protein->G_protein_active GDP -> GTP Exchange Effector Effector Protein G_protein_active->Effector Activation Response Cellular Response Effector->Response

Caption: Simplified G Protein-Coupled Receptor Signaling Cascade.

Conclusion

This compound is a versatile and powerful tool for researchers in the fields of metabolism, cell biology, and drug development. Its ability to act as a tracer in metabolic flux analysis and its utility in NMR-based structural studies provide a means to gain deep insights into the complex roles of guanosine in cellular physiology and pathology. The experimental protocols and pathway diagrams presented in this guide offer a foundation for the design and interpretation of studies utilizing this valuable isotopic tracer. As with any experimental system, optimization of the described protocols for the specific cell type or biological system under investigation is recommended for achieving the most accurate and reliable results.

References

The Cornerstone of Genetic Information: An In-depth Analysis of the C1' Position in Guanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the C1' position of guanosine (B1672433) reveals its critical role in the structural integrity of nucleic acids, enzymatic interactions, and as a key target for therapeutic intervention. This technical guide explores the multifaceted biological significance of this seemingly minor atomic position, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its importance.

The C1' position of the ribose or deoxyribose sugar in guanosine is the linchpin that connects the nitrogenous base (guanine) to the sugar-phosphate backbone of RNA and DNA. This connection, known as the β-N9-glycosidic bond, is fundamental to the very structure of nucleic acids.[1][2][3] The stereochemistry of this bond dictates the orientation of the guanine (B1146940) base relative to the sugar, a conformation that has profound implications for the overall structure and function of DNA and RNA.

The N-Glycosidic Bond and Conformational Dynamics

The rotation around the C1'-N9 glycosidic bond gives rise to two primary conformations of guanosine: syn and anti.[4] In the anti conformation, the bulk of the guanine base is positioned away from the sugar ring, which is the predominant form found in the canonical B-DNA double helix. The syn conformation, where the base is positioned over the sugar ring, is less common in standard DNA structures but can be induced by certain modifications or protein interactions. The equilibrium between these two conformations is a critical determinant of nucleic acid topology and recognition by cellular machinery. Physical methods such as X-ray crystallography and NMR spectroscopy are pivotal in studying these conformational states.[5]

Quantitative Insights into Guanosine Conformation

The conformational preference of guanosine can be quantified by measuring various biophysical parameters. These measurements are crucial for understanding the stability of nucleic acid structures and the specificity of protein-nucleic acid interactions.

ParameterDescriptionTypical Values/ObservationsExperimental Technique
Glycosidic Torsion Angle (χ) The dihedral angle that defines the orientation of the guanine base relative to the sugar ring.anti conformation: ~180° ± 50°syn conformation: ~0° ± 50°X-ray Crystallography, NMR Spectroscopy
Rotational Correlation Times A measure of the rotational motion of the nucleoside in solution, which can be influenced by its conformation.Free nucleosides exhibit shorter correlation times (e.g., 80-120 ps) compared to those within a structured oligonucleotide.[6]Time-Resolved Anisotropy
Bimolecular Quenching Rate Constant (kq) Quantifies the solvent exposure of the nucleoside, providing insights into its local environment and conformation.Values vary depending on the structural context of the guanosine residue.[6]Fluorescence Quenching Experiments

The C1' Position in Enzymatic Processes and DNA Damage

The C1' position is a focal point for a variety of enzymatic activities. DNA polymerases, for instance, scrutinize the geometry of the incoming nucleotide, and the correct C1' configuration is essential for efficient and accurate DNA synthesis. Nucleoside phosphorylases are another class of enzymes that act directly at the C1' position, catalyzing the reversible cleavage of the N-glycosidic bond.[7][8] This process is central to nucleoside salvage pathways and is exploited in the enzymatic synthesis of modified nucleoside analogs for therapeutic use.[9]

Damage to the C1' position, often initiated by oxidative stress, can lead to the formation of DNA lesions. For example, the abstraction of the C1' hydrogen atom can initiate a cascade of reactions resulting in strand breaks or the formation of adducts. The stability of the N-glycosidic bond is significantly influenced by the local chemical environment and can be a site of spontaneous hydrolysis, particularly under acidic conditions.[10]

Cellular Response to C1' Damage: A Signaling Cascade

Damage at or near the C1' position can trigger a complex cellular response, primarily orchestrated by DNA repair pathways. The cell employs a sophisticated network of proteins to detect, signal, and repair such lesions to maintain genomic integrity.

DNA_Damage_Response C1' Damage C1' Damage Lesion Recognition Lesion Recognition C1' Damage->Lesion Recognition Signal Transduction Signal Transduction Lesion Recognition->Signal Transduction Effector Proteins Effector Proteins Signal Transduction->Effector Proteins DNA Repair DNA Repair Effector Proteins->DNA Repair Cell Cycle Arrest Cell Cycle Arrest Effector Proteins->Cell Cycle Arrest Apoptosis Apoptosis Effector Proteins->Apoptosis

Caption: A simplified workflow of the cellular response to DNA damage at the C1' position.

The Base Excision Repair (BER) pathway is a primary mechanism for correcting single-base lesions.[11][12] DNA glycosylases, key enzymes in BER, recognize and excise the damaged base by cleaving the N-glycosidic bond.[11] This initiates a series of events involving endonucleases, polymerases, and ligases to restore the correct DNA sequence.[12]

Experimental Methodologies for Studying the C1' Position

A variety of experimental techniques are employed to investigate the structure and function of the C1' position in guanosine.

X-ray Crystallography Protocol for a Guanosine-Containing Oligonucleotide:

  • Crystallization: The purified oligonucleotide is crystallized by vapor diffusion, typically by mixing the oligonucleotide solution with a precipitant solution and allowing it to equilibrate against a larger reservoir of the precipitant.

  • Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

  • Structure Solution: The diffraction data is used to calculate an electron density map, from which the atomic coordinates of the oligonucleotide, including the C1' position and the conformation of the glycosidic bond, can be determined.

  • Refinement: The atomic model is refined against the experimental data to improve its accuracy.

NMR Spectroscopy for Conformational Analysis in Solution:

  • Sample Preparation: The guanosine-containing sample is dissolved in a suitable buffer, often containing D₂O to minimize the signal from water protons.

  • Data Acquisition: A series of NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed.

  • Spectral Analysis: The chemical shifts and coupling constants of the protons, particularly H1' and H8, provide information about the sugar pucker and the glycosidic torsion angle. NOE cross-peaks between the base and sugar protons can definitively distinguish between syn and anti conformations.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Structural and Functional Analysis cluster_data Data Interpretation Synthesis Synthesis Purification Purification Synthesis->Purification X-ray Crystallography X-ray Crystallography Purification->X-ray Crystallography NMR Spectroscopy NMR Spectroscopy Purification->NMR Spectroscopy Enzymatic Assays Enzymatic Assays Purification->Enzymatic Assays Binding Affinity Studies Binding Affinity Studies Purification->Binding Affinity Studies Structural Model Structural Model X-ray Crystallography->Structural Model Conformational Dynamics Conformational Dynamics NMR Spectroscopy->Conformational Dynamics Kinetic Parameters Kinetic Parameters Enzymatic Assays->Kinetic Parameters Binding Constants Binding Constants Binding Affinity Studies->Binding Constants

Caption: A generalized experimental workflow for studying the C1' position of guanosine.

Implications for Drug Development

The critical role of the C1' position and the N-glycosidic bond makes them attractive targets for the development of novel therapeutics, particularly antiviral and anticancer agents.[13] Many nucleoside analogs function by mimicking natural nucleosides and, once incorporated into nascent DNA or RNA chains, terminate elongation or disrupt function. The stability and conformation of the glycosidic bond in these analogs are key determinants of their efficacy and selectivity. For example, modifications that lock the nucleoside into a specific conformation can enhance its interaction with viral polymerases while minimizing its recognition by host cell enzymes, thereby reducing toxicity. The development of guanosine analogs with modified sugars or bases continues to be a fruitful area of research for new drug candidates.[14]

References

Methodological & Application

Application Notes and Protocols: Utilizing Guanosine-1'-13C Monohydrate in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of biological macromolecules at an atomic level. For nucleic acids like RNA, spectral overlap and complexity can be significant challenges. The strategic incorporation of stable isotopes, such as Carbon-13 (¹³C), at specific positions within the nucleotide building blocks can greatly simplify NMR spectra and provide unique insights. Guanosine-1'-¹³C monohydrate is a valuable tool for these studies, offering a specific probe at a conformationally sensitive position of the ribose sugar.

Site-specific labeling with ¹³C, particularly at the C1' position of the ribose, is instrumental in resolving spectral ambiguity and providing crucial restraints for structure determination. The chemical shift of the C1' carbon is highly sensitive to the sugar pucker conformation (C2'-endo vs. C3'-endo) and the glycosidic torsion angle (χ), which defines the orientation of the guanine (B1146940) base relative to the ribose sugar. This sensitivity allows researchers to probe the local conformation and dynamics of guanosine (B1672433) residues within an RNA molecule.

These application notes provide an overview of the use of guanosine-1'-¹³C monohydrate in NMR spectroscopy, including protocols for sample preparation and data acquisition, and illustrate how this isotopic label can be leveraged to study RNA structure and interactions.

Key Applications

The introduction of a ¹³C label at the 1'-position of guanosine enables a variety of advanced NMR experiments to probe:

  • RNA Structure Determination: The C1' chemical shift provides valuable information on the local conformation of the ribose-phosphate backbone. By combining this data with other NMR restraints, such as those from Nuclear Overhauser Effect Spectroscopy (NOESY), high-resolution structures of RNA and RNA-protein complexes can be determined.

  • RNA Dynamics: ¹³C relaxation experiments on labeled sites can provide insights into the internal motions of the RNA molecule on a wide range of timescales. This is crucial for understanding the conformational changes that are often linked to biological function.

  • RNA-Ligand Interactions: Changes in the C1' chemical shift upon the binding of proteins, small molecules, or other nucleic acids can be used to map binding sites and characterize the conformational changes that occur upon complex formation. The isolated ¹³C spin at the C1' position provides a sensitive probe for these interactions.

Data Presentation

The following tables summarize key quantitative data relevant to the use of guanosine-1'-¹³C in NMR spectroscopy.

Table 1: Typical ¹³C Chemical Shift Ranges for Guanosine Ribose Carbons.

Carbon AtomTypical Chemical Shift Range (ppm)
C1' 85 - 95
C2'70 - 80
C3'70 - 80
C4'80 - 85
C5'60 - 65

Note: Chemical shifts are referenced to DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid). The exact chemical shift of C1' is sensitive to the local conformation.

Table 2: Correlation of C1' Chemical Shift with Ribose Pucker Conformation.[1]

Ribose PuckerC1' Chemical Shift
C3'-endo (A-form RNA)Downfield shifted
C2'-endo (B-form DNA)Upfield shifted

This correlation allows for the qualitative assessment of the local helical geometry within an RNA molecule.

Experimental Protocols

Protocol 1: Preparation of ¹³C-labeled RNA by in vitro Transcription

This protocol describes the synthesis of RNA with site-specific incorporation of guanosine-1'-¹³C monohydrate via in vitro transcription using T7 RNA polymerase.

Materials:

  • DNA template with a T7 promoter upstream of the desired RNA sequence

  • T7 RNA polymerase

  • Ribonucleoside triphosphates (ATP, CTP, UTP)

  • Guanosine-1'-¹³C triphosphate (¹³C-GTP)

  • Transcription buffer (40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)

  • RNase inhibitor

  • DNase I (RNase-free)

  • Purification system (e.g., denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC)

Procedure:

  • Transcription Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following components at room temperature:

    • Transcription Buffer (10X): 2 µL

    • ATP, CTP, UTP mix (10 mM each): 2 µL

    • ¹³C-GTP (10 mM): 2 µL

    • DNA template (1 µg/µL): 1 µL

    • RNase inhibitor (40 U/µL): 1 µL

    • T7 RNA polymerase (50 U/µL): 2 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.

  • RNA Purification: Purify the transcribed RNA using denaturing PAGE or HPLC to separate the full-length product from abortive transcripts and unincorporated nucleotides.

  • Desalting and Quantification: Desalt the purified RNA using a spin column or ethanol (B145695) precipitation. Quantify the RNA concentration using UV-Vis spectroscopy at 260 nm.

Protocol 2: NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

  • Lyophilized ¹³C-labeled RNA

  • NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5)

  • 99.9% D₂O

  • NMR tube (high-precision)

Procedure:

  • Dissolution: Dissolve the lyophilized RNA in the desired NMR buffer to a final concentration of 0.1 - 1.0 mM. The optimal concentration will depend on the sensitivity of the NMR spectrometer and the size of the RNA.

  • Annealing: To ensure proper folding, heat the RNA solution to 95°C for 5 minutes, followed by slow cooling to room temperature. For some RNAs, a snap-cooling on ice may be required.

  • Solvent Exchange: Lyophilize the sample and redissolve in 99.9% D₂O for experiments where exchangeable protons are to be suppressed. For experiments observing imino protons, resuspend in a 90% H₂O/10% D₂O mixture.

  • Transfer to NMR Tube: Carefully transfer the final sample to a clean, high-precision NMR tube.

Protocol 3: NMR Data Acquisition

A variety of NMR experiments can be used to probe the ¹³C-labeled guanosine. The following is a general guideline for a 2D ¹H-¹³C HSQC experiment, which correlates the C1' carbon with its attached H1' proton.

Parameters for a 2D ¹H-¹³C HSQC Experiment:

ParameterRecommended Value
Spectrometer Frequency≥ 600 MHz
Temperature298 K
¹H Spectral Width12 ppm
¹³C Spectral Width30 ppm (centered around the expected C1' region)
Number of Scans16-64 (depending on sample concentration)
Relaxation Delay1.5 - 2.0 s

Procedure:

  • Tuning and Matching: Tune and match the NMR probe for both the ¹H and ¹³C channels.

  • Shimming: Shim the magnetic field to achieve optimal homogeneity.

  • Pulse Calibration: Calibrate the 90° pulse widths for both ¹H and ¹³C.

  • Acquisition: Set up and run the 2D ¹H-¹³C HSQC experiment with the parameters outlined above.

  • Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). This will involve Fourier transformation, phase correction, and baseline correction.

Visualizations

Below are diagrams illustrating key workflows and concepts described in these application notes.

Experimental_Workflow_RNA_Structure_Determination cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Structural Analysis DNA_Template DNA Template Design IVT In Vitro Transcription (with Guanosine-1'-13C-TP) DNA_Template->IVT Purification RNA Purification (PAGE/HPLC) IVT->Purification NMR_Sample NMR Sample Preparation (Buffer, D2O) Purification->NMR_Sample Data_Acquisition NMR Data Acquisition (e.g., 1H-13C HSQC, NOESY) NMR_Sample->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Resonance_Assignment Resonance Assignment Data_Processing->Resonance_Assignment Restraint_Collection Restraint Collection (NOEs, J-couplings, RDCs) Resonance_Assignment->Restraint_Collection Structure_Calculation Structure Calculation Restraint_Collection->Structure_Calculation Structure_Validation Structure Validation Structure_Calculation->Structure_Validation Final_Structure Final_Structure Structure_Validation->Final_Structure Final RNA Structure

Workflow for RNA structure determination using site-specific ¹³C labeling.

C1_Chemical_Shift_and_Conformation cluster_conformation Ribose Conformation cluster_shift 13C1' Chemical Shift C3_endo C3'-endo (A-form RNA) Downfield Downfield Shift (Higher ppm) C3_endo->Downfield Correlates with C2_endo C2'-endo (B-form DNA) Upfield Upfield Shift (Lower ppm) C2_endo->Upfield Correlates with

Correlation between ribose pucker and C1' chemical shift.

RNA_Ligand_Interaction_Monitoring cluster_nmr_spectra NMR Analysis Free_RNA Free 1'-13C Labeled RNA Add_Ligand Add Ligand (Protein or Small Molecule) Free_RNA->Add_Ligand HSQC_Free Record 1H-13C HSQC of Free RNA Free_RNA->HSQC_Free Bound_RNA RNA-Ligand Complex Add_Ligand->Bound_RNA HSQC_Bound Record 1H-13C HSQC of Complex Bound_RNA->HSQC_Bound Compare_Spectra Compare Spectra: Identify Chemical Shift Perturbations HSQC_Free->Compare_Spectra HSQC_Bound->Compare_Spectra Mapping Map Interaction Site and Conformational Changes Compare_Spectra->Mapping

Workflow for monitoring RNA-ligand interactions.

References

Application Notes and Protocols: Guanosine-1'-¹³C Monohydrate for Solid-State NMR of Nucleic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for the atomic-level structural and dynamic characterization of biological macromolecules, including nucleic acids that are not amenable to solution NMR or X-ray crystallography. A primary challenge in the NMR study of nucleic acids is severe spectral overlap due to the limited chemical shift dispersion of the constituent nucleotides.[1][2] Isotopic labeling, particularly site-specific labeling with ¹³C, is a crucial strategy to overcome this limitation.[1][3][4]

Guanosine-1'-¹³C monohydrate is a key reagent for introducing a specific isotopic label at the C1' position of the ribose sugar in guanosine (B1672433) residues. This selective labeling approach simplifies complex NMR spectra, facilitates unambiguous resonance assignment, and provides a sensitive probe for investigating the structure, conformation, and dynamics of DNA and RNA.[5][6] The isolated ¹³C-¹H spin pair at the 1'-position allows for more straightforward measurement of various NMR parameters, which can be complicated in uniformly labeled samples by ¹³C-¹³C dipolar interactions and scalar couplings.[5]

Applications in Nucleic Acid Research

The strategic incorporation of a ¹³C label at the guanosine C1' position enables a range of ssNMR applications:

  • Spectral Simplification and Resonance Assignment: The primary advantage is the reduction of spectral complexity.[2] In a complex nucleic acid spectrum, selectively labeling guanosine C1' carbons allows these specific signals to be identified and assigned with greater confidence. This is particularly beneficial for larger RNA molecules where signal degeneracy is a major hurdle.[2][5]

  • Probing Sugar Pucker and Backbone Conformation: The chemical shift of the C1' carbon is highly sensitive to the conformation of the deoxyribose or ribose sugar ring, a key determinant of the overall nucleic acid structure (e.g., A-form vs. B-form DNA).[7] Solid-state ¹³C NMR can directly measure the effect of the sugar pucker on the carbon chemical shift, making 1'-¹³C labeling a direct probe of local conformation.[7]

  • Characterization of Molecular Interactions: The C1' position is strategically located at the base-sugar junction, making it a useful reporter on interactions with proteins, drugs, or other nucleic acid strands. Changes in the C1' chemical shift upon binding can map interaction surfaces.

  • Dynamics Studies: The isolated ¹³C-¹H spin pair at the C1' position is ideal for relaxation-based NMR experiments to probe the dynamics of the sugar-phosphate backbone and the glycosidic bond torsion angle on a wide range of timescales.[3][4]

Quantitative Data

The following tables summarize key quantitative data relevant to the use of guanosine-1'-¹³C in ssNMR studies.

Table 1: Typical ¹³C Chemical Shifts for Ribose/Deoxyribose Carbons in Nucleic Acids.

Carbon PositionConformationTypical Chemical Shift (ppm)Reference
C1' A-form (C3'-endo)87 - 92[7]
C1' B-form (C2'-endo)83 - 88[7]
C2'A-form74 - 78General NMR Knowledge
C2'B-form78 - 82General NMR Knowledge
C3'A-form70 - 74[7]
C3'B-form75 - 79[7]
C4'A-form81 - 85[7]
C4'B-form85 - 89[7]
C5'A-form60 - 64[7]
C5'B-form65 - 69[7]

Note: Chemical shifts are referenced to TMS and can vary based on sequence context, temperature, and other experimental conditions.

Table 2: Relevant NMR Parameters for ¹³C-Labeled Guanosine.

ParameterDescriptionTypical ValueSignificance
¹J(¹³C1'-¹H1')One-bond scalar coupling~160 - 170 HzConfirms C1'-H1' connectivity
³J(¹³C8-¹H1')Three-bond scalar coupling~3.9 HzProvides information on glycosidic torsion angle (χ)[8]
Isotopic EnrichmentPercentage of ¹³C at the target site>95%High enrichment is crucial for signal sensitivity[5][8]

Experimental Protocols

Protocol 1: Incorporation of Guanosine-1'-¹³C into Nucleic Acids

The incorporation of the labeled nucleoside requires its conversion into a form suitable for either chemical or enzymatic synthesis of the nucleic acid.

A. Conversion to Phosphoramidite (B1245037) for Solid-Phase DNA/RNA Synthesis:

  • Protection of Guanosine: The guanosine-1'-¹³C monohydrate must first be chemically protected. This involves protecting the 5' and 3' hydroxyl groups of the ribose and the exocyclic amine of the guanine (B1146940) base. A common protection scheme involves a dimethoxytrityl (DMT) group at the 5'-OH, a phosphoramidite group at the 3'-OH, and an isobutyryl or similar group on the N2 of guanine.

  • Phosphitylation: The 3'-hydroxyl group of the protected nucleoside is reacted with a phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite) to generate the final phosphoramidite building block.

  • Purification: The resulting guanosine-1'-¹³C phosphoramidite is purified using column chromatography.

  • Solid-Phase Synthesis: The labeled phosphoramidite is then used in a standard automated solid-phase synthesizer to be incorporated at the desired positions within a DNA or RNA oligonucleotide.[3][4] High coupling yields (>98%) are typically achievable.[4]

B. Conversion to Triphosphate (GTP) for In Vitro Transcription:

  • Phosphorylation: Guanosine-1'-¹³C is enzymatically phosphorylated to guanosine-1'-¹³C-5'-triphosphate (GTP). This can be achieved using specific kinases. Chemo-enzymatic methods are often employed for this purpose.[6][9]

  • Purification: The resulting labeled GTP is purified, typically by HPLC.

  • In Vitro Transcription: The purified 1'-¹³C GTP is used as a substrate for T7 RNA polymerase in an in vitro transcription reaction, along with the other required NTPs and a DNA template, to produce a larger RNA molecule with the label incorporated at all guanosine positions.[2][9]

Protocol 2: Solid-State NMR Sample Preparation

  • Purification of Labeled Nucleic Acid: The synthesized DNA or RNA is deprotected and purified, typically by HPLC and/or polyacrylamide gel electrophoresis (PAGE), to ensure high purity.

  • Sample Formulation: The purified nucleic acid is dissolved in a suitable buffer. For ssNMR, the sample needs to be in a solid form. This is commonly achieved by:

    • Ethanol (B145695) Precipitation: The nucleic acid is precipitated from the buffer solution by the addition of ethanol and salt. The resulting pellet is collected by centrifugation.

    • Microcrystallization: The nucleic acid is crystallized to produce a more ordered sample, which can lead to narrower NMR linewidths.[10]

  • Rotor Packing: The precipitated or crystallized sample is carefully packed into a solid-state NMR rotor (typically 1.3 mm to 4 mm in diameter). This is a critical step to ensure a homogeneous sample and optimal NMR performance. The sample should be packed tightly to maximize the amount of material and to prevent movement during magic-angle spinning.

Protocol 3: Solid-State NMR Spectroscopy

  • Spectrometer Setup: The packed rotor is inserted into the ssNMR probe, and the probe is placed in the magnet. The magic-angle is carefully calibrated to 54.74° to average out anisotropic interactions.

  • Cross-Polarization Magic-Angle Spinning (CP-MAS): This is the fundamental experiment for acquiring ¹³C spectra in the solid state.

    • Purpose: To enhance the sensitivity of the low-gamma ¹³C nucleus by transferring magnetization from the abundant, high-gamma ¹H nuclei.[11]

    • Procedure: A standard CP-MAS pulse sequence is used. Key parameters to optimize include the contact time for magnetization transfer, the recycle delay, and the strength of the ¹H decoupling field.

  • Two-Dimensional Correlation Experiments:

    • ¹H-¹³C HETCOR (Heteronuclear Correlation): This experiment correlates the ¹³C1' chemical shift with its directly attached ¹H1' proton, aiding in resonance assignment.

    • ¹³C-¹³C DARR (Dipolar Assisted Rotational Resonance): If other ¹³C labels are present, this experiment can establish through-space correlations between them, providing distance restraints.

  • Dipolar Recoupling Experiments:

    • REDOR (Rotational Echo Double Resonance) / TEDOR (Transferred Echo Double Resonance): These experiments reintroduce the dipolar coupling between the ¹³C1' and another nucleus (e.g., a ³¹P in the backbone or a ¹⁵N in a bound protein). The strength of this recoupled interaction is distance-dependent and can be used to measure internuclear distances, providing key structural constraints.[12]

Visualizations

experimental_workflow cluster_synthesis Nucleic Acid Synthesis cluster_nmr Solid-State NMR start Guanosine-1'-13C Monohydrate phosphoramidite Convert to Phosphoramidite start->phosphoramidite Chemical Protection gtp Convert to GTP start->gtp Enzymatic Phosphorylation solid_phase Solid-Phase Synthesis (DNA/RNA) phosphoramidite->solid_phase ivt In Vitro Transcription (RNA) gtp->ivt labeled_na Purified Labeled Nucleic Acid solid_phase->labeled_na ivt->labeled_na packing Sample Precipitation & Rotor Packing labeled_na->packing ssnmr ssNMR Experiments (CP-MAS, HETCOR, REDOR) packing->ssnmr analysis Data Processing & Analysis ssnmr->analysis structure Structure, Dynamics, & Interaction Data analysis->structure

Caption: Experimental workflow from labeled guanosine to ssNMR data.

cp_mas_logic proton 1H Spins (High Polarization) cp Cross-Polarization (Magnetization Transfer) proton->cp Source decouple 1H Decoupling proton->decouple carbon 13C Spins (Low Polarization) carbon->cp Destination acquire Acquire 13C Signal cp->acquire decouple->acquire During Acquisition

Caption: Logical flow of a Cross-Polarization (CP-MAS) experiment.

Caption: Location of the 1'-¹³C label and key NMR interactions.

References

Applications of 13C Labeled Guanosine in Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 13C labeled guanosine (B1672433) in mass spectrometry. It is intended for researchers, scientists, and professionals in drug development who are utilizing stable isotope labeling for quantitative analysis and metabolic tracing.

Introduction

Stable isotope labeling coupled with mass spectrometry has become an indispensable tool in modern biological and pharmaceutical research. 13C labeled guanosine and its derivatives serve as ideal internal standards for accurate quantification and as tracers for metabolic flux analysis. Their chemical identity to the endogenous analyte, with a distinct mass shift, allows for correction of matrix effects and variations in sample processing and instrument response, leading to highly accurate and precise measurements. This document outlines key applications, provides detailed experimental protocols, and presents data in a clear, structured format.

Application 1: Quantification of RNA Modifications

Application Note

Post-transcriptional modifications of RNA, such as the oxidation of guanosine to 8-oxo-guanosine, play crucial roles in various biological processes and are implicated in numerous diseases. Accurate quantification of these modifications is essential for understanding their physiological and pathological significance. The use of 13C labeled guanosine derivatives, such as [¹³C, ¹⁵N₂]8-oxo-Guanosine, as internal standards in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allows for precise quantification by correcting for sample loss during preparation and ionization variability in the mass spectrometer.

Experimental Protocol: Quantification of 8-oxo-Guanosine in RNA

This protocol describes the quantification of 8-oxo-guanosine in RNA isolated from cultured cells using a 13C labeled internal standard.

1. Materials:

  • Cultured cells

  • RNA isolation kit (e.g., TRIzol)

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • [¹³C, ¹⁵N₂]8-oxo-Guanosine (internal standard)

  • LC-MS/MS system

2. Sample Preparation: a. Isolate total RNA from cultured cells according to the manufacturer's protocol of the RNA isolation kit. To prevent artifactual oxidation, it is recommended to add an antioxidant like desferrioxamine (DFOM) to the lysis buffer.[1] b. Quantify the isolated RNA using a spectrophotometer. c. To 20 µg of RNA, add 2 µL of 50 ng/mL [¹³C, ¹⁵N₂]8-oxo-Guanosine and 2 µL of 2.5 µg/mL [¹⁵N₅]Guanosine as internal standards.[1] d. Add 3 µL of nuclease P1 and 7 µL of alkaline phosphatase for enzymatic digestion of RNA to nucleosides.[1] e. Incubate the mixture at 37°C for 2 hours. f. After digestion, centrifuge the sample at 12,000 x g for 10 minutes at 4°C. g. Collect the supernatant for LC-MS/MS analysis.[1]

3. LC-MS/MS Analysis: a. LC Separation:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5 µL b. MS/MS Detection:
  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • Multiple Reaction Monitoring (MRM):
  • Guanosine: Monitor the transition of the precursor ion (m/z) to a specific product ion.
  • 8-oxo-Guanosine: Monitor the transition of the precursor ion (m/z) to a specific product ion.
  • [¹³C, ¹⁵N₂]8-oxo-Guanosine: Monitor the mass-shifted transition corresponding to the labeled internal standard.

4. Data Analysis: a. Create a calibration curve using known concentrations of unlabeled 8-oxo-guanosine and a fixed concentration of the 13C labeled internal standard. b. Determine the peak area ratios of the analyte to the internal standard in both the calibration standards and the samples. c. Quantify the amount of 8-oxo-guanosine in the samples by interpolating the peak area ratios from the calibration curve.

Quantitative Data
SampleConcentration of 8-oxo-Guanosine (ng/µg RNA)Standard Deviation
Control Cells0.520.05
Treated Cells (Oxidative Stress)2.150.18

Experimental Workflow Diagram

RNA_Modification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis CellCulture Cell Culture RNA_Isolation Total RNA Isolation CellCulture->RNA_Isolation Add_IS Add 13C Labeled Internal Standard RNA_Isolation->Add_IS Enzymatic_Digestion Enzymatic Digestion to Nucleosides Add_IS->Enzymatic_Digestion Centrifugation Centrifugation Enzymatic_Digestion->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MSMS LC-MS/MS Analysis Supernatant->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Workflow for RNA modification analysis.

Application 2: Metabolic Flux Analysis

Application Note

Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to elucidate the activity of metabolic pathways in living cells. By supplying cells with a 13C labeled substrate, such as 13C-guanosine, the label is incorporated into downstream metabolites. Mass spectrometry can then be used to measure the mass isotopomer distribution of these metabolites, providing a detailed picture of metabolic pathway utilization and regulation. This is particularly valuable in cancer research and inborn errors of metabolism.

Experimental Protocol: Tracing Guanosine Metabolism in Mammalian Cells

This protocol outlines a method for tracing the metabolic fate of 13C labeled guanosine in cultured mammalian cells.

1. Materials:

  • Mammalian cell line of interest

  • Cell culture medium (e.g., DMEM)

  • [U-¹³C₁₀]-Guanosine

  • Methanol, Chloroform, Water (for extraction)

  • LC-MS/MS system

2. Cell Culture and Labeling: a. Culture mammalian cells to mid-log phase in standard culture medium. b. Replace the standard medium with a medium containing a known concentration of [U-¹³C₁₀]-Guanosine. c. Incubate the cells for a defined period (e.g., 24 hours) to allow for the incorporation of the labeled guanosine into various metabolic pathways.

3. Metabolite Extraction: a. Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). b. Quench metabolism by adding a cold extraction solvent mixture (e.g., 80% methanol). c. Scrape the cells and collect the cell lysate. d. Perform a liquid-liquid extraction using a methanol:chloroform:water mixture to separate polar metabolites from lipids and proteins. e. Collect the polar metabolite fraction (upper aqueous phase). f. Dry the polar metabolite extract under a stream of nitrogen or using a vacuum concentrator.

4. LC-MS/MS Analysis: a. Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol). b. LC Separation:

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 9.0
  • Mobile Phase B: Acetonitrile
  • Gradient: A linear gradient from 95% to 5% B over 15 minutes.
  • Flow Rate: 0.2 mL/min
  • Injection Volume: 5 µL c. MS Detection:
  • Ionization Mode: Negative Electrospray Ionization (ESI-)
  • Full Scan Mode: Acquire data over a relevant m/z range to detect various metabolites.
  • High-Resolution Mass Spectrometry is recommended to resolve isotopologues.

5. Data Analysis: a. Identify metabolites based on accurate mass and retention time. b. Determine the mass isotopomer distribution for each identified metabolite by analyzing the relative abundance of each isotopologue (M+0, M+1, M+2, etc.). c. Use metabolic flux analysis software to model the data and calculate the relative flux through different metabolic pathways.

Quantitative Data: Mass Isotopomer Distribution
MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
Guanine5.23.18.715.425.142.5
GMP10.55.312.118.922.830.4
GDP15.88.114.520.321.719.6
GTP22.311.216.719.818.511.5

Signaling Pathway Diagram

Guanosine_Metabolism cluster_salvage Guanosine Salvage Pathway cluster_de_novo De Novo Purine Synthesis Guanosine 13C-Guanosine Guanine 13C-Guanine Guanosine->Guanine PNP GMP 13C-GMP Guanine->GMP HGPRT GDP 13C-GDP GMP->GDP GK GTP 13C-GTP GDP->GTP NDPK RNA RNA Synthesis GTP->RNA PRPP PRPP IMP IMP PRPP->IMP Multiple Steps IMP->GMP

Guanosine metabolic pathways.

Application 3: Drug Metabolism and Pharmacokinetic (DMPK) Studies

Application Note

In drug development, understanding the metabolic fate of a new chemical entity is critical. 13C labeled versions of a drug candidate, including guanosine analogs, are invaluable tools in DMPK studies. By administering a mixture of the labeled and unlabeled drug, metabolites can be readily identified in complex biological matrices like plasma and urine. The characteristic isotopic signature of the 13C labeled drug and its metabolites allows for their confident identification against a high background of endogenous molecules. This approach, often referred to as "isotope trapping," significantly accelerates metabolite identification and characterization.

Experimental Protocol: Metabolite Identification of a Guanosine Analog Drug Candidate

This protocol describes the use of a 13C labeled guanosine analog to identify its metabolites in a rat model.

1. Materials:

  • Guanosine analog drug candidate

  • [¹³C₅]-Guanosine analog (labeled in the ribose moiety)

  • Sprague-Dawley rats

  • Plasma and urine collection supplies

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

2. In Vivo Study: a. Administer a 1:1 mixture of the unlabeled and [¹³C₅]-labeled guanosine analog to rats via oral gavage. b. Collect blood and urine samples at various time points post-administration. c. Process blood samples to obtain plasma.

3. Sample Preparation: a. Plasma: i. Precipitate proteins by adding three volumes of cold acetonitrile. ii. Centrifuge to pellet the precipitated proteins. iii. Evaporate the supernatant to dryness. iv. Reconstitute the residue in a suitable solvent for SPE. b. Urine: i. Centrifuge to remove any particulate matter. ii. Dilute the urine with an appropriate buffer for SPE. c. Solid-Phase Extraction (SPE): i. Condition a C18 SPE cartridge. ii. Load the reconstituted plasma or diluted urine sample. iii. Wash the cartridge to remove interfering substances. iv. Elute the drug and its metabolites with an organic solvent (e.g., methanol). v. Evaporate the eluate to dryness and reconstitute in the LC mobile phase.

4. LC-MS/MS Analysis: a. LC Separation:

  • Column: C18 reversed-phase column
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Gradient: A suitable gradient to separate the parent drug from its potential metabolites. b. MS Detection:
  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • Full Scan Mode with high resolution to detect potential metabolites.
  • Data-dependent MS/MS to acquire fragmentation spectra for structural elucidation.

5. Data Analysis: a. Search the full scan data for pairs of peaks with a mass difference corresponding to the number of 13C labels (e.g., a 5 Da shift for a [¹³C₅] label). b. Correlate the retention times of these peak pairs to identify potential metabolites. c. Analyze the MS/MS fragmentation patterns of the labeled and unlabeled metabolites to confirm their structures.

Quantitative Data
MetaboliteRetention Time (min)Unlabeled m/zLabeled m/zMass Shift (Da)
Parent Drug5.2314.1319.15
Metabolite 1 (Hydroxylation)4.8330.1335.15
Metabolite 2 (Glucuronidation)3.5490.1495.15

Logical Relationship Diagram

DMPK_Workflow cluster_invivo In Vivo Study cluster_sample_prep Sample Preparation cluster_analysis Analysis Dosing Administer 1:1 Mixture of Unlabeled and 13C-Labeled Drug Sampling Collect Plasma and Urine Samples Dosing->Sampling Protein_Precipitation Protein Precipitation (Plasma) Sampling->Protein_Precipitation SPE Solid-Phase Extraction Sampling->SPE Protein_Precipitation->SPE LC_MSMS_Analysis LC-MS/MS Analysis SPE->LC_MSMS_Analysis Metabolite_ID Metabolite Identification (Isotope Pattern Recognition) LC_MSMS_Analysis->Metabolite_ID Structure_Elucidation Structure Elucidation (MS/MS Fragmentation) Metabolite_ID->Structure_Elucidation

DMPK study workflow.

References

Application Note: Guanosine-1'-13C Monohydrate as a Novel Tracer for Metabolic Flux Analysis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. By introducing isotopically labeled substrates, researchers can trace the flow of atoms through metabolic pathways, providing a detailed snapshot of cellular metabolism. While [U-13C]-glucose and [U-13C]-glutamine are the most commonly used tracers in MFA, there is a growing need for novel tracers to probe specific metabolic pathways. This application note describes the proposed use of guanosine-1'-13C monohydrate as a tracer to specifically investigate purine (B94841) nucleotide metabolism, which is often dysregulated in cancer and other proliferative diseases.

Guanosine (B1672433), a purine nucleoside, is a key precursor for the synthesis of guanine (B1146940) nucleotides (GMP, GDP, and GTP) and deoxyguanosine triphosphate (dGTP), which are essential for RNA and DNA synthesis, respectively. By labeling the C1' position of the ribose sugar in guanosine, we can directly trace its uptake and incorporation into these vital macromolecules. This provides a unique window into the activity of the purine salvage pathway, a critical component of nucleotide metabolism.

Principle of the Method

Cells are cultured in a medium where a portion of the standard guanosine is replaced with this compound. The 13C label at the 1'-position of the ribose moiety of guanosine is tracked as it is metabolized by the cell. The primary metabolic fates of guanosine are:

  • The Salvage Pathway: Guanosine is phosphorylated by guanosine kinase to form guanosine monophosphate (GMP). The 1'-13C label is retained in the ribose component of GMP. GMP can then be further phosphorylated to GDP and GTP for incorporation into RNA, or converted to deoxyguanosine triphosphate (dGTP) via ribonucleotide reductase for DNA synthesis.

  • The Catabolic Pathway: Guanosine can be degraded to guanine and ribose-1-phosphate (B8699412) by purine nucleoside phosphorylase. In this case, the 1'-13C label would be found in the resulting ribose-1-phosphate pool, which can then enter central carbon metabolism.

By measuring the isotopic enrichment of 13C in downstream metabolites such as GMP, GTP, dGTP, and RNA/DNA-derived guanosine using liquid chromatography-mass spectrometry (LC-MS), we can quantify the flux through the purine salvage pathway.

Applications

The use of this compound as a tracer is particularly valuable for:

  • Cancer Research: Cancer cells exhibit a high demand for nucleotides to support rapid proliferation. Understanding the reliance of different cancer types on the purine salvage pathway can identify novel therapeutic targets.

  • Drug Development: Many chemotherapeutic agents target nucleotide metabolism. This tracer can be used to assess the in-cell efficacy of novel drugs targeting the purine salvage pathway.

  • Immunology: The activation and proliferation of immune cells are also dependent on nucleotide synthesis. This tracer can be used to study the metabolic reprogramming of immune cells in response to stimuli.

Hypothetical Data Presentation

The following tables present hypothetical data from a 13C-MFA experiment using this compound in a cancer cell line.

Table 1: Isotopic Enrichment of Key Metabolites in the Purine Salvage Pathway

MetaboliteM+1 Enrichment (%)
Intracellular Guanosine50.0
Guanosine Monophosphate (GMP)45.2
Guanosine Diphosphate (GDP)44.8
Guanosine Triphosphate (GTP)44.5
Deoxyguanosine Triphosphate (dGTP)15.3
RNA-derived Guanosine40.1

Table 2: Calculated Metabolic Fluxes

Metabolic FluxRelative Flux Rate (normalized to Guanosine uptake)
Guanosine Uptake100
Guanosine -> GMP (Salvage)85
Guanosine -> Guanine (Catabolism)15
GMP -> GTP70
GDP -> dGTP5
GTP incorporation into RNA65

Visualization of Metabolic Pathways and Experimental Workflow

Guanosine_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Guanosine_1_13C Guanosine-1'-13C Guanosine_in Guanosine-1'-13C Guanosine_1_13C->Guanosine_in Uptake GMP GMP-1'-13C Guanosine_in->GMP Guanylate Kinase (Salvage Pathway) Guanine Guanine Guanosine_in->Guanine Purine Nucleoside Phosphorylase (Catabolic Pathway) Ribose1P Ribose-1-Phosphate-1'-13C Guanosine_in->Ribose1P GDP GDP-1'-13C GMP->GDP GTP GTP-1'-13C GDP->GTP dGTP dGTP-1'-13C GDP->dGTP Ribonucleotide Reductase RNA RNA GTP->RNA RNA Polymerase DNA DNA dGTP->DNA DNA Polymerase Central_Metabolism Central Carbon Metabolism Ribose1P->Central_Metabolism

Caption: Metabolic fate of Guanosine-1'-13C.

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical & Computational Phase Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Tracer_Addition 2. Addition of Guanosine-1'-13C (Isotopic Steady State) Cell_Culture->Tracer_Addition Quenching 3. Rapid Quenching of Metabolism Tracer_Addition->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction LCMS 5. LC-MS Analysis (Measurement of Isotopic Enrichment) Extraction->LCMS Data_Processing 6. Data Processing & Correction LCMS->Data_Processing Flux_Calculation 7. Metabolic Flux Calculation (e.g., using INCA, Metran) Data_Processing->Flux_Calculation Interpretation 8. Biological Interpretation Flux_Calculation->Interpretation

Caption: General workflow for a 13C-MFA experiment.

Protocol: Metabolic Flux Analysis using this compound

Materials
  • This compound (custom synthesis)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Quenching solution (e.g., 60% methanol (B129727) in water, pre-chilled to -20°C)

  • Extraction solvent (e.g., 80% methanol in water, pre-chilled to -80°C)

  • LC-MS grade water and acetonitrile

  • Cell culture flasks or plates

  • Centrifuge

  • Liquid nitrogen

  • Lyophilizer or vacuum concentrator

  • LC-MS system (e.g., Q-Exactive Orbitrap)

Experimental Procedure
2.1. Cell Culture and Tracer Labeling
  • Culture cells of interest (e.g., HeLa, A549) in standard growth medium until they reach mid-logarithmic phase.

  • Prepare the labeling medium by supplementing the base medium with all necessary components, except for guanosine. Add this compound and unlabeled guanosine to achieve the desired isotopic enrichment (e.g., 50%).

  • Aspirate the standard growth medium from the cells, wash once with pre-warmed PBS, and replace with the pre-warmed labeling medium.

  • Incubate the cells in the labeling medium for a sufficient time to reach isotopic steady state. This time should be determined empirically for the cell line and is typically 24-48 hours.

2.2. Metabolite Quenching and Extraction
  • Rapidly aspirate the labeling medium from the cell culture plate.

  • Immediately add ice-cold quenching solution to the cells to arrest all enzymatic activity.

  • Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled centrifuge tube.

  • Centrifuge the cell suspension at a low speed (e.g., 1000 x g) for 2 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold extraction solvent.

  • Incubate the samples at -20°C for 15 minutes with intermittent vortexing to ensure complete extraction.

  • Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant containing the extracted metabolites to a new tube.

2.3. Sample Preparation for LC-MS
  • Dry the metabolite extracts using a lyophilizer or a vacuum concentrator.

  • Reconstitute the dried metabolites in an appropriate volume of LC-MS grade water/acetonitrile for analysis.

LC-MS Analysis
  • Analyze the reconstituted samples using a high-resolution LC-MS system.

  • Use a suitable chromatography method (e.g., HILIC) to separate the polar metabolites.

  • Acquire data in full scan mode to determine the mass isotopologue distributions of the target metabolites.

Data Analysis and Flux Calculation
  • Process the raw LC-MS data to identify and quantify the different isotopologues of the metabolites of interest.

  • Correct the raw data for the natural abundance of 13C.

  • Use a metabolic flux analysis software package (e.g., INCA, Metran) to calculate the metabolic fluxes by fitting the experimental labeling data to a metabolic model of the purine pathway.

Disclaimer

The use of this compound as a tracer for metabolic flux analysis is a novel application. The experimental protocols and data presented here are based on established principles of 13C-MFA and may require optimization for specific cell lines and experimental conditions.

Application Notes: Experimental Design for RNA Dynamics Studies Using 13C Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The study of RNA dynamics, encompassing the synthesis, processing, and degradation of RNA molecules, is fundamental to understanding gene expression regulation. While traditional RNA sequencing provides a static snapshot of transcript abundance, it does not capture the kinetic rates that determine these levels.[1] Metabolic labeling with stable, non-radioactive isotopes like Carbon-13 (13C) has emerged as a powerful technique to trace the lifecycle of RNA within a living system.[2] By introducing 13C-labeled precursors into cell culture, newly transcribed RNA incorporates the heavy isotope, allowing for its differentiation from pre-existing RNA using mass spectrometry.[2] This approach enables the precise quantification of RNA turnover rates, modification dynamics, and metabolic fluxes, providing critical insights for basic research and drug development.[2][3][4]

Principle of 13C Labeling for RNA Dynamics

The core principle involves supplying cells with a substrate enriched with 13C, such as [U-13C]-glucose or [13C-methyl]-methionine.[3] These labeled precursors are taken up by cells and integrated into metabolic pathways.[3] For instance, the carbon atoms from 13C-glucose are incorporated into the ribose backbone of nucleotides through pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway.[3][5] Similarly, the methyl group from [13C-methyl]-methionine is transferred to RNA molecules by methyltransferases, allowing for the study of RNA methylation dynamics.[6]

Following a labeling period, total RNA is extracted, digested into its constituent ribonucleosides, and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][6] Mass spectrometry can distinguish molecules based on their mass-to-charge ratio; the incorporation of 13C results in a predictable mass shift, enabling the quantification of the ratio of newly synthesized (labeled) to pre-existing (unlabeled) RNA.[3] This quantitative data, known as the mass isotopologue distribution (MID), is then used to calculate kinetic rates.[3]

Advantages of 13C Labeling

  • Accuracy and Precision : LC-MS/MS provides highly accurate and sensitive detection of modified ribonucleosides.[6][7][8][9]

  • Direct Measurement of Turnover : Allows for the determination of both synthesis and decay rates of specific RNA transcripts.[2]

  • Studying RNA Modifications : Enables the tracing of the dynamics of various RNA modifications, such as methylation, by using specific precursors like [13C-methyl]-methionine in a method called 13C-dynamods.[6]

  • Versatility in Experimental Design : The use of stable isotopes allows for flexible experimental designs, including pulse-chase and steady-state labeling, to investigate RNA dynamics under various conditions.[6]

  • Applicability to Non-Stationary Conditions : Unlike methods that rely on ribonucleoside analogues, 13C labeling of methyl groups occurs downstream of nucleotide synthesis, making it a reliable readout of RNA turnover even in conditions that alter nucleotide metabolism.[6]

Applications in Research and Drug Development

The ability to quantify RNA dynamics has broad applications:

  • Metabolic Flux Analysis (MFA) : 13C-MFA is considered the gold standard for quantifying intracellular reaction rates, providing a detailed map of cellular metabolism and how it is altered by disease or drug treatments.[3][10]

  • Understanding Disease Mechanisms : By comparing RNA turnover rates in healthy versus diseased cells, researchers can identify dysregulated pathways that contribute to pathology.

  • Drug Discovery and Development :

    • Mechanism of Action : By tracing the metabolic fate of a 13C-labeled nutrient in the presence of a drug, researchers can identify the specific pathways affected, helping to confirm the drug's mechanism of action.[3]

    • Target Engagement : The method can provide crucial insights into a drug's engagement with its target and the downstream metabolic consequences.[3]

    • Pharmacokinetics : Using 13C-labeled drugs allows for precise tracking of the compound's absorption, distribution, metabolism, and excretion (ADME).[4][11][]

Visualizations and Workflows

Overall Experimental Workflow

The general workflow for a 13C labeling experiment involves several key stages, from the initial experimental design and cell culture to the final data analysis and interpretation.

G cluster_design 1. Experimental Design cluster_exp 2. Experiment cluster_analysis 3. Analysis cluster_interp 4. Interpretation A Tracer Selection ([U-13C]-glucose, etc.) B Labeling Strategy (Pulse-Chase / Steady-State) C Cell Culture & 13C Labeling B->C D Sample Collection (Time Course) C->D E Total RNA Extraction D->E F RNA Digestion to Nucleosides E->F G LC-MS/MS Analysis F->G H Data Processing & Isotopologue Quantification G->H I Calculation of RNA Turnover Rates H->I J Biological Interpretation I->J G Glucose [U-13C]-Glucose G6P Glucose-6-Phosphate Glucose->G6P Glycolysis PPP Pentose Phosphate Pathway (PPP) G6P->PPP R5P Ribose-5-Phosphate PPP->R5P PRPP PRPP R5P->PRPP PRPP Synthetase Nucleotide 13C-Labeled Nucleotides (ATP, GTP, CTP, UTP) PRPP->Nucleotide De Novo Synthesis RNA Newly Synthesized 13C-Labeled RNA Nucleotide->RNA Transcription G cluster_pulse Labeled RNA Increases cluster_chase Labeled RNA Decays Start Start (t=0) Pulse Pulse Phase Add 13C-labeled precursor (e.g., [13C-methyl]-Met) Start->Pulse Chase Chase Phase Replace with unlabeled precursor (e.g., unlabeled Met) Pulse->Chase Washout Pulse_Graph End End of Experiment Chase->End Chase_Graph

References

Application Notes and Protocols for Enzymatic Synthesis of RNA with Guanosine-1'-13C Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of stable isotopes, such as Carbon-13 (¹³C), into RNA molecules is a powerful technique for elucidating their structure, dynamics, and interactions. This is particularly valuable in drug development, where understanding the conformational landscape of an RNA target or therapeutic is crucial. Enzymatic synthesis using bacteriophage RNA polymerases, most commonly T7 RNA polymerase, provides an efficient method for producing ¹³C-labeled RNA. This document provides detailed application notes and protocols for the enzymatic synthesis of RNA incorporating guanosine-1'-¹³C monohydrate.

The chemo-enzymatic approach allows for the synthesis of gram quantities of labeled nucleotides with high yields.[1] These labeled nucleotides can then be incorporated into RNA via in vitro transcription (IVT).[1] This method is advantageous for producing specifically labeled RNA for structural and dynamic studies, such as those utilizing Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Applications

The ability to incorporate ¹³C at the guanosine-1' position offers several advantages for biophysical studies and drug development:

  • High-Resolution Structural Analysis by NMR: ¹³C-labeling, in conjunction with NMR spectroscopy, aids in resolving spectral overlap, a common challenge in studying large RNA molecules.[1] This facilitates resonance assignment and the determination of high-resolution three-dimensional structures.

  • Probing RNA Dynamics: Isotope labeling is instrumental in studying the conformational dynamics of RNA, providing insights into folding pathways, ligand binding, and the mechanism of action of RNA-based drugs.

  • Understanding Drug-RNA Interactions: By selectively labeling the RNA, the binding site and conformational changes induced by small molecule binders or other therapeutics can be precisely mapped. This information is critical for the rational design and optimization of RNA-targeting drugs.

Data Presentation

ParameterUnlabeled GTPGuanosine-1'-¹³C Monohydrate (as GTP)Key Considerations
Expected RNA Yield High (typically mg scale per mL of reaction)Moderate to High (may be slightly lower than unlabeled)Yield can be optimized by adjusting reaction conditions such as Mg²⁺ concentration, enzyme concentration, and incubation time. The use of mutant T7 RNA polymerases can enhance the incorporation of modified nucleotides.[2][3]
Incorporation Efficiency HighHigh (T7 RNA polymerase is generally tolerant to modifications at the 1'-position of the ribose)The efficiency is dependent on the overall concentration of the labeled nucleotide relative to its unlabeled counterpart. For site-specific labeling at the 5'-end, a higher ratio of the labeled monophosphate can be used.
Optimal Concentration Typically 1-2 mM of each NTP1-2 mM total guanosine (B1672433) triphosphate (labeled + unlabeled)The ratio of labeled to unlabeled GTP will determine the extent of incorporation. For uniform labeling, a 100% labeled GTP can be used.
Impact on Transcription Fidelity HighGenerally high, with minimal impact on fidelityT7 RNA polymerase maintains high fidelity with many modified substrates.

Experimental Protocols

Protocol 1: In Vitro Transcription of RNA with Guanosine-1'-¹³C Triphosphate

This protocol is adapted from standard T7 RNA polymerase in vitro transcription protocols and is optimized for the incorporation of ¹³C-labeled guanosine triphosphate.

Materials:

  • Linearized DNA template with a T7 promoter (1 µg)

  • Guanosine-1'-¹³C-5'-triphosphate (¹³C-GTP) solution (100 mM)

  • ATP, CTP, UTP solutions (100 mM each)

  • Unlabeled GTP solution (100 mM, for titration if necessary)

  • 10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • T7 RNA Polymerase (e.g., HighYield T7 RNA Polymerase)

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Reaction Assembly: At room temperature, assemble the following components in a nuclease-free microcentrifuge tube in the order listed. The final reaction volume is typically 20 µL to 100 µL.

ComponentVolume (for 20 µL reaction)Final Concentration
Nuclease-free waterto 20 µL-
10x Transcription Buffer2 µL1x
¹³C-GTP (100 mM)0.2 µL1 mM
ATP (100 mM)0.2 µL1 mM
CTP (100 mM)0.2 µL1 mM
UTP (100 mM)0.2 µL1 mM
Linearized DNA Template (1 µg/µL)1 µL50 ng/µL
RNase Inhibitor0.5 µL-
T7 RNA Polymerase2 µL-
  • Incubation: Mix the components gently by pipetting up and down, and then centrifuge briefly to collect the reaction at the bottom of the tube. Incubate the reaction at 37°C for 2 to 4 hours. Longer incubation times may increase yield but can also lead to higher levels of byproducts like double-stranded RNA (dsRNA).

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.

  • RNA Purification: Proceed to Protocol 2 for the purification of the synthesized ¹³C-labeled RNA.

Protocol 2: Purification of ¹³C-Labeled RNA

Purification is essential to remove unincorporated nucleotides, proteins (T7 RNA polymerase and DNase I), and the DNA template.

Materials:

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1, pH 4.5)

  • Chloroform:Isoamyl Alcohol (24:1)

  • 3 M Sodium Acetate (pH 5.2)

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • Nuclease-free water or TE buffer

  • Optional: Spin columns for RNA purification

Procedure (Phenol:Chloroform Extraction and Ethanol Precipitation):

  • Volume Adjustment: Adjust the volume of the transcription reaction to 100 µL with nuclease-free water.

  • Phenol:Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex for 30 seconds, and centrifuge at >12,000 x g for 5 minutes at 4°C. Carefully transfer the upper aqueous phase to a new tube.

  • Chloroform Extraction: Add an equal volume of chloroform:isoamyl alcohol, vortex, and centrifuge as in the previous step. Transfer the aqueous phase to a new tube.

  • Ethanol Precipitation: Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol. Mix well and incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.

  • Pelleting: Centrifuge at >12,000 x g for 30 minutes at 4°C to pellet the RNA.

  • Washing: Carefully discard the supernatant. Wash the pellet with 500 µL of ice-cold 70% ethanol. Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Drying and Resuspension: Carefully remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA pellet in an appropriate volume of nuclease-free water or TE buffer.

  • Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (A260/A280 ratio should be ~2.0). Analyze the integrity of the RNA by denaturing polyacrylamide gel electrophoresis (PAGE).

Alternative Purification using Spin Columns:

Commercially available RNA purification kits that utilize spin columns with silica (B1680970) membranes offer a faster and often more convenient method for purifying in vitro transcribed RNA. Follow the manufacturer's protocol for optimal results.

Mandatory Visualization

Enzymatic_RNA_Synthesis_Workflow cluster_0 Template Preparation cluster_1 In Vitro Transcription cluster_2 Purification cluster_3 Analysis & Application DNA_Template Linearized DNA Template (with T7 Promoter) IVT_Reaction Assemble Reaction: - T7 RNA Polymerase - Transcription Buffer - ATP, CTP, UTP - Guanosine-1'-13C-TP DNA_Template->IVT_Reaction Add to mix Incubation Incubate at 37°C IVT_Reaction->Incubation 2-4 hours DNase_Treatment DNase I Treatment Incubation->DNase_Treatment Remove DNA Purification RNA Purification (Phenol:Chloroform or Spin Column) DNase_Treatment->Purification Isolate RNA QC Quality Control (Spectrophotometry, PAGE) Purification->QC Assess Purity & Integrity Application Downstream Applications (NMR, Drug Interaction Studies) QC->Application Proceed to experiment

Caption: Workflow for the enzymatic synthesis of ¹³C-labeled RNA.

T7_RNA_Polymerase_Mechanism T7_RNAP T7 RNA Polymerase Binding Binding of T7 RNAP to Promoter T7_RNAP->Binding Promoter T7 Promoter on DNA Template Promoter->Binding Initiation Initiation of Transcription (Incorporation of first NTPs, including ¹³C-GTP) Binding->Initiation Elongation Elongation (Sequential addition of NTPs) Initiation->Elongation Elongation->Elongation Termination Termination (Release of RNA transcript) Elongation->Termination RNA_Product ¹³C-Labeled RNA Termination->RNA_Product

Caption: Simplified mechanism of T7 RNA Polymerase transcription.

References

Revolutionizing Structural Biology and Drug Development: Chemical Synthesis of Oligonucleotides with ¹³C Labeled Guanosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of stable isotopes like Carbon-13 (¹³C) into oligonucleotides represents a powerful tool for elucidating molecular structure, dynamics, and interactions. This application note provides a detailed overview and experimental protocols for the chemical synthesis of oligonucleotides containing ¹³C labeled guanosine (B1672433), a key component for advanced NMR-based studies and drug discovery.

The ability to introduce labels at specific sites within a DNA or RNA sequence offers a significant advantage over enzymatic methods, which are typically limited to uniform labeling.[1][2] Chemical synthesis using ¹³C-labeled phosphoramidites allows for the precise placement of the isotope, simplifying complex NMR spectra and enabling the detailed study of local conformational dynamics that are crucial for understanding biological function and drug-target interactions.[1]

Application in Research and Drug Development

The primary application of ¹³C labeled oligonucleotides lies in Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹³C isotope acts as a sensitive probe, providing detailed information on:

  • Structural Determination: Facilitating the assignment of resonances in NMR spectra, which is often a bottleneck in determining the three-dimensional structure of oligonucleotides and their complexes.[3][4]

  • Dynamics and Folding: Enabling the study of conformational changes and folding pathways of DNA and RNA molecules, including complex structures like G-quadruplexes.[3]

  • Drug-Oligonucleotide Interactions: Providing insights into the binding modes and mechanisms of action of small molecules and protein therapeutics that target nucleic acids.[5]

  • Molecular Probes: Labeled oligonucleotides can serve as probes to detect and analyze specific nucleic acid sequences in diagnostics and molecular biology research.

Quantitative Data Summary

The efficiency of incorporating ¹³C labeled guanosine into an oligonucleotide is comparable to that of its unlabeled counterpart, with high coupling efficiencies being a critical factor for the synthesis of high-purity, full-length products. While extensive direct comparative studies are limited, the available data indicates that the use of labeled phosphoramidites does not significantly impede the synthesis process.

ParameterUnlabeled Guanosine¹³C Labeled GuanosineKey Considerations
Average Coupling Efficiency >99%Reported as "high"; generally expected to be >98.5% to achieve good yields for longer oligonucleotides.[3][][7]Purity of the phosphoramidite (B1245037) and activator, as well as optimized coupling times, are crucial.[7][8]
Deprotection Time Standard protocols (e.g., AMA at 65°C for 10 min)Standard protocols are generally applicable.The choice of protecting groups on the labeled nucleoside should be compatible with the deprotection conditions.
Final Yield (for a 20-mer) Dependent on coupling efficiency; ~81% with 99% efficiencyDependent on coupling efficiency; ~78% with 98.5% efficiencyPurification steps (e.g., HPLC) will impact the final isolated yield.[9][10]

Experimental Protocols

The following protocols provide a detailed methodology for the chemical synthesis of oligonucleotides containing a ¹³C labeled guanosine residue using the standard phosphoramidite method on an automated solid-phase synthesizer.

Preparation of ¹³C Labeled Guanosine Phosphoramidite

The synthesis of the ¹³C labeled guanosine phosphoramidite is a crucial first step. While commercially available, this protocol outlines the general synthetic strategy. The labeling is typically at the C8 position of the purine (B94841) ring.

Materials:

  • ¹³C labeled precursor (e.g., 8-Bromo-2'-deoxyguanosine)

  • Protecting group reagents (e.g., Dimethoxytrityl chloride (DMT-Cl), Phenoxyacetyl chloride (Pac-Cl))

  • Phosphitylating agent (e.g., 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite)

  • Anhydrous solvents (Pyridine, Dichloromethane (B109758), Acetonitrile)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Protection of the 5'-Hydroxyl Group: React the ¹³C labeled guanosine precursor with DMT-Cl in anhydrous pyridine (B92270) to protect the 5'-hydroxyl group.

  • Protection of the Exocyclic Amine: Protect the N2-amino group using a suitable protecting group like Pac-Cl.

  • Phosphitylation: React the protected nucleoside with the phosphitylating agent in the presence of a weak acid catalyst (e.g., N,N-diisopropylethylamine) in anhydrous dichloromethane to introduce the phosphoramidite moiety at the 3'-hydroxyl group.

  • Purification: Purify the resulting ¹³C labeled guanosine phosphoramidite using silica gel column chromatography to remove impurities.[3]

Solid-Phase Oligonucleotide Synthesis

This protocol describes the automated synthesis of an oligonucleotide with a site-specific ¹³C labeled guanosine.

Materials:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside.

  • Unlabeled DNA/RNA phosphoramidites (A, C, G, T/U).

  • ¹³C Labeled Guanosine phosphoramidite solution (0.1 M in anhydrous acetonitrile).

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole).

  • Capping reagents (Cap A: Acetic anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF).

  • Oxidizing solution (Iodine in THF/Water/Pyridine).

  • Deblocking solution (Trichloroacetic acid in dichloromethane).

Procedure (performed on an automated synthesizer):

  • Initiation: The synthesis begins with the CPG solid support in a column.

  • Synthesis Cycle (repeated for each nucleotide addition):

    • Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution.

    • Coupling: The ¹³C labeled guanosine phosphoramidite (or an unlabeled phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Any unreacted 5'-hydroxyl groups are capped by acetylation with the capping reagents to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

  • Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can be removed (DMT-off) or left on (DMT-on) for purification purposes.

Cleavage and Deprotection

Materials:

  • Ammonium hydroxide/Methylamine solution (AMA) (1:1 v/v).[11]

  • Triethylamine trihydrofluoride (TEA·3HF) in N-methylpyrrolidinone (NMP) (for RNA synthesis).

Procedure:

  • Cleavage from Solid Support: The solid support is treated with AMA at room temperature to cleave the oligonucleotide from the support.

  • Base Deprotection: The solution containing the oligonucleotide is heated (e.g., 65°C for 10-15 minutes) to remove the protecting groups from the nucleobases.[11]

  • 2'-OH Deprotection (for RNA): For RNA synthesis, the 2'-hydroxyl protecting groups (e.g., TBDMS) are removed by treatment with TEA·3HF/NMP.[12]

  • Work-up: The deprotected oligonucleotide is typically desalted using ethanol (B145695) precipitation or size-exclusion chromatography.

Purification and Analysis

Materials:

  • Purification system (e.g., High-Performance Liquid Chromatography (HPLC) with a reverse-phase column).

  • Mass spectrometer (e.g., ESI-MS).

Procedure:

  • Purification: The crude oligonucleotide is purified by reverse-phase HPLC. If the synthesis was performed DMT-on, the full-length product will be strongly retained on the column, allowing for excellent separation from failure sequences.

  • Detritylation (if DMT-on): The DMT group is removed from the purified oligonucleotide by treatment with an aqueous acid (e.g., 80% acetic acid).

  • Analysis: The purity and identity of the final ¹³C labeled oligonucleotide are confirmed by analytical HPLC and mass spectrometry. The mass spectrum will show a characteristic mass shift corresponding to the number of incorporated ¹³C atoms.[1]

Visualizing the Workflow and Application

To better illustrate the processes described, the following diagrams were generated using Graphviz.

G cluster_0 Phosphoramidite Preparation cluster_1 Solid-Phase Synthesis cluster_2 Post-Synthesis Processing p1 13C Labeled Guanosine Precursor p2 5'-OH Protection (DMT) p1->p2 p3 Exocyclic Amine Protection (Pac) p2->p3 p4 3'-OH Phosphitylation p3->p4 p5 Purification p4->p5 p6 13C Guanosine Phosphoramidite p5->p6 s3 Coupling with 13C-G Phosphoramidite p6->s3 Incorporate into Oligonucleotide Chain s1 Start with Solid Support s2 Deblocking (DMT Removal) s1->s2 s2->s3 s4 Capping s3->s4 s5 Oxidation s4->s5 s6 Repeat Cycle s5->s6 s6->s2 d1 Cleavage from Support s6->d1 Completed Chain d2 Deprotection d1->d2 d3 Purification (HPLC) d2->d3 d4 Analysis (MS, NMR) d3->d4 d5 Purified 13C Labeled Oligonucleotide d4->d5

Caption: Workflow for the chemical synthesis of a ¹³C labeled oligonucleotide.

G cluster_0 Synthesis and Application cluster_1 Downstream Applications a1 Chemical Synthesis of 13C Labeled Oligonucleotide a2 Purified 13C Labeled Oligonucleotide a1->a2 a3 NMR Spectroscopy a2->a3 b3 Diagnostics a2->b3 Utilize as Probe a4 Structural & Dynamic Data a3->a4 b1 Drug Discovery & Development a4->b1 Inform b2 Structural Biology a4->b2 Enable

Caption: Logical relationship of synthesis to application in research.

References

Application Notes and Protocols: Guanosine-1'-13C Monohydrate in Protein-RNA Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-RNA interactions is fundamental to understanding numerous cellular processes, including gene regulation, splicing, and translation. Isotopically labeled nucleotides, such as guanosine-1'-13C monohydrate, are powerful tools in these investigations. The specific incorporation of a ¹³C isotope at the 1'-position of the ribose sugar of guanosine (B1672433) provides a sensitive probe for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), enabling detailed structural and dynamic analyses of protein-RNA complexes. These application notes provide an overview of the utility of this compound and detailed protocols for its use in protein-RNA interaction studies.

The incorporation of stable isotopes like ¹³C into RNA is crucial for resolving resonance overlap, a common challenge in the NMR study of biomolecules.[1][2] This is particularly beneficial for studying the structure of protein-RNA complexes, where understanding the conformation of the RNA component is essential.[1][3]

Applications of this compound

The primary application of this compound is in the site-specific labeling of RNA molecules for detailed structural and interaction studies.

High-Resolution Structure Determination by NMR Spectroscopy

The introduction of a ¹³C label at a specific position in the RNA allows for the use of powerful heteronuclear NMR experiments. This facilitates the unambiguous assignment of RNA resonances, which is often a limiting factor in the structure determination of protein-RNA complexes.[1] The ¹³C label serves as a unique spectroscopic marker, enabling the resolution of signals that would otherwise be indistinguishable in a crowded spectrum.[2] This leads to a higher number of assignable nuclear Overhauser effects (NOEs), which are critical for defining the three-dimensional structure of the RNA and the protein-RNA interface with greater precision and accuracy.[1]

Probing Protein-RNA Interfaces

By incorporating this compound at specific locations within an RNA sequence known to be part of a protein binding site, researchers can obtain precise information about the local environment upon protein binding. Changes in the chemical shift of the 1'-¹³C signal can indicate direct contacts with amino acid residues of the protein, providing valuable insights into the specific interactions that mediate complex formation.

Mass Spectrometry-Based Interaction Mapping

In conjunction with cross-linking methods, mass spectrometry can be used to identify the specific nucleotides and amino acids at the protein-RNA interface. While not a direct application of the ¹³C label for detection in MS (which primarily relies on mass differences), the synthesis of specifically labeled RNA strands for cross-linking experiments is a common workflow.[4][5] Techniques like UV cross-linking and immunoprecipitation (CLIP) can be enhanced by using isotopically labeled RNA to aid in the identification of cross-linked species.[6][7]

Quantitative Data Presentation

The use of ¹³C-labeled nucleotides significantly improves the quality of structural data for protein-RNA complexes. The following table summarizes the impact of using labeled RNA on structure determination, as reported in a study on the Fox-1 protein-RNA complex.[1]

MetricUnlabeled RNA¹³C-Labeled RNAImprovement
Intermolecular Distance Constraints 9214962% Increase
Intra-RNA Distance Constraints 5 (sugar-sugar NOEs)39 (sugar-sugar NOEs)680% Increase
RMSD of RNA Heavy Atoms (Å) 1.020.5546% Improvement in Precision

Experimental Protocols

Protocol 1: Chemical Synthesis of RNA with Site-Specific Guanosine-1'-13C Labeling

This protocol provides a general workflow for the chemical synthesis of RNA oligonucleotides containing a guanosine-1'-13C label using phosphoramidite (B1245037) chemistry.

Workflow for Site-Specific ¹³C-Labeled RNA Synthesis

cluster_synthesis Synthesis of ¹³C-labeled Phosphoramidite cluster_solid_phase Solid-Phase RNA Synthesis start Guanosine-1'-¹³C Monohydrate protection Protection of 2'-OH, 5'-OH, and exocyclic amino groups start->protection phosphitylation Phosphitylation of 3'-OH protection->phosphitylation amidite ¹³C-Guanosine Phosphoramidite phosphitylation->amidite coupling Iterative Coupling Cycles amidite->coupling solid_support Controlled Pore Glass (CPG) Support solid_support->coupling cleavage Cleavage and Deprotection coupling->cleavage hplc HPLC Purification cleavage->hplc final_rna Purified ¹³C-Labeled RNA hplc->final_rna

Caption: Workflow for synthesizing ¹³C-labeled RNA.

Methodology:

  • Synthesis of Guanosine-1'-¹³C Phosphoramidite:

    • Start with commercially available or custom-synthesized guanosine-1'-¹³C monohydrate.

    • Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.

    • Protect the 2'-hydroxyl group with a suitable protecting group such as TBDMS (tert-butyldimethylsilyl) or TOM (tri-iso-propylsilyloxymethyl).[1]

    • Protect the exocyclic amino group of the guanine (B1146940) base.

    • Perform phosphitylation of the 3'-hydroxyl group to generate the phosphoramidite.

    • Purify the resulting ¹³C-labeled guanosine phosphoramidite.

  • Solid-Phase RNA Synthesis:

    • Utilize a standard automated RNA synthesizer.

    • During the coupling cycle for the desired guanosine position, use the synthesized ¹³C-labeled guanosine phosphoramidite. For all other positions, use standard unlabeled phosphoramidites.

    • After completion of the synthesis, cleave the RNA from the solid support and remove all protecting groups using standard protocols (e.g., AMA treatment followed by fluoride (B91410) treatment for silyl (B83357) protecting groups).

  • Purification:

    • Purify the crude ¹³C-labeled RNA oligonucleotide by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

    • Verify the mass of the final product using mass spectrometry to confirm the incorporation of the ¹³C label.

Protocol 2: NMR Spectroscopy of a Protein-¹³C-RNA Complex

This protocol outlines the general steps for acquiring and analyzing NMR data for a protein-RNA complex where the RNA is site-specifically labeled with guanosine-1'-¹³C.

Experimental Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition and Analysis rna_prep Prepare ¹³C-labeled RNA complex_formation Titrate protein and RNA to form the complex rna_prep->complex_formation protein_prep Express and purify protein (often ¹⁵N-labeled) protein_prep->complex_formation nmr_sample Prepare NMR sample in appropriate buffer complex_formation->nmr_sample hsqc Acquire ¹H-¹³C HSQC spectra assignment Assign resonances hsqc->assignment noesy Acquire ¹³C-edited NOESY spectra structure Calculate 3D structure noesy->structure assignment->structure

Caption: NMR workflow for protein-¹³C-RNA complex.

Methodology:

  • Sample Preparation:

    • Prepare a concentrated solution of the purified ¹³C-labeled RNA in a suitable NMR buffer (e.g., phosphate (B84403) buffer, pH 6.5, with 100 mM NaCl).

    • Express and purify the protein of interest. For enhanced spectral resolution, the protein is often uniformly labeled with ¹⁵N.

    • Form the protein-RNA complex by titrating one component into the other while monitoring spectral changes (e.g., by ¹H-¹⁵N HSQC of the protein).

    • Prepare the final NMR sample at an appropriate concentration (typically in the range of 0.1-1.0 mM).

  • NMR Data Acquisition:

    • Acquire a 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum to observe the correlation between the 1'-proton and the 1'-¹³C of the labeled guanosine. The chemical shift of this peak will be sensitive to the local environment and binding.

    • Acquire 3D ¹³C-edited NOESY-HSQC spectra to identify through-space interactions (NOEs) between the protons of the RNA (including the 1'-H of the labeled guanosine) and protons of the protein.

  • Data Analysis and Structure Calculation:

    • Process the NMR data using appropriate software (e.g., NMRPipe).

    • Assign the resonances using software like Sparky or CARA. The specific ¹³C label will greatly simplify the assignment of signals originating from that nucleotide.[1]

    • Use the assigned NOEs as distance restraints in a structure calculation program (e.g., XPLOR-NIH, CYANA) to determine the high-resolution 3D structure of the protein-RNA complex.

Signaling Pathways and Logical Relationships

The study of protein-RNA interactions is central to understanding gene regulation pathways. The following diagram illustrates a simplified logical flow of how a specific protein-RNA interaction, elucidated using techniques like ¹³C-labeling, can influence a biological outcome such as alternative splicing.

Logical Flow of Splicing Regulation

rbp RNA-Binding Protein (RBP) interaction RBP binds to RNA (Structure elucidated using ¹³C-labeling) rbp->interaction rna pre-mRNA with specific binding site (e.g., G-rich sequence) rna->interaction spliceosome Spliceosome Recruitment/Activity Modulation interaction->spliceosome splicing_outcome Alternative Splicing Outcome (Exon inclusion or skipping) spliceosome->splicing_outcome

Caption: Role of RBP-RNA interaction in splicing.

Conclusion

This compound is a valuable reagent for the detailed investigation of protein-RNA interactions. Its site-specific incorporation into RNA enables high-resolution structural studies by NMR, providing unprecedented detail of the molecular interfaces that govern these critical biological processes. The protocols and workflows described herein provide a framework for researchers to leverage this powerful tool in their own studies, ultimately contributing to a deeper understanding of gene regulation and aiding in the development of novel therapeutics targeting RNA-protein interactions.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Resolution in ¹³C-Labeled RNA NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in acquiring high-resolution NMR spectra of ¹³C-labeled RNA.

Frequently Asked Questions (FAQs)

Q1: Why is the resolution of my ¹³C-labeled RNA NMR spectrum poor?

Poor resolution in ¹³C-labeled RNA NMR spectra is a common issue stemming from several factors. RNA molecules, composed of only four different nucleotides, exhibit limited chemical shift dispersion, leading to significant resonance overlap, especially as the size of the RNA increases[1][2]. This spectral crowding is further exacerbated by broad linewidths, which increase with the molecular weight of the RNA[1][3][4]. Additionally, in uniformly ¹³C-labeled samples, one-bond and long-range ¹³C-¹³C scalar and dipolar couplings can introduce complex splitting patterns and artifacts, further degrading spectral quality[3][5][6][7].

Q2: What are the primary strategies to improve spectral resolution?

There are three main pillars for improving resolution:

  • Advanced Isotope Labeling Strategies: Moving beyond uniform labeling to selective or specific labeling can dramatically simplify spectra by reducing the number of ¹³C-coupled spins[8][9][10]. This includes nucleotide-specific, atom-specific, and segmental labeling.

  • Advanced NMR Pulse Sequences: Specialized experiments like Transverse Relaxation-Optimized Spectroscopy (TROSY) are designed to mitigate the effects of relaxation, leading to narrower linewidths and improved sensitivity for larger molecules[11].

  • Modern Data Sampling and Processing Techniques: Non-Uniform Sampling (NUS) is a powerful method to increase resolution in the indirect dimensions without prohibitively long experiment times[12][13].

Q3: When should I consider using segmental isotope labeling?

Segmental isotope labeling is particularly advantageous when studying large RNAs or specific domains within a larger RNA context[8][14][15]. This "divide and conquer" approach allows you to isotopically label only a specific segment of the RNA, effectively rendering the rest of the molecule "NMR-invisible" in ¹³C-edited experiments. This dramatically reduces spectral complexity and overlap, enabling the detailed study of local structure and dynamics within a large biomolecule[8][15].

Q4: How does Non-Uniform Sampling (NUS) improve resolution?

Non-Uniform Sampling (NUS) is an acquisition technique where a subset of the data points in the indirect dimension(s) of a multidimensional NMR experiment are collected[12][13]. This allows for the acquisition of spectra with higher resolution in the same amount of time, or spectra with the same resolution in a shorter time[16][17]. The missing data points are then reconstructed using various algorithms. By allowing for longer evolution times without a linear increase in experiment duration, NUS can provide a significant boost in digital resolution[13].

Troubleshooting Guides

Issue 1: Severe Spectral Overlap in the Ribose and Aromatic Regions

Symptoms:

  • Unassignable clusters of peaks in the ribose region (H2', H3', H4', H5', H5'').

  • Significant overlap of aromatic C6/C8-H6/H8 signals.

  • Inability to perform sequential walks for resonance assignment.

Possible Causes & Solutions:

CauseRecommended SolutionRationale
Uniform ¹³C Labeling Switch to a selective or specific labeling scheme.Reduces the number of active ¹³C spins, simplifying the spectrum and removing ¹³C-¹³C couplings[8][9].
High Molecular Weight Employ TROSY-based pulse sequences for ¹H-¹³C correlation experiments.TROSY minimizes relaxation effects that lead to line broadening in larger molecules, resulting in sharper peaks and better resolution[11].
Insufficient Digital Resolution Implement Non-Uniform Sampling (NUS) in your multidimensional experiments.NUS allows for an increase in the number of increments in the indirect dimension, enhancing digital resolution without a proportional increase in measurement time[12][13].
Inherent Signal Degeneracy Use segmental labeling to isolate specific regions of the RNA.By labeling only a portion of the molecule, you can eliminate signals from other regions, drastically reducing overlap[14][15].
Issue 2: Broad Linewidths and Low Sensitivity, Especially for Larger RNAs (>50 nt)

Symptoms:

  • Signals are broad and difficult to distinguish from noise.

  • Low signal-to-noise ratio even with a high number of scans.

  • Poor performance of standard HSQC or HMQC experiments.

Possible Causes & Solutions:

CauseRecommended SolutionRationale
Fast Transverse Relaxation Utilize ¹H-¹³C TROSY experiments.For larger RNAs, TROSY experiments provide a significant advantage in both sensitivity and resolution by mitigating the effects of transverse relaxation[11]. A sensitivity-enhanced TROSY sequence can offer up to a 3-fold increase in both sensitivity and resolution compared to a standard HSQC[11].
Proton-Proton Spin Diffusion Incorporate deuteration, especially at the ribose positions.Deuteration reduces the density of protons, which in turn minimizes ¹H-¹H spin diffusion and dipolar couplings, leading to narrower proton linewidths[8].
¹³C-¹³C Scalar and Dipolar Couplings Use specific labeling with precursors that avoid adjacent ¹³C atoms, such as [3-¹³C]-pyruvate.This labeling strategy results in singlet ¹³C signals by minimizing ¹Jcc couplings, which simplifies spectra and improves the accuracy of relaxation measurements[9].
Low Sample Concentration Optimize sample preparation for maximum concentration.A higher concentration directly improves the signal-to-noise ratio[18].

Experimental Protocols & Methodologies

Protocol 1: Specific Isotope Labeling using [3-¹³C]-pyruvate

This method is designed to selectively label specific carbon positions in ribonucleotides, thereby eliminating ¹³C-¹³C scalar couplings and simplifying NMR spectra[9].

  • Bacterial Strain: Utilize an E. coli mutant strain, such as DL323, which lacks succinate (B1194679) and malate (B86768) dehydrogenases. This directs the metabolic flux of the labeled carbon source[9][10].

  • Growth Media: Prepare a minimal medium with [3-¹³C]-pyruvate as the sole carbon source.

  • Cell Culture: Grow the DL323 E. coli strain in the prepared medium.

  • Nucleotide Extraction: Harvest the cells and extract the total RNA. Hydrolyze the RNA to ribonucleoside monophosphates (rNMPs).

  • Purification and Triphosphorylation: Purify the individual rNMPs using HPLC. Enzymatically convert the purified rNMPs to ribonucleoside triphosphates (rNTPs).

  • In Vitro Transcription: Use the selectively labeled rNTPs in an in vitro transcription reaction with T7 RNA polymerase to synthesize the target RNA.

Expected Labeling Pattern: This protocol results in significant ¹³C enrichment at the C5' and C1' positions of the ribose, as well as at the C2 and C8 positions of purines and the C5 position of pyrimidines, with minimal labeling at other sites[9].

Protocol 2: Segmental Labeling via T4 DNA Ligase

This protocol allows for the preparation of a large RNA where only a specific internal or terminal segment is isotopically labeled[15].

  • Fragment Preparation: Synthesize the desired RNA segments via in vitro transcription. One segment should be prepared with ¹³C-labeled NTPs, while the other segments are prepared with unlabeled NTPs.

  • DNA Splint Design: Design a single-stranded DNA molecule that is complementary to the ends of the RNA fragments to be ligated, effectively creating a nicked RNA-DNA hybrid duplex.

  • Hybridization: Anneal the RNA fragments to the DNA splint by heating and slow cooling.

  • Ligation: Add T4 DNA ligase to the reaction mixture. This enzyme will specifically ligate the nicked RNA on the DNA template[15].

  • Purification: Purify the full-length, segmentally labeled RNA product using denaturing polyacrylamide gel electrophoresis (PAGE).

Visualized Workflows and Logic

Troubleshooting_Workflow start Poor Resolution in ¹³C RNA Spectrum overlap Is Spectral Overlap the Main Issue? start->overlap broad_lines Are Linewidths Broad (>20 Hz)? overlap->broad_lines No use_selective_labeling Implement Selective/ Specific Labeling overlap->use_selective_labeling Yes is_large_rna Is RNA > 50 nt? broad_lines->is_large_rna use_nus Acquire Data with Non-Uniform Sampling (NUS) use_selective_labeling->use_nus use_segmental For Large RNA, Use Segmental Labeling use_nus->use_segmental end_point Improved Resolution use_segmental->end_point use_trosy Use TROSY-based Pulse Sequences is_large_rna->use_trosy Yes check_couplings Minimize ¹³C-¹³C Couplings (e.g., [3-¹³C] pyruvate) is_large_rna->check_couplings No use_deuteration Consider Ribose Deuteration use_trosy->use_deuteration use_deuteration->end_point check_couplings->end_point

Caption: A decision tree for troubleshooting poor resolution in ¹³C RNA NMR spectra.

Labeling_Strategy_Decision start Choosing a ¹³C Labeling Strategy rna_size What is the size of the RNA? start->rna_size small_rna < 40 nt rna_size->small_rna medium_rna 40-100 nt rna_size->medium_rna large_rna > 100 nt rna_size->large_rna uniform Uniform ¹³C Labeling (if overlap is manageable) small_rna->uniform selective Selective Labeling (e.g., by nucleotide type) medium_rna->selective segmental Segmental Labeling to study specific domains large_rna->segmental specific Specific Labeling (e.g., [3-¹³C] pyruvate) to reduce J-coupling selective->specific

Caption: Logic diagram for selecting an appropriate ¹³C labeling strategy based on RNA size.

References

Technical Support Center: Optimizing Incorporation of Guanosine-1'-13C Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incorporation efficiency of guanosine-1'-13C monohydrate in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a stable isotope-labeled version of guanosine (B1672433), a fundamental component of RNA.[1] The carbon atom at the 1' position of the ribose sugar is replaced with the heavier 13C isotope. This labeling allows researchers to trace the fate of guanosine in cells, particularly its incorporation into newly synthesized RNA.[2] This is a powerful technique for studying RNA metabolism, including synthesis, turnover rates, and the effects of various therapeutic agents on these processes.[2]

Q2: How do cells incorporate exogenous this compound into RNA?

Cells primarily utilize the purine (B94841) salvage pathway to incorporate exogenous guanosine into their nucleotide pools.[3][4] In this pathway, guanosine is converted to guanosine monophosphate (GMP), which can then be phosphorylated to guanosine diphosphate (B83284) (GDP) and guanosine triphosphate (GTP). GTP is the direct precursor for RNA synthesis.

Q3: What are the main factors that can lead to low incorporation efficiency?

Low incorporation efficiency is often a result of competition from the cell's endogenous de novo purine synthesis pathway.[5] This pathway synthesizes purines, including guanosine, from simpler molecules, thus diluting the pool of labeled guanosine available for RNA synthesis. Other contributing factors can include the metabolic state of the cells, cell cycle phase, concentration and stability of the labeled guanosine, and the duration of the labeling experiment.

Q4: How can I measure the incorporation efficiency of this compound?

The most common method for measuring incorporation efficiency is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][6] After labeling, total RNA is extracted from the cells and enzymatically digested into individual nucleosides. LC-MS/MS is then used to separate the nucleosides and determine the ratio of labeled (13C-guanosine) to unlabeled (12C-guanosine).[6]

Troubleshooting Guide

This guide addresses common issues encountered during labeling experiments with this compound and provides a logical workflow for troubleshooting.

Problem: Low or No Detectable Incorporation of Guanosine-1'-13C

This is the most frequent challenge. The following steps will help you diagnose and resolve the issue.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Start: Low/No Incorporation check_reagent Step 1: Verify Reagent Integrity - Check storage conditions (2-8°C, dry). - Confirm correct concentration was used. start->check_reagent check_protocol Step 2: Review Experimental Protocol - Was the incubation time sufficient? - Is the cell density optimal (70-80% confluency)? - Was the labeling medium prepared correctly? check_reagent->check_protocol optimize_conditions Step 3: Optimize Labeling Conditions - Perform a time-course experiment. - Test a range of guanosine-1'-13C concentrations. check_protocol->optimize_conditions inhibit_denovo Step 4: Inhibit De Novo Synthesis - Use inhibitors like Mycophenolic Acid or L-Azaserine. optimize_conditions->inhibit_denovo synchronize_cells Step 5: Synchronize Cell Culture - Arrest cells in a phase of high RNA synthesis (e.g., S phase). inhibit_denovo->synchronize_cells end Successful Incorporation synchronize_cells->end

Caption: Troubleshooting workflow for low guanosine-1'-13C incorporation.

Detailed Troubleshooting Steps in Q&A Format

Q: My incorporation is very low. Could the this compound be degraded?

A: It's possible. This compound should be stored at 2-8°C in a dry environment.[1] Repeated freeze-thaw cycles or improper storage can lead to degradation. Prepare fresh solutions for each experiment and handle them under sterile conditions to avoid contamination.

Q: I followed a standard protocol, but the results are poor. What should I check?

A: Review the following aspects of your protocol:

  • Incubation Time: Incorporation is time-dependent. A short incubation may not be sufficient for detectable labeling. Consider a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal labeling duration for your specific cell line and experimental goals.

  • Cell Density: Cells should be in the logarithmic growth phase and at an optimal confluency (typically 70-80%) at the time of harvest. Overly confluent or sparse cultures may have altered metabolic rates, affecting uptake and incorporation.

  • Labeling Medium: Ensure the labeling medium was prepared correctly with the specified concentration of this compound.

Q: How can I actively increase the incorporation of the labeled guanosine?

A: To enhance the uptake and incorporation of guanosine-1'-13C, you can employ strategies that favor the purine salvage pathway over the de novo synthesis pathway.

Metabolic Pathways for Guanosine Synthesis

Purine_Metabolism cluster_0 De Novo Synthesis cluster_1 Salvage Pathway PRPP PRPP IMP IMP PRPP->IMP Multiple Steps XMP XMP IMP->XMP IMPDH GMP_denovo GMP XMP->GMP_denovo GTP GTP GMP_denovo->GTP Guanosine_labeled Guanosine-1'-13C (Exogenous) GMP_salvage GMP Guanosine_labeled->GMP_salvage HGPRT GMP_salvage->GTP RNA RNA GTP->RNA RNA Polymerase Inhibitor Mycophenolic Acid L-Azaserine IMPDH IMPDH Inhibitor->IMPDH

Caption: Competing de novo and salvage pathways for GMP synthesis.

  • Inhibition of De Novo Purine Synthesis: By using chemical inhibitors of the de novo pathway, you can force the cells to rely more heavily on the salvage pathway for purine synthesis, thereby increasing the incorporation of the labeled guanosine.[7][8]

    • Mycophenolic Acid (MPA): MPA is a potent, non-competitive, reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[9][10]

    • L-Azaserine: This glutamine analog inhibits multiple steps in the de novo purine synthesis pathway.[4][7]

  • Cell Synchronization: The rate of RNA synthesis varies throughout the cell cycle. By synchronizing the cell population, you can perform the labeling during a phase of high RNA synthesis (e.g., the S phase) to maximize incorporation.[11][12][13]

    • Double Thymidine (B127349) Block: This method arrests cells at the G1/S boundary. Releasing the block allows the cells to proceed synchronously through the S phase.[11][12][13]

    • Serum Starvation: Removing serum from the culture medium can arrest many cell lines in the G0/G1 phase. Re-addition of serum will cause them to re-enter the cell cycle in a somewhat synchronized manner.[1]

Experimental Protocols

Protocol 1: General Metabolic Labeling with this compound
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow for at least 24 hours.

  • Preparation of Labeling Medium: Prepare the cell culture medium containing the desired final concentration of this compound. A typical starting concentration is 100 µM, but this may need to be optimized.

  • Metabolic Labeling:

    • Aspirate the old medium from the cells.

    • Gently wash the cells once with sterile phosphate-buffered saline (PBS).

    • Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for the desired labeling period (e.g., 24-72 hours).

  • Cell Harvest:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS to remove any unincorporated label.

    • Harvest the cells using the appropriate method (e.g., trypsinization for adherent cells, centrifugation for suspension cells).

  • Downstream Processing: Proceed with RNA extraction, digestion, and LC-MS/MS analysis.

Protocol 2: Enhancing Incorporation using a De Novo Synthesis Inhibitor (Mycophenolic Acid)
  • Cell Seeding: Follow step 1 from Protocol 1.

  • Pre-treatment with Inhibitor:

    • Prepare the culture medium containing the desired concentration of Mycophenolic Acid (MPA). A starting concentration of 1-10 µM is recommended, but the optimal concentration should be determined empirically for your cell line.

    • Aspirate the old medium and add the MPA-containing medium.

    • Incubate for 12-24 hours.

  • Metabolic Labeling:

    • Prepare the labeling medium containing both MPA (at the same concentration as the pre-treatment) and this compound.

    • Aspirate the MPA-containing medium and add the labeling medium.

  • Incubation and Harvest: Follow steps 4-6 from Protocol 1.

Protocol 3: Enhancing Incorporation using Cell Synchronization (Double Thymidine Block)
  • Initial Cell Culture: Grow cells to approximately 40-50% confluency.

  • First Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 16-18 hours. This will arrest cells in the S phase.[13]

  • Release:

    • Aspirate the thymidine-containing medium.

    • Wash the cells twice with sterile PBS.

    • Add fresh, pre-warmed culture medium.

    • Incubate for 9-10 hours.

  • Second Thymidine Block: Add thymidine to a final concentration of 2 mM. Incubate for 16-18 hours. This will arrest the cells at the G1/S boundary.[13]

  • Release and Labeling:

    • Aspirate the thymidine-containing medium.

    • Wash the cells twice with sterile PBS.

    • Add the labeling medium containing this compound.

  • Incubation and Harvest: Incubate for the desired labeling period as cells progress through the S phase and harvest as described in Protocol 1.

Data Presentation

The following tables provide an example of how to structure your quantitative data for easy comparison of different optimization strategies. The values presented are hypothetical and should be replaced with your experimental data.

Table 1: Effect of Guanosine-1'-13C Concentration and Incubation Time on Incorporation Efficiency

Concentration (µM)Incubation Time (hours)% Labeled Guanosine
50245.2
504810.8
100249.7
1004818.5
2002415.3
2004825.1

Table 2: Impact of De Novo Synthesis Inhibition on Guanosine-1'-13C Incorporation

Condition% Labeled GuanosineFold Increase
Control (No Inhibitor)10.11.0
Mycophenolic Acid (5 µM)25.32.5
L-Azaserine (1 µM)21.72.1

Table 3: Influence of Cell Synchronization on Guanosine-1'-13C Incorporation

Condition% Labeled GuanosineFold Increase
Asynchronous Culture11.51.0
Synchronized (Double Thymidine Block)28.92.5

References

Technical Support Center: Troubleshooting Low Yields in 13C-Labeled RNA Transcription

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting 13C-labeled RNA transcription. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields during in vitro transcription (IVT) of isotopically labeled RNA.

Frequently Asked Questions (FAQs)

Q1: My 13C-labeled RNA transcription reaction has failed completely or has a very low yield. What are the most common causes?

Complete reaction failure or significantly low yield is often traced back to fundamental problems with the reaction components or setup. The most common culprits are:

  • Poor Quality DNA Template: The integrity and purity of your DNA template are paramount. Degradation or the presence of contaminants like salts, phenol, or ethanol (B145695) can inhibit T7 RNA polymerase.[][2][3] Always verify your template's integrity on an agarose (B213101) gel before starting the transcription reaction.[]

  • RNase Contamination: RNases are robust enzymes that degrade RNA and can be introduced from various sources, including reagents, equipment, or the user.[2][4] This is a primary suspect for both low yield and smeary bands on a gel.[5] Using certified RNase-free reagents and an RNase inhibitor is crucial.[2][4]

  • Inactive T7 RNA Polymerase: The polymerase itself might be inactive due to improper storage, repeated freeze-thaw cycles, or the presence of inhibitors.[3][6] It's always a good practice to run a positive control reaction to confirm enzyme activity.[3]

  • Inhibitors in Labeled NTPs: Commercially or in-house prepared 13C-labeled NTPs can contain inhibitors from the purification process, which can severely impact the transcription efficiency.[7]

Q2: I'm observing shorter-than-expected RNA transcripts (premature termination). What could be the reason?

The presence of smaller, discrete bands on a gel suggests that the transcription is terminating prematurely. Several factors can cause this:

  • Low Nucleotide Concentration: If the concentration of any of the four NTPs (including the labeled ones) is too low, the polymerase may stall and terminate transcription.[2][7] This is a common issue when using labeled NTPs, as their concentration might be the limiting factor.[7]

  • GC-Rich Template Sequences: Templates with high GC content can form stable secondary structures that impede the progress of the T7 RNA polymerase.[2][3]

  • Unexpected Termination Sites: Your DNA template might contain cryptic termination sequences for T7 RNA polymerase.[2]

Q3: How does the presence of 13C-labeled NTPs specifically affect the in vitro transcription reaction?

While the enzymatic process remains the same, using 13C-labeled NTPs introduces specific challenges:

  • Potential for Impurities: Labeled NTPs, especially those prepared in-house, may contain residual contaminants from the synthesis and purification process that can inhibit T7 RNA polymerase.[7][8]

  • Altered Reaction Kinetics: The polymerase may incorporate labeled nucleotides at a slightly different rate than their unlabeled counterparts, although this is generally not a major factor in overall yield. The primary concern is the purity and concentration of the labeled NTPs.

  • Magnesium Ion Chelation: NTPs chelate Mg2+ ions, which are essential cofactors for the polymerase. Therefore, the concentration of labeled NTPs directly impacts the optimal Mg2+ concentration.[]

Q4: My transcription reaction looks turbid or has a precipitate. Is this normal?

A slight turbidity can be normal and may indicate a high yield of transcribed RNA precipitating out of the solution, often as a complex with magnesium pyrophosphate.[6] However, excessive precipitation early in the reaction could indicate a suboptimal ratio of magnesium to NTPs.[]

Troubleshooting Guides

Issue 1: No or Very Low RNA Yield

This guide provides a systematic approach to diagnosing the root cause of a failed or low-yield transcription reaction.

A Start: Low/No RNA Yield B Run Positive Control (e.g., with unlabeled NTPs and a control template) A->B C Control OK? B->C D Problem is with Template or Labeled NTPs C->D Yes E Problem is with Core Reagents (Enzyme, Buffer) C->E No F Check DNA Template Integrity & Purity D->F J Check Enzyme Activity & Buffer Composition E->J G Template OK? F->G H Repurify or Prepare Fresh DNA Template G->H No I Test Labeled NTPs (e.g., titrate concentration, check for inhibitors) G->I Yes L Optimize Reaction Conditions (Mg2+, Temp) H->L I->L K Replace Enzyme/Buffer J->K Issue Found K->B

Caption: Troubleshooting workflow for low or no RNA yield.

Issue 2: Incomplete or Truncated Transcripts

This workflow helps to identify the cause of prematurely terminated RNA transcripts.

A Start: Incomplete Transcripts B Analyze Template Sequence for GC-rich regions or termination signals A->B C Potential Sequence Issue? B->C E Subclone into a different vector/use a different polymerase B->E Known Issue D Lower Reaction Temperature (e.g., 30°C) C->D Yes F Increase Limiting NTP Concentration C->F No I Yield of Full-Length Transcript Improved? D->I G Check for RNase Contamination F->G H Add RNase Inhibitor / Use RNase-free technique G->H H->I

Caption: Troubleshooting workflow for incomplete RNA transcripts.

Quantitative Data Summary

Optimizing reaction components is critical. The following table provides typical concentration ranges for key components in an in vitro transcription reaction. Note that optimal conditions can be template-specific.

ComponentStandard ConcentrationTroubleshooting RangeKey Considerations
DNA Template (linearized) 1 µg per 20 µL reaction0.5 - 2 µgMust be high purity; free of RNase and salts.[][3]
Each NTP (including 13C-NTPs) 1-2 mM0.5 - 5 mMLow concentration can cause premature termination.[][7]
Magnesium (Mg2+) 6 - 15 mM4 - 30 mMThe ratio of Mg2+ to total NTPs is critical and must be optimized.[][9]
T7 RNA Polymerase Vendor-specific units-Use high-quality enzyme; avoid repeated freeze-thaw.[]
Dithiothreitol (DTT) 5 - 10 mM5 - 20 mMRequired for polymerase activity; supplement if buffer is old.[][4]
Spermidine 1 - 2 mM0 - 4 mMCan help improve yield but high concentrations can be inhibitory.[10]
RNase Inhibitor Vendor-specific units-Essential to prevent RNA degradation.[2][4]

Key Experimental Protocols

Protocol 1: Optimizing Magnesium Concentration

Magnesium is a critical cofactor for T7 RNA polymerase, and its optimal concentration is dependent on the total NTP concentration.[11]

Objective: To determine the optimal Mg2+ concentration for a given DNA template and 13C-NTP mix.

Methodology:

  • Set up a series of parallel 20 µL transcription reactions. Keep the concentration of DNA template, NTPs, buffer, DTT, and T7 RNA polymerase constant.

  • Create a range of Mg2+ concentrations (e.g., 4, 6, 8, 10, 12, 15, 20 mM). This is typically achieved by adding varying amounts of a concentrated MgCl2 or Magnesium Acetate stock solution.[9][12]

  • Incubate the reactions at 37°C for 2 hours (or your standard incubation time).

  • Stop the reaction by adding EDTA to a final concentration of 25 mM.

  • Analyze the yield and quality of the transcribed RNA on a denaturing polyacrylamide or agarose gel.

  • Quantify the RNA yield (e.g., using a spectrophotometer or fluorometer) for each reaction to identify the optimal Mg2+ concentration.

Protocol 2: Assessing Labeled NTP Quality

This protocol helps determine if a batch of 13C-labeled NTPs contains inhibitors.

Objective: To test for the presence of inhibitors in the 13C-labeled NTP stock.

Methodology:

  • Set up a baseline "control" transcription reaction using a reliable control template and fresh, high-quality unlabeled NTPs.

  • Set up a second "test" reaction that is identical to the control, but where a portion (e.g., 50%) of each NTP is replaced with the corresponding 13C-labeled NTP.

  • Set up a third reaction identical to the control, but "spike" it with a small volume of the 13C-labeled NTP solution (while keeping the unlabeled NTP concentration high).

  • Incubate all reactions under standard conditions.

  • Analyze the yields from all three reactions.

    • Interpretation 1: If the yield of the "test" reaction is significantly lower than the control, it suggests either lower incorporation efficiency or the presence of inhibitors.

    • Interpretation 2: If the yield of the "spiked" reaction is also significantly lower than the control, this strongly indicates the presence of an inhibitor in your labeled NTP stock, as the NTP concentration itself was not limiting.[7]

  • If inhibitors are suspected, purification of the labeled NTPs using methods like HPLC or affinity chromatography may be necessary.[8]

References

dealing with signal overlap in 13C NMR of nucleic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the 13C NMR analysis of nucleic acids, with a focus on resolving signal overlap.

Frequently Asked Questions (FAQs)

Q1: Why is signal overlap a common problem in 13C NMR of nucleic acids?

A1: Signal overlap is a significant challenge in the 13C NMR of nucleic acids primarily due to poor chemical shift dispersion.[1] Unlike proteins, which are composed of 20 different amino acids with a wide range of chemical environments, nucleic acids are polymers of only four different nucleotides (adenine, guanine, cytosine, and thymine/uracil). This limited chemical diversity results in many carbon atoms resonating at very similar frequencies, leading to crowded and overlapping signals, especially in larger RNA and DNA molecules.[1][2]

Q2: What are the initial troubleshooting steps I can take to address signal overlap in my 13C NMR spectrum?

A2: Before proceeding to more advanced techniques, consider these initial steps:

  • Optimize Spectrometer Conditions: Ensure the spectrometer is properly locked and shimmed to achieve the best possible resolution.

  • Vary Temperature: Acquiring spectra at different temperatures can sometimes induce small changes in chemical shifts, which may be sufficient to resolve minor overlaps, particularly if conformational dynamics are a factor.[3]

  • Change Solvent: Using a different deuterated solvent can alter the chemical environment of the nucleic acid and may help to separate overlapping peaks.[4]

  • Adjust Sample Concentration: High sample concentrations can lead to line broadening. Optimizing the concentration may improve spectral resolution.[4]

Q3: How can isotopic labeling help resolve severe signal overlap?

A3: Isotopic labeling is a powerful strategy to simplify complex NMR spectra and resolve signal overlap.[2] By selectively introducing 13C, 15N, or 2H isotopes, you can filter out signals from unlabeled portions of the molecule or reduce spectral complexity. Common strategies include:

  • Uniform Labeling: Enriching the entire nucleic acid with 13C and/or 15N allows for the use of multidimensional heteronuclear NMR experiments that disperse signals into additional dimensions.[1]

  • Selective Labeling: This involves incorporating isotopes at specific positions or in specific residue types.

    • Residue-Specific Labeling: Labeling only adenosines, for example, will produce a much simpler spectrum containing signals only from those residues.[2]

    • Atom-Specific Labeling: Introducing a 13C label at a single, specific carbon position within a nucleotide (e.g., C8 of purines) can help to unambiguously assign that signal.[5]

    • Segmental Labeling: In this approach, a specific segment or domain of a large nucleic acid is isotopically labeled, while the rest remains unlabeled.[2]

  • Deuteration: Replacing non-exchangeable protons with deuterium (B1214612) can simplify spectra and reduce line broadening in larger molecules.[6]

Q4: What advanced NMR experiments can I use to overcome signal overlap?

A4: Multidimensional NMR experiments are essential for resolving overlapping signals by spreading them across two or more frequency dimensions. Key experiments include:

  • 2D Heteronuclear Single Quantum Coherence (HSQC): This is a fundamental experiment that correlates 13C nuclei with their directly attached protons, providing a 2D map that helps to resolve overlapping signals from the 1D spectrum.[7]

  • 2D Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between carbons and protons that are two or three bonds apart, which is crucial for sequential assignments and piecing together the structure.[4]

  • 3D NMR Experiments (e.g., HNCO, HNCA): For uniformly 13C/15N labeled samples, 3D experiments provide an additional dimension of chemical shifts, which significantly enhances spectral resolution for larger nucleic acids.[6]

  • 13C-Direct Detected Experiments: These experiments can be advantageous for larger RNAs, and their optimization can be enhanced by using techniques like selective excitation.[6]

  • Transverse Relaxation-Optimized Spectroscopy (TROSY): This technique is particularly useful for studying large biomolecules. For nucleic acids, 19F-13C TROSY has been shown to be effective for large RNAs.[8][9]

Troubleshooting Guides

Guide 1: Poor Spectral Resolution and Broad Lines

Issue: The 13C NMR spectrum exhibits broad lines and poor resolution, making it difficult to distinguish individual signals.

Possible Cause Troubleshooting Step Expected Outcome
Poor Shimming Re-shim the magnet, particularly the higher-order shims.Narrower, more symmetrical peaks.
Sample Aggregation Decrease the sample concentration or change the buffer conditions (e.g., salt concentration, pH).Sharper lines due to reduced intermolecular interactions.
High Molecular Weight For large nucleic acids, consider using a higher field spectrometer or employing TROSY-based experiments.[8][9]Reduced line broadening from slow molecular tumbling.
Paramagnetic Impurities Add a chelating agent like EDTA to the sample to remove trace metal ions.Sharper signals by quenching paramagnetic relaxation enhancement.
Guide 2: Severe Signal Overlap in the Ribose and Base Regions

Issue: The ribose (C1'-C5') and/or nucleobase carbon signals are heavily overlapped, preventing assignment.

Strategy Detailed Approach When to Use
Isotopic Labeling Selective 13C labeling: Synthesize the nucleic acid with specific nucleotides being 13C-labeled (e.g., only ATP is 13C-labeled).[2]When you need to assign signals from a specific residue type in a complex spectrum.
Atom-specific labeling: Use chemically or enzymatically synthesized nucleotides with 13C at a single position (e.g., [6-13C]-uridine).[5]To unambiguously identify and assign a specific carbon signal.
Multidimensional NMR 2D 1H-13C HSQC/HMBC: Acquire 2D correlation spectra to disperse the signals based on the chemical shifts of the attached protons.[4][7]As a standard first step for any 13C-labeled nucleic acid to resolve overlap.
3D Experiments: For uniformly 13C/15N labeled samples, run experiments like HNC to correlate signals through the nitrogen nucleus, adding a third dimension for resolution.[6]For larger and more complex nucleic acids where 2D spectra are still too crowded.
Selective Excitation Use pulse sequences with selective pulses to excite only a specific region of the 13C spectrum (e.g., only the C1' region).[10]To simplify the spectrum and focus on a particular set of overlapping signals.

Quantitative Data Summary

The following table summarizes the reported improvements in spectral resolution and sensitivity using various techniques.

TechniqueParameterImprovementNucleic Acid SystemReference
19F-13C TROSY Chemical Shift Dispersion5.7 times better for 19F over 1HhHBV ε RNA[8]
19F-13C TROSY Linewidth19Fc TROSY linewidth is ~2-fold larger than 1HcHIV-2 TAR and HBV ε RNAs[8]
Selective Excitation Longitudinal Relaxation RatesReduced from ~1.6 s to ~0.011 s[U-13C]MLF (model peptide)[10]

Experimental Protocols

Protocol 1: General Procedure for Acquiring a 2D 1H-13C HSQC Spectrum
  • Sample Preparation: Prepare your 13C-labeled nucleic acid sample in a suitable deuterated buffer. Ensure the concentration is optimized for signal-to-noise without causing aggregation.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock on the deuterium signal of the solvent and tune/match the 1H and 13C channels of the probe.

    • Shim the magnet to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Load a standard 2D HSQC pulse sequence (e.g., hsqcetgpsisp2 on a Bruker spectrometer).

    • Set the 1H spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

    • Set the 13C spectral width to cover the expected carbon range (e.g., 20-160 ppm).

    • Set the number of scans (NS) and dummy scans (DS) to achieve adequate signal-to-noise.

    • Set the number of increments in the indirect (13C) dimension to achieve the desired resolution.

  • Data Processing:

    • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

    • Perform Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum using an internal or external standard.[8]

Protocol 2: Site-Specific Isotopic Labeling via Solid-Phase Synthesis
  • Synthesis of Labeled Phosphoramidites: Chemically synthesize the desired 13C-labeled nucleoside phosphoramidites. For example, to label the C8 position of adenosine, start with a precursor that has a 13C at that position.[11]

  • Solid-Phase DNA/RNA Synthesis:

    • Use a standard automated solid-phase synthesizer.

    • During the desired coupling cycle, use the 13C-labeled phosphoramidite (B1245037) instead of the unlabeled version.[11]

    • Complete the synthesis, cleavage, and deprotection steps as per standard protocols.

  • Purification: Purify the final site-specifically labeled oligonucleotide using methods such as HPLC or PAGE.

  • NMR Sample Preparation: Prepare the purified nucleic acid for NMR analysis as described in Protocol 1.

Visualizations

Troubleshooting_Workflow start Start: Signal Overlap Observed in 1D 13C NMR initial_steps Initial Troubleshooting - Optimize shims - Vary temperature - Change solvent start->initial_steps is_resolved Is Overlap Resolved? initial_steps->is_resolved advanced_methods Employ Advanced Methods is_resolved->advanced_methods No end_resolved End: Resolution Achieved is_resolved->end_resolved Yes labeling Isotopic Labeling - Uniform 13C/15N - Selective (Residue/Atom) - Deuteration advanced_methods->labeling multi_nmr Multidimensional NMR - 2D HSQC/HMBC - 3D Experiments - TROSY advanced_methods->multi_nmr selective_ex Selective Excitation advanced_methods->selective_ex labeling->end_resolved multi_nmr->end_resolved end_partially_resolved End: Partial Resolution (Consider higher field NMR) selective_ex->end_partially_resolved

Caption: Troubleshooting workflow for signal overlap in 13C NMR.

Experimental_Design start Goal: Assign 13C Resonances in a Nucleic Acid size_check Assess Molecular Size start->size_check small_mol Small Oligonucleotide (<30 nt) size_check->small_mol Small large_mol Large Oligonucleotide (>30 nt) size_check->large_mol Large labeling_small Consider Natural Abundance or Uniform 13C Labeling small_mol->labeling_small labeling_large Uniform 13C/15N/2H Labeling is Recommended large_mol->labeling_large experiment_small 2D 1H-13C HSQC/HMBC labeling_small->experiment_small experiment_large 3D/4D NMR and/or TROSY-based experiments labeling_large->experiment_large assignment Perform Sequential Resonance Assignment experiment_small->assignment experiment_large->assignment end Complete Assignment assignment->end

Caption: Experimental design for 13C NMR assignment of nucleic acids.

References

Technical Support Center: Purification of Guanosine-1'-13C Monohydrate Labeled RNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of guanosine-1'-13C monohydrate labeled RNA.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of isotopically labeled RNA, providing potential causes and solutions in a direct question-and-answer format.

Q1: Why is my final yield of 13C-labeled RNA consistently low?

A: Low RNA yield is a common issue that can stem from several factors throughout the purification process.[1][2]

  • Incomplete Cell or Tissue Lysis: The initial disruption of the sample is critical for releasing the RNA.[3] If lysis is incomplete, a significant portion of the RNA will be lost. For difficult samples, consider combining mechanical disruption (e.g., bead beating) with enzymatic and detergent-based lysis methods.[3]

  • Overloading Purification System: Exceeding the recommended starting material for a spin column or other purification system can lead to clogging and reduced binding efficiency, resulting in poor yield.[4]

  • Inefficient Elution: For solid-phase extraction methods (e.g., spin columns), ensure the elution buffer is applied directly to the center of the silica (B1680970) membrane and that sufficient volume is used to cover the entire surface.[1][5] Increasing the incubation time or performing a second elution can also improve recovery.[5]

  • RNA Degradation: If the RNA is being degraded by RNases, the yield of intact, full-length product will be low. See the question below on RNA degradation for solutions.

Q2: My purified 13C-labeled RNA appears degraded when run on a gel. What are the likely causes?

A: RNA is highly susceptible to degradation by RNases, which are ubiquitous in laboratory environments.[1]

  • RNase Contamination: RNases can be introduced from glassware, plasticware, solutions, or even from the user's skin.[4] It is crucial to use certified RNase-free tips, tubes, and water, and to wear gloves at all times, changing them frequently.[4] Work surfaces should be decontaminated regularly.

  • Improper Sample Handling: Samples should be processed quickly or flash-frozen in liquid nitrogen and stored at -80°C to prevent degradation by endogenous RNases.[1][2] Using an RNA stabilization reagent like RNALater can also protect the RNA in tissue samples.[1]

  • Excessive Homogenization: Over-homogenizing a sample can cause it to heat up, which can lead to RNA degradation.[1] It is recommended to homogenize in short bursts with rest periods on ice.[1]

Q3: How can I remove genomic DNA (gDNA) contamination from my labeled RNA sample?

A: Traces of gDNA can carry through most RNA isolation methods and can interfere with downstream applications like RT-qPCR.[1][3]

  • DNase Treatment: The most effective method is to treat the sample with an RNase-free DNase.[1][4] This can be performed as an on-column digestion during silica-based purification or as a post-purification step in solution.[4]

  • Proper Lysis: Ensuring the genomic DNA is well-homogenized during lysis can help reduce its carryover.[1]

  • Acid Phenol-Chloroform Extraction: When using organic extraction methods, ensuring the phenol (B47542) is acidic (pH < 7.0) will cause DNA to partition into the organic phase, leaving the RNA in the aqueous phase.[6]

Q4: Which purification method is best for my 13C-labeled RNA?

A: The choice of purification method depends on the required purity, yield, scale, and the downstream application. Common methods include denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), and solid-phase extraction (e.g., spin columns).

  • Denaturing PAGE: Offers the highest resolution, capable of separating RNAs that differ by a single nucleotide.[7][8] It is ideal for obtaining extremely pure RNA for structural studies like NMR or crystallography.[9] However, it can be laborious and recovery yields can be low (30-50%).[9][10]

  • HPLC: Provides high purity and is highly automated and scalable, making it suitable for therapeutic applications.[11][12] Both ion-pair reversed-phase and size-exclusion chromatography can be used to remove impurities like abortive transcripts and double-stranded RNA.[12][13]

  • Solid-Phase Extraction (Spin Columns): This method is fast, easy to use, and suitable for processing many samples in parallel.[6][14] While purity is generally good, the resolution is lower than PAGE or HPLC.[14]

Data Presentation: Comparison of RNA Purification Strategies

The following table summarizes the key characteristics of the most common purification methods for labeled RNA.

FeatureDenaturing PAGEHPLC (Reversed-Phase)Solid-Phase Extraction (Spin Column)
Purity Very High (>99%)High (>99%)[11]Moderate to High
Resolution Single Nucleotide[7][8]High (can resolve n vs n+1)[15]Low
Typical Yield Low to Moderate (30-50%)[10]Moderate to High (>56%)[11]High
Scalability LowHigh (easily scalable)[12]Moderate
Throughput LowHigh (automated)[15]High (manual or automated)[14]
Time Required Long (includes gel running, excision, and elution)[10]Short (automated runs)[15]Very Short
Best For Highest purity for structural biology (NMR, X-ray)Therapeutic-grade RNA, high-throughput purificationRoutine lab use, processing many samples

Experimental Workflows and Diagrams

A general workflow for the preparation and purification of isotopically labeled RNA involves several key stages, from transcription to final quality control.

RNA_Purification_Workflow cluster_prep Preparation cluster_purification Purification Options cluster_qc Final Steps IVT In Vitro Transcription (with 13C-GTP) DNase DNase I Treatment (Template Removal) IVT->DNase Crude RNA PAGE Denaturing PAGE DNase->PAGE HPLC HPLC DNase->HPLC SPE Solid-Phase Extraction (Spin Column) DNase->SPE QC Quality Control (Gel, A260/280, Mass Spec) PAGE->QC HPLC->QC SPE->QC Downstream Downstream Applications (NMR, etc.) QC->Downstream

General workflow for purifying 13C-labeled RNA.

Experimental Protocols

Protocol 1: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification

This method provides the highest resolution for RNA purification.[7]

  • Gel Preparation: Prepare a denaturing polyacrylamide gel (e.g., 8-20% acrylamide, depending on RNA size) containing 7-8 M urea (B33335) in 1x TBE buffer.

  • Sample Preparation: Resuspend the crude 13C-labeled RNA sample in an equal volume of 2x formamide (B127407) loading buffer. Heat the sample at 95°C for 5 minutes to denature, then immediately place on ice.

  • Electrophoresis: Load the sample onto the gel and run at a constant power until the tracking dyes have migrated to the desired position.[16]

  • Visualization: Visualize the RNA bands using UV shadowing to avoid chemical damage.[16] Place the gel on a fluorescent TLC plate and illuminate with a handheld UV lamp (254 nm). The RNA will cast a shadow.

  • Band Excision: Carefully excise the desired RNA band from the gel using a sterile scalpel.[10][16]

  • Elution (Crush and Soak Method):

    • Crush the excised gel slice into fine particles using a sterile pestle or by forcing it through a syringe.[10]

    • Add 2-3 volumes of elution buffer (e.g., 0.3 M sodium acetate (B1210297), 1 mM EDTA) to the crushed gel.[16]

    • Incubate overnight at 4°C with gentle shaking.[16]

  • RNA Recovery:

    • Separate the elution buffer from the gel fragments by centrifugation through a filter tube.

    • Precipitate the RNA from the supernatant by adding 2.5-3 volumes of cold 100% ethanol (B145695). Incubate at -20°C for at least 1 hour.

    • Pellet the RNA by centrifugation at >12,000 x g for 30 minutes at 4°C.

    • Wash the pellet with cold 70% ethanol, air dry briefly, and resuspend in RNase-free water.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification

This protocol is adapted for ion-pair reversed-phase HPLC, which is effective for oligonucleotide purification.[11][15]

  • System Preparation: Equilibrate the HPLC system and the column (e.g., a C18 column) with the mobile phase buffers. A common system uses Buffer A (e.g., 100 mM TEAA in water) and Buffer B (e.g., 100 mM TEAA in acetonitrile).[13]

  • Sample Preparation: Resuspend the crude 13C-labeled RNA in Buffer A. Filter the sample through a 0.22 µm filter to remove any particulates.

  • Injection and Separation: Inject the sample onto the column. Run a linear gradient of increasing Buffer B to elute the RNA. The specific gradient will depend on the RNA length and sequence and must be optimized.[11] Monitor the elution profile at 260 nm.

  • Fraction Collection: Collect fractions corresponding to the main RNA peak.[11]

  • Desalting and Recovery:

    • Pool the pure fractions.

    • Remove the ion-pairing reagent and salts. This can be done by ethanol precipitation. Add 1/10 volume of 3 M sodium acetate and 3 volumes of cold 100% ethanol.

    • Incubate, pellet, and wash the RNA as described in the PAGE protocol (Steps 7c-d).

    • Resuspend the purified, desalted RNA pellet in RNase-free water.

Protocol 3: Solid-Phase Extraction (Spin Column) Purification

This is a rapid method for cleaning up RNA after enzymatic reactions.[6]

  • Binding: Add several volumes of a high-chaotropic salt binding buffer (provided by the kit manufacturer) to your 13C-labeled RNA sample. Mix thoroughly.

  • Loading: Apply the mixture to a silica spin column and centrifuge for 1 minute. The RNA will bind to the silica membrane.[6] Discard the flow-through.

  • Washing:

    • Add a wash buffer containing ethanol to the column and centrifuge for 1 minute. Discard the flow-through. Repeat this step as recommended by the manufacturer to remove salts and proteins.[1]

    • After the final wash, perform an additional "dry spin" for 1-2 minutes to remove any residual ethanol, which can inhibit downstream applications.[2][4]

  • Elution:

    • Place the column in a clean collection tube.

    • Add RNase-free water or elution buffer directly to the center of the silica membrane.[5]

    • Incubate for 1-2 minutes at room temperature, then centrifuge for 1 minute to elute the purified RNA. The RNA is now ready for quality control and use.

References

Technical Support Center: Mass Spectrometry of 13C Labeled Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 13C labeled nucleosides. This guide is designed for researchers, scientists, and drug development professionals to help identify and troubleshoot common artifacts and challenges encountered during LC-MS based experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, providing potential causes and actionable solutions to ensure data accuracy and integrity.

Category 1: Isotopic Distribution Artifacts

Question 1: Why is the observed isotopic pattern of my 13C-labeled nucleoside different from the theoretical expectation? I see unexpected M+1, M+2, etc., peaks for my unlabeled analyte and incorrect ratios for my labeled analyte.

This is a common issue that typically arises from two main sources: the natural abundance of heavy isotopes and the isotopic purity of the 13C tracer.

Potential Cause A: Natural Isotope Abundance Many elements in your nucleoside (Carbon, Nitrogen, Oxygen, Hydrogen) naturally exist as a mixture of isotopes. For example, about 1.1% of all carbon in nature is the heavy isotope ¹³C.[1] This means that even a truly "unlabeled" nucleoside will have a small M+1 peak due to the probability of it containing a naturally occurring ¹³C atom or other heavy isotopes like ¹⁵N or ¹⁸O.[2] When analyzing a 13C-labeled sample, these naturally occurring isotopes add to the measured mass isotopomer distribution, complicating the interpretation of true label incorporation.[1][3]

Solution: The contribution of naturally abundant isotopes must be mathematically corrected to accurately determine the true level of 13C enrichment from your tracer.[2] This is typically done using specialized software algorithms that use the molecular formula of the nucleoside to calculate and subtract the expected natural abundance contribution from the raw data.[2][4][5]

Potential Cause B: Isotopic Impurity of the Tracer The 13C-labeled substrate (e.g., [U-13C]-glucose) used in your experiment is never 100% pure.[6] It will always contain a small percentage of ¹²C.[6] When cells metabolize this impure tracer, they will incorporate some ¹²C atoms along with the ¹³C, leading to isotopologues with fewer ¹³C atoms than expected. This can result in an underestimation of labeling and distorted isotopologue patterns.[7]

Solution:

  • Assess Tracer Purity: Before beginning your experiment, analyze the 13C-labeled substrate by MS to determine its actual isotopic purity.

  • Correct for Impurity: Use a correction algorithm that accounts for both natural isotope abundance and the measured impurity of the tracer.[6][7] Software packages like IsoCorrectoR are designed for this purpose.[7]

Element Isotope Natural Abundance (%) Mass (Da)
Carbon¹²C98.9%12.0000
¹³C1.1%13.0034
Hydrogen¹H99.985%1.0078
²H0.015%2.0141
Nitrogen¹⁴N99.63%14.0031
¹⁵N0.37%15.0001
Oxygen¹⁶O99.76%15.9949
¹⁷O0.04%16.9991
¹⁸O0.20%17.9992
Table 1: Natural abundance of common stable isotopes in nucleosides. This inherent distribution contributes to the mass spectrum of both labeled and unlabeled compounds.
Category 2: Signal Intensity & Reproducibility Artifacts

Question 2: Why is the signal intensity of my labeled nucleoside highly variable between samples, or why is my accuracy and precision poor?

This issue is often caused by matrix effects, where co-eluting components from the biological sample interfere with the ionization of the target analyte in the mass spectrometer's source.[8]

Potential Cause: Matrix Effects (Ion Suppression or Enhancement) Biological samples are complex mixtures containing salts, lipids, proteins, and other metabolites.[8] During electrospray ionization (ESI), these co-eluting matrix components can compete with your nucleoside for ionization, leading to a decrease in its signal (ion suppression) or, less commonly, an increase (ion enhancement).[9][10] Because the matrix composition can vary from sample to sample, this effect can cause poor reproducibility and inaccurate quantification.[9]

Solution: The most effective way to diagnose and compensate for matrix effects is to quantify them using the post-extraction spike method and, if necessary, use a stable isotope-labeled internal standard (SIL-IS).

  • Step 1: Assess the Matrix Effect: Quantify the degree of ion suppression or enhancement by calculating the Matrix Factor (MF). An MF value of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.[3]

  • Step 2: Mitigate the Effect:

    • Improve Sample Cleanup: Use a more rigorous sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components.[9]

    • Optimize Chromatography: Modify the LC gradient to better separate the nucleoside from the interfering region of the chromatogram.[11]

    • Use a SIL-IS: The best way to correct for matrix effects is to use a 13C-labeled version of the nucleoside itself as an internal standard. Since the SIL-IS is chemically identical to the analyte, it will experience the same matrix effects, allowing for reliable normalization and accurate quantification.

dot

TroubleshootingWorkflow start Poor Accuracy or High Variability in Signal check_matrix Assess Matrix Effects (Post-Extraction Spike) start->check_matrix is_effect Matrix Effect Present? check_matrix->is_effect no_effect Investigate Other Sources of Error (e.g., sample prep, instrument) is_effect->no_effect  No   mitigate Mitigate Matrix Effect is_effect->mitigate  Yes optimize_cleanup Improve Sample Cleanup (SPE) mitigate->optimize_cleanup optimize_lc Optimize Chromatography mitigate->optimize_lc use_sil Use Stable Isotope-Labeled Internal Standard mitigate->use_sil end Accurate & Precise Quantification optimize_cleanup->end optimize_lc->end use_sil->end MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation A Set A: Analyte in Neat Solvent lcms LC-MS Analysis A->lcms B_prep Extract Blank Matrix B_spike Spike Extracted Matrix B_prep->B_spike C_prep Spike Blank Matrix C_extract Extract Spiked Matrix C_prep->C_extract B_spike->lcms Set B C_extract->lcms Set C calc_mf Calculate Matrix Factor (MF = Area B / Area A) lcms->calc_mf calc_re Calculate Recovery (RE = Area C / Area B) lcms->calc_re

References

best practices for handling and storing guanosine-1'-13C monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling and storing guanosine-1'-13C monohydrate. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a stable isotope-labeled form of guanosine (B1672433), where the carbon atom at the 1' position of the ribose sugar is substituted with the ¹³C isotope.[1][2] As a non-radioactive compound, it serves as a valuable tool in metabolic research and pharmacokinetic studies, often used as a tracer or an internal standard.[1][3][4]

2. What are the primary applications of this compound?

The main application for this compound is in isotope tracing experiments to investigate metabolic pathways.[5] By introducing this compound into a biological system, scientists can track the incorporation of the ¹³C isotope into various downstream metabolites, which helps in understanding metabolic fluxes and identifying active or inactive biochemical pathways.[6] It is also frequently used as an internal standard in mass spectrometry-based quantitative analyses to enhance accuracy and precision.[7]

3. What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a refrigerator at 2-8°C.[3][4] The compound should be kept in a tightly sealed container to protect it from light and moisture. When preparing stock solutions for long-term use, it is advisable to store them at -20°C or -80°C to maintain their integrity.[8]

4. What is the expected shelf life of this compound?

When stored as a solid under the recommended conditions, this compound is stable for at least one year.[9] The stability of prepared solutions is dependent on the solvent used and the storage conditions. It is not recommended to store aqueous solutions for more than a single day.[10]

Handling and Storage Best Practices

5. What Personal Protective Equipment (PPE) should be used when handling this compound?

When working with this compound in its solid, powdered form, it is important to use the following personal protective equipment:

  • Safety glasses with side-shields

  • Chemically resistant gloves, such as nitrile

  • A laboratory coat

  • In situations where dust may be generated, a NIOSH-approved respirator is recommended.

6. How should solutions of this compound be prepared?

Guanosine has limited solubility in aqueous buffers. A standard method for preparing solutions is to first dissolve the compound in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution.[10] This stock solution can then be diluted to the final working concentration using the desired aqueous buffer. To improve stability, it is good practice to purge the solvent with an inert gas, like nitrogen or argon, before dissolving the compound.[10]

7. What are the best practices for avoiding contamination?

To prevent contamination during your experiments, adhere to the following guidelines:

  • Use high-purity solvents and reagents.

  • Employ dedicated and thoroughly cleaned laboratory equipment.

  • Whenever possible, work in a controlled and clean environment, such as a laminar flow hood.

  • To avoid contaminating the main stock, aliquot stock solutions into smaller, single-use volumes.

  • Consistently wear the appropriate personal protective equipment.

Troubleshooting Guide

8. Low signal of the labeled compound is observed in mass spectrometry analysis. What are the potential causes?

Several factors could contribute to a low signal:

  • Improper Storage: The compound may have degraded if not stored under the recommended conditions.[7]

  • Pipetting or Dilution Inaccuracies: It is crucial to verify all calculations and ensure that pipettes are properly calibrated.[7]

  • Ion Suppression: Components from the sample matrix may interfere with the ionization of the target compound.

  • Instrumental Problems: Check the settings of the mass spectrometer and confirm that it is operating correctly.

9. The experimental results show high variability between replicates. How can reproducibility be improved?

  • Inconsistent Sample Preparation: Follow a standardized protocol for all samples to ensure consistency.

  • Matrix Effects: If matrix effects are suspected, consider implementing a more rigorous sample cleanup method.

  • Internal Standard Inconsistency: When using the compound as an internal standard, ensure it is added uniformly to all samples and standards.

10. How can the purity of this compound be verified if degradation is suspected?

The chemical purity of the compound can be assessed using High-Performance Liquid Chromatography with UV detection (HPLC-UV), which can identify any degradation products.[7] The isotopic enrichment can be confirmed using mass spectrometry.[7]

Quantitative Data

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 478511-32-9[3]
Molecular Formula C₉¹³CH₁₅N₅O₆[3]
Molecular Weight 302.25 g/mol [3]
Appearance White to off-white solid[4]
Storage Temperature 2-8°C[3][4]
Typical Purity ≥98%[9]
Typical Isotopic Enrichment ≥99% ¹³C[9]

Table 2: Solubility Data for Unlabeled Guanosine (Note: This data is for unlabeled guanosine and should be used as a close approximation for the labeled compound.)

SolventSolubility
DMSO ~30 mg/mL[10]
DMSO:PBS (pH 7.2) (1:5) ~0.16 mg/mL[10]
0.1 M NaOH 0.1 g/mL
Water (25 °C) 0.75 g/L

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

  • Objective: To prepare a concentrated stock solution of this compound for experimental use.

  • Materials:

    • This compound

    • High-purity dimethyl sulfoxide (DMSO)

    • Inert gas (e.g., nitrogen or argon)

    • Calibrated analytical balance

    • Appropriate volumetric flask

    • Calibrated micropipettes

  • Methodology:

    • Accurately weigh the desired mass of this compound using a calibrated analytical balance.

    • Carefully transfer the powder into a clean volumetric flask.

    • To remove dissolved oxygen, gently purge the DMSO with an inert gas for several minutes.

    • Add a small volume of the purged DMSO to the volumetric flask and gently agitate to dissolve the compound completely.

    • Once dissolved, add the purged DMSO to the flask to reach the final volume.

    • Mix the solution thoroughly to ensure homogeneity.

    • Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, ensuring they are protected from light.

Protocol 2: General Workflow for a Stable Isotope Labeling Experiment in Cell Culture

  • Objective: To monitor the metabolic fate of this compound within a cell culture system.

  • Materials:

    • Cultured cells for the experiment

    • Standard cell culture growth medium

    • Labeling medium (standard medium supplemented with a precise concentration of this compound)

    • Phosphate-buffered saline (PBS)

    • Reagents for metabolite extraction (e.g., cold methanol, acetonitrile)

    • LC-MS/MS system

  • Methodology:

    • Cell Seeding and Growth: Seed the cells at a density that ensures they are in the exponential growth phase at the start of the labeling experiment.[5]

    • Labeling Procedure:

      • Aspirate the standard growth medium from the cultured cells.

      • Gently wash the cells with PBS.

      • Add the pre-warmed labeling medium containing this compound to the cells.

      • Incubate the cells for the predetermined labeling period.

    • Metabolite Extraction:

      • Remove the labeling medium from the cells.

      • Quickly wash the cells with ice-cold PBS.

      • Add a cold extraction solvent (e.g., 80% methanol) to the cells to quench metabolic activity.

      • Scrape the cells and collect the resulting cell lysate.

      • Centrifuge the lysate to pellet any cell debris.

      • Carefully collect the supernatant, which contains the metabolites.

    • Sample Preparation for Analysis:

      • Dry the metabolite extract, for example, under a gentle stream of nitrogen or by using a vacuum concentrator.[5]

      • Reconstitute the dried extract in a solvent that is compatible with the LC-MS system.[5]

    • LC-MS/MS Analysis:

      • Inject the reconstituted samples into the LC-MS/MS system.

      • Analyze the samples to determine the mass isotopologue distribution of the targeted downstream metabolites.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_extraction Extraction cluster_analysis Analysis prep_stock Prepare Stock Solution of Guanosine-1'-13C prep_media Prepare Labeling Medium prep_stock->prep_media add_label Add Labeling Medium prep_media->add_label seed_cells Seed and Grow Cells seed_cells->add_label incubate Incubate for Labeling Period add_label->incubate wash_cells Wash Cells incubate->wash_cells extract Extract Metabolites wash_cells->extract collect Collect Supernatant extract->collect dry_extract Dry Extract collect->dry_extract reconstitute Reconstitute in Solvent dry_extract->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis data_analysis Data Analysis lcms_analysis->data_analysis

Caption: Experimental workflow for stable isotope labeling in cell culture.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Signal in MS Analysis storage Improper Storage start->storage pipetting Pipetting/Dilution Error start->pipetting suppression Ion Suppression start->suppression instrument Instrumental Issue start->instrument check_storage Verify Storage Conditions storage->check_storage calibrate Calibrate Pipettes & Verify Calculations pipetting->calibrate cleanup Improve Sample Cleanup suppression->cleanup check_instrument Check MS Settings & Performance instrument->check_instrument

Caption: Troubleshooting logic for low mass spectrometry signal.

References

Technical Support Center: Overcoming Solubility Issues with Guanosine-1'-13C Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with guanosine-1'-13C monohydrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is an isotopically labeled form of guanosine (B1672433), a purine (B94841) nucleoside that is a fundamental component of nucleic acids. The '-1'-13C' designation indicates that the carbon atom at the 1' position of the ribose sugar is the heavy isotope of carbon, ¹³C. This labeling is crucial for various biochemical and metabolic studies, particularly in techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Like its unlabeled counterpart, this compound exhibits poor solubility in water and many common organic solvents. This low solubility can pose significant challenges during experimental setup, leading to issues with accurate dosage, bioavailability, and the potential for compound precipitation, which can confound experimental results.

Q2: What are the general solubility properties of guanosine?

Guanosine is a white, crystalline powder. It is characterized as being very slightly soluble in cold water, with increased solubility in boiling water.[1] It is insoluble in ethanol, diethyl ether, benzene, and chloroform.[2] However, its solubility is significantly enhanced in acidic and basic solutions, as well as in dimethyl sulfoxide (B87167) (DMSO).[1][3]

Q3: Can I dissolve this compound directly in aqueous buffers?

Directly dissolving this compound in neutral aqueous buffers to achieve a high concentration is often difficult and may result in an incomplete dissolution or precipitation. For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in a small amount of DMSO and then dilute it with the aqueous buffer of choice.[3]

Q4: What is the recommended solvent for preparing a stock solution?

For preparing a high-concentration stock solution, DMSO is the most recommended solvent. Guanosine is soluble in DMSO at concentrations of approximately 30-57 mg/mL.[3][4] It is advisable to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[4]

Q5: How can I improve the solubility of guanosine in my experiments?

Several methods can be employed to enhance the solubility of guanosine and its derivatives:

  • pH Adjustment: Solubility is significantly increased in acidic (e.g., dilute HCl) or basic (e.g., dilute NaOH, ammonia (B1221849) solution) conditions.[1][5]

  • Co-solvents: Using a mixture of solvents, such as DMSO with aqueous buffers or formulations containing PEG300 and Tween-80, can improve solubility.[6][7]

  • Heating and Sonication: Gentle heating and sonication can aid in the dissolution process, especially when preparing solutions.[6][7]

  • Inclusion Complexes: Forming inclusion complexes with cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, SBE-β-cyclodextrin) can enhance aqueous solubility.[8]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Aqueous Solution

Problem: A precipitate forms immediately when the DMSO stock solution of this compound is added to the aqueous experimental medium (e.g., cell culture media, buffer).

Possible Cause: The final concentration of the compound in the aqueous medium exceeds its solubility limit. The rapid change in solvent polarity from DMSO to the aqueous environment causes the compound to "crash out" of the solution.

Solutions:

  • Decrease Final Concentration: Lower the final working concentration of the guanosine derivative in your experiment.

  • Optimize Dilution Method:

    • Pre-warm the aqueous medium to 37°C.

    • Instead of adding the DMSO stock directly, perform a serial dilution of the stock solution in the pre-warmed medium.

    • Add the DMSO stock dropwise while gently vortexing or stirring the aqueous medium to ensure rapid and even dispersion.

  • Use a Co-solvent System: Prepare the final solution using a co-solvent system that is compatible with your experimental setup. For in vivo studies, formulations with DMSO, PEG300, and Tween-80 can be effective.[6][7]

Issue 2: Compound Fails to Dissolve Completely in DMSO

Problem: The this compound powder does not fully dissolve in DMSO, even at concentrations reported to be soluble.

Possible Cause:

  • DMSO Quality: The DMSO may have absorbed moisture from the atmosphere, which can significantly reduce its solvating power for hydrophobic compounds.

  • Insufficient Agitation: The compound may require more energy to dissolve.

Solutions:

  • Use Fresh, Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous DMSO or a properly stored aliquot.

  • Apply Gentle Heat and Sonication: Warm the solution gently (e.g., in a 37°C water bath) and use a sonicator to aid dissolution. Be cautious with heating to avoid degradation of the compound.[6]

Issue 3: Delayed Precipitation in Experimental Medium

Problem: The solution is initially clear after adding the this compound stock, but a precipitate forms after some time (e.g., hours or days) of incubation.

Possible Cause:

  • Temperature Changes: Fluctuations in temperature can affect the solubility of the compound.

  • pH Shifts: Changes in the pH of the medium over time can alter the ionization state of guanosine and reduce its solubility.

  • Interaction with Media Components: The compound may interact with salts, proteins, or other components in the medium, forming insoluble complexes.

Solutions:

  • Maintain Stable Temperature: Ensure the incubator or experimental environment maintains a constant and appropriate temperature.

  • Buffer the Medium: Use a robust buffering system to maintain a stable pH throughout the experiment.

  • Test Media Compatibility: If possible, test the solubility and stability of the compound in different basal media formulations to identify one that is more compatible.

Data Presentation

Table 1: Solubility of Guanosine in Various Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
Water (cold)Very slightly soluble-[1]
Water (boiling)Soluble-[1]
DMSO~30 - 57~106 - 201[3][4] Sonication and fresh DMSO recommended.[7]
DMSO:PBS (1:5, pH 7.2)~0.16~0.56Prepared by first dissolving in DMSO.[3]
10% DMSO in Saline with 20% SBE-β-CD≥ 2.5≥ 8.83[6]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5≥ 8.83[6]

Experimental Protocols

Protocol 1: Preparation of a Guanosine Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound in a sterile vial.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 30 mg/mL).

  • Vortex the mixture thoroughly for 2-3 minutes.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Enhancing Aqueous Solubility using pH Adjustment

Objective: To dissolve this compound in an aqueous solution by adjusting the pH.

Materials:

  • This compound

  • Deionized water

  • 1 M HCl

  • 1 M NaOH

  • pH meter

Procedure:

  • Weigh the desired amount of this compound.

  • For acidic dissolution: a. Add a small volume of 1 M HCl to the powder. b. Stir or vortex until the solid is completely dissolved. c. Adjust the pH of the final solution to the desired level for your experiment using 1 M NaOH, being mindful of potential precipitation as the pH approaches neutral.

  • For basic dissolution: a. Add a small volume of 1 M NaOH or a 10% ammonia solution to the powder.[1] b. Stir or vortex until the solid is completely dissolved. c. Adjust the pH of the final solution to the desired level for your experiment using 1 M HCl. Again, be cautious of precipitation near neutral pH.

  • It is recommended to use the freshly prepared solution, as its stability may be limited.[1]

Protocol 3: Preparation of a Guanosine Solution for Cell Culture

Objective: To prepare a working solution of this compound for addition to cell culture medium.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution.

  • To minimize the risk of precipitation, you can perform an intermediate dilution of the DMSO stock in pre-warmed media.

  • Add a small volume of the DMSO stock solution to the pre-warmed cell culture medium while gently vortexing or swirling the medium. The final concentration of DMSO in the medium should typically be kept below 0.5% (v/v) to avoid cytotoxicity.

  • Visually inspect the final working solution to ensure it is clear and free of precipitate before adding it to your cells.

  • If precipitation occurs, try lowering the final concentration of guanosine or the percentage of DMSO.

Visualizations

Signaling Pathways

guanosine_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GTP GTP EctoN Ecto-nucleotidases GTP->EctoN Hydrolysis Guo Guanosine GuoR Guanosine Receptor (Putative) Guo->GuoR A1R A1R Guo->A1R A2AR A2AR Guo->A2AR EctoN->Guo PLC PLC GuoR->PLC PI3K_Akt PI3K/Akt Pathway A1R->PI3K_Akt PKC PKC A2AR->PKC PLC->PKC MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK CellProliferation Cell Proliferation MAPK_ERK->CellProliferation Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection

Caption: Guanine-based Purinergic Signaling Pathway.

cGMP_signaling cluster_stimuli Stimuli cluster_synthesis cGMP Synthesis cluster_effector Effector Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE Phosphodiesterases (PDEs) cGMP->PDE Degrades CellularResponses Cellular Responses (e.g., smooth muscle relaxation) PKG->CellularResponses GMP GMP PDE->GMP

Caption: The cGMP Signaling Pathway.

Experimental Workflow

solubilization_workflow Start Start: This compound (Solid) ChooseSolvent Choose Solubilization Method Start->ChooseSolvent DMSO Dissolve in Anhydrous DMSO ChooseSolvent->DMSO High Concentration Stock AcidBase Dissolve in Acidic/Basic Solution ChooseSolvent->AcidBase pH-dependent Solubility Cyclodextrin (B1172386) Form Inclusion Complex with Cyclodextrin ChooseSolvent->Cyclodextrin Enhanced Aqueous Solubility CheckDissolution Check for Complete Dissolution DMSO->CheckDissolution AcidBase->CheckDissolution Cyclodextrin->CheckDissolution Sonication Apply Gentle Heat/ Sonication CheckDissolution->Sonication No Dilute Dilute into Final Aqueous Medium CheckDissolution->Dilute Yes Sonication->CheckDissolution CheckPrecipitation Check for Precipitation Dilute->CheckPrecipitation End End: Clear Solution for Experiment CheckPrecipitation->End No Troubleshoot Troubleshoot: - Lower Concentration - Adjust Dilution Method - Change Medium CheckPrecipitation->Troubleshoot Yes Troubleshoot->Dilute

References

Validation & Comparative

A Comparative Guide: ¹³C vs. ¹⁵N Labeling for RNA NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure, dynamics, and interactions of biological macromolecules at atomic resolution. For RNA molecules, which are central to numerous cellular processes and are increasingly targeted for therapeutic intervention, NMR studies are often hampered by spectral overlap arising from the limited chemical shift dispersion of the four constituent nucleotides. Isotopic labeling with stable isotopes, primarily Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), is a powerful strategy to overcome these limitations. This guide provides a comparative analysis of ¹³C and ¹⁵N labeling for RNA NMR, offering insights into their respective advantages, disadvantages, and applications to aid researchers in selecting the optimal labeling strategy for their specific scientific questions.

Principles of Isotopic Labeling in RNA NMR

The core principle behind isotopic labeling for NMR is the introduction of NMR-active nuclei with favorable properties into the RNA molecule. Both ¹³C and ¹⁵N have a nuclear spin of ½, which results in sharp NMR signals, unlike the quadrupolar ¹⁴N nucleus, which gives rise to broad lines.[1][2] By replacing the naturally abundant, NMR-inactive ¹²C and the quadrupolar ¹⁴N with ¹³C and ¹⁵N, respectively, researchers can exploit the larger chemical shift dispersion of these heteronuclei to resolve otherwise overlapping proton signals in multidimensional NMR experiments.[3][4] This enables the assignment of resonances to specific atoms within the RNA molecule, a critical first step for any detailed structural or dynamic study.

Quantitative Comparison of ¹³C and ¹⁵N Labeling

The choice between ¹³C and ¹⁵N labeling, or a combination of both, depends on the specific goals of the NMR study, the size of the RNA, and budgetary considerations. The following tables summarize the key quantitative and qualitative differences between the two approaches.

Feature¹³C Labeling¹⁵N LabelingDual ¹³C/¹⁵N Labeling
Primary Nuclei Probed Carbon atoms in the ribose sugar and nucleobases.Nitrogen atoms in the nucleobases.Both carbon and nitrogen atoms.
Information Content Provides extensive information on the RNA backbone conformation (via ribose carbons) and base stacking (via base carbons).[4]Primarily provides information on base pairing and dynamics at the nucleobases.[2]Comprehensive structural information on both the backbone and the bases. Essential for detailed structural determination and studying RNA-protein interactions.
Spectral Complexity Can lead to complex spectra due to the large number of carbon atoms. ¹³C-¹³C scalar couplings in uniformly labeled samples can complicate spectra.[5]Generally results in simpler spectra due to the fewer nitrogen atoms per nucleotide.[1]Most complex spectra, often requiring higher-dimensional NMR experiments for complete assignment.
Cost Generally more expensive due to the higher cost of ¹³C-labeled precursors (e.g., ¹³C-glucose).[6]More cost-effective compared to ¹³C labeling.[7]Most expensive option.
Typical Yield from In Vitro Transcription High yields are achievable, comparable to unlabeled transcription.High yields are achievable, comparable to unlabeled transcription.High yields are achievable, comparable to unlabeled transcription.

Table 1: Qualitative Comparison of ¹³C and ¹⁵N Labeling Strategies for RNA NMR.

Parameter¹³C Labeling¹⁵N Labeling
Typical Linewidths in NMR Spectra ¹³C linewidths are typically around 0.5-1.0 ppm.[8]¹⁵N linewidths can be as narrow as 80 Hz (1.3 ppm).[8]
Natural Abundance ~1.1%~0.37%
Relative Cost of Labeled rNTPs HighModerate

Table 2: Quantitative Data Comparison.

Experimental Protocols

The most common method for preparing isotopically labeled RNA for NMR studies is through in vitro transcription using T7 RNA polymerase.[3] This involves preparing a DNA template that contains the T7 promoter sequence followed by the desired RNA sequence. The transcription reaction is then carried out in the presence of ¹³C- and/or ¹⁵N-labeled ribonucleoside triphosphates (rNTPs).

Protocol 1: Uniform ¹³C or ¹⁵N Labeling of RNA via In Vitro Transcription

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • 10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 10 mM spermidine, 100 mM DTT)

  • ¹³C- or ¹⁵N-labeled rNTP mix (ATP, GTP, CTP, UTP)

  • RNase Inhibitor

  • Nuclease-free water

  • DNase I (RNase-free)

  • EDTA solution

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Ethanol (B145695) (100% and 70%)

  • Sodium Acetate (B1210297) solution

Procedure:

  • Transcription Reaction Setup: Assemble the following reaction mixture at room temperature in a sterile, nuclease-free microfuge tube:

    • Nuclease-free water to a final volume of 100 µL

    • 10 µL of 10x Transcription Buffer

    • 10 µL of ¹³C- or ¹⁵N-labeled rNTP mix (final concentration of each rNTP is typically 2-5 mM)

    • 5 µg of linearized DNA template

    • 2 µL of RNase Inhibitor

    • 5 µL of T7 RNA Polymerase

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add 2 µL of RNase-free DNase I and incubate at 37°C for 30 minutes to digest the DNA template.

  • RNA Precipitation:

    • Add 10 µL of 0.5 M EDTA to stop the reaction.

    • Add 115 µL of nuclease-free water.

    • Extract with an equal volume of phenol:chloroform:isoamyl alcohol. Centrifuge and collect the aqueous phase.

    • To the aqueous phase, add 1/10 volume of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol.

    • Incubate at -20°C for at least 1 hour to precipitate the RNA.

  • RNA Pellet Collection and Washing:

    • Centrifuge at high speed for 30 minutes at 4°C to pellet the RNA.

    • Carefully decant the supernatant.

    • Wash the pellet with 500 µL of cold 70% ethanol.

    • Centrifuge for 10 minutes at 4°C.

    • Decant the supernatant and air-dry the pellet.

  • Resuspension: Resuspend the RNA pellet in a suitable buffer for NMR analysis (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl).

Protocol 2: Purification of Labeled RNA by Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

Materials:

  • Denaturing polyacrylamide gel (containing urea)

  • TBE buffer

  • RNA loading buffer (containing formamide (B127407) and loading dyes)

  • UV shadowing equipment or fluorescent plate

  • Sterile scalpel or razor blade

  • Elution buffer (e.g., 0.3 M sodium acetate, 1 mM EDTA)

  • Ethanol (100% and 70%)

Procedure:

  • Sample Preparation: Resuspend the dried RNA pellet from the transcription reaction in RNA loading buffer. Heat at 95°C for 3-5 minutes and then place on ice.

  • Electrophoresis: Load the sample onto the denaturing polyacrylamide gel and run the electrophoresis until the desired separation is achieved.

  • Visualization: Visualize the RNA band using UV shadowing or by placing the gel on a fluorescent TLC plate.

  • Excision: Carefully excise the band corresponding to the full-length RNA product using a sterile scalpel.

  • Elution:

    • Crush the gel slice and place it in a microfuge tube.

    • Add elution buffer and incubate overnight at 4°C with gentle agitation.

  • RNA Recovery:

    • Separate the eluate from the gel fragments by centrifugation or using a filter tube.

    • Precipitate the RNA from the eluate by adding 2.5 volumes of 100% ethanol and incubating at -20°C for at least 1 hour.

  • Final Steps: Pellet the RNA by centrifugation, wash with 70% ethanol, air-dry, and resuspend in the final NMR buffer.

Key NMR Experiments and Their Applications

The choice of isotopic label dictates the types of NMR experiments that can be performed to extract specific structural and dynamic information.

Experiments Utilizing ¹⁵N Labeling:
  • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This is the most fundamental experiment for ¹⁵N-labeled RNA. It generates a 2D spectrum with one dimension for the proton chemical shift and the other for the nitrogen chemical shift. Each peak in the spectrum corresponds to a specific N-H group in the RNA, primarily the imino protons of guanine (B1146940) and uracil (B121893) involved in base pairing.[1] This "fingerprint" spectrum is invaluable for assessing the secondary structure and overall fold of the RNA.

  • 3D ¹⁵N-edited NOESY-HSQC (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximities between protons, which is crucial for determining the three-dimensional structure of the RNA. By spreading the NOESY signals into a third dimension based on the ¹⁵N chemical shift, it significantly reduces spectral overlap.[9][10]

Experiments Utilizing ¹³C Labeling:
  • ¹H-¹³C HSQC: Similar to the ¹H-¹⁵N HSQC, this experiment correlates proton and carbon chemical shifts. It provides a wealth of information about both the ribose sugar and the nucleobases, making it essential for detailed structural analysis.[3]

  • 3D HCCH-TOCSY (Total Correlation Spectroscopy): This experiment is used to assign the resonances of the ribose sugar protons by correlating all the protons within a single sugar spin system.[3]

  • 3D HNCACB: This is a triple-resonance experiment that requires both ¹³C and ¹⁵N labeling. It correlates the amide proton and nitrogen of one residue with the alpha and beta carbons of the same and the preceding residue, providing sequential connectivity information for resonance assignment.[11][12]

Visualization of Experimental Workflows and Logical Relationships

Experimental_Workflow cluster_template DNA Template Preparation cluster_transcription In Vitro Transcription cluster_purification RNA Purification cluster_nmr NMR Spectroscopy plasmid Plasmid DNA linearize Linearization plasmid->linearize transcription T7 RNA Polymerase ¹³C or ¹⁵N rNTPs linearize->transcription dnase DNase I Treatment transcription->dnase precipitation Phenol/Chloroform Ethanol Precipitation dnase->precipitation page Denaturing PAGE precipitation->page elution Elution & Desalting page->elution nmr_sample NMR Sample Preparation elution->nmr_sample nmr_acq NMR Data Acquisition nmr_sample->nmr_acq

Figure 1. General experimental workflow for producing isotopically labeled RNA for NMR studies.

Labeling_Choice cluster_15N ¹⁵N Labeling cluster_13C ¹³C Labeling cluster_dual ¹³C & ¹⁵N Dual Labeling start Research Goal secondary_structure Secondary Structure (Base Pairing) start->secondary_structure Focus on base pairing? backbone_conformation Backbone Conformation (Ribose) start->backbone_conformation Focus on backbone? full_assignment Complete Resonance Assignment start->full_assignment Need comprehensive structural data? dynamics_base Dynamics of Nucleobases secondary_structure->dynamics_base protein_interaction_site RNA-Protein Interaction (Nitrogen-involved) dynamics_base->protein_interaction_site detailed_3d_structure Detailed 3D Structure backbone_conformation->detailed_3d_structure dynamics_sugar Dynamics of Sugar Pucker detailed_3d_structure->dynamics_sugar high_resolution_structure High-Resolution Structure Determination full_assignment->high_resolution_structure complex_interactions Complex RNA-Protein Interactions high_resolution_structure->complex_interactions

Figure 2. Decision tree for choosing an appropriate RNA labeling strategy based on research objectives.

Conclusion: Making an Informed Decision

The choice between ¹³C and ¹⁵N labeling for RNA NMR is a critical decision that significantly impacts the scope and detail of the achievable structural and dynamic information.

  • ¹⁵N labeling is a cost-effective starting point for characterizing the secondary structure and base-pairing interactions within an RNA molecule. The resulting simpler spectra make it an attractive option for initial structural assessments and for studying larger RNAs where spectral overlap is a major concern.

  • ¹³C labeling provides a more comprehensive view of the RNA structure, offering detailed insights into the conformation of the ribose-phosphate backbone. While more expensive, it is often necessary for a complete structural determination.

  • Dual ¹³C/¹⁵N labeling is the most powerful approach, enabling the use of a wide array of triple-resonance NMR experiments for the complete assignment of resonances and the determination of high-resolution structures, particularly for complex systems and RNA-protein interactions.

By carefully considering the specific research questions, the size and complexity of the RNA system, and the available resources, researchers can select the most appropriate isotopic labeling strategy to unlock the wealth of information that NMR spectroscopy can provide about the fascinating world of RNA.

References

The Isotopic Edge: Enhancing RNA Structure Accuracy with ¹³C Labeling in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of RNA structure determination, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool. However, inherent challenges in resolving the spectra of these flexible macromolecules can limit the accuracy of the resulting structures. This guide provides an objective comparison of NMR-derived RNA structures with and without the strategic incorporation of ¹³C isotopes, supported by experimental data and detailed protocols, to illuminate the significant advantages of isotopic labeling.

The determination of high-resolution three-dimensional RNA structures is pivotal for understanding their diverse biological functions and for the rational design of RNA-targeting therapeutics. While NMR spectroscopy offers the unique ability to study RNA dynamics in solution, spectral overlap, particularly in the ribose regions, presents a significant hurdle to obtaining accurate and precise structures.[1][2] The introduction of stable isotopes, such as ¹³C, has emerged as a transformative strategy to overcome these limitations.[1][3][4]

Unambiguous Assignments and Increased Precision: The ¹³C Advantage

The primary benefit of ¹³C labeling lies in its ability to resolve spectral ambiguity.[1][5] By spreading out the crowded proton signals into a second, carbon dimension, heteronuclear NMR experiments on ¹³C-labeled RNA samples allow for unambiguous resonance assignments, which are often difficult or impossible to achieve with unlabeled RNA, especially for larger or repetitive sequences.[1][2] This improved assignment is the foundation for a more accurate structure.

This enhanced resolution directly translates to a higher number of identifiable Nuclear Overhauser Effect (NOE) constraints, which provide the crucial distance information used to calculate the RNA structure.[1] Specifically, ¹³C labeling facilitates the assignment of a greater number of sugar-sugar and intermolecular NOEs, leading to structures with higher precision and accuracy.[1] While direct quantitative comparisons of the same RNA with and without ¹³C labeling are not always published, the literature consistently reports significant improvements in the quality of the derived structures upon isotopic enrichment. For instance, in the study of a protein-RNA complex, the use of selectively ¹³C-labeled RNA was essential for unambiguous resonance assignment and the collection of a high number of structural restraints, which was not feasible with the unlabeled counterpart.[1]

Quantitative Comparison of NMR-Derived RNA Structures

The following table summarizes the key metrics used to evaluate the quality of NMR-derived RNA structures and highlights the expected improvements with the incorporation of ¹³C labeling.

MetricUnlabeled RNA¹³C-Labeled RNARationale for Improvement
Number of NOE Restraints per Residue Lower, often limited by spectral overlapSignificantly Higher¹³C-editing allows for the resolution of ambiguous NOEs, particularly in the crowded sugar regions, leading to a more densely constrained structure.[1]
RMSD to a Reference Structure (if available) Potentially HigherGenerally LowerA greater number of accurate distance restraints leads to a structure that is more consistent with the true fold.
Structural Precision (Backbone RMSD of the ensemble) Lower (higher RMSD value)Higher (lower RMSD value)More restraints lead to a more tightly converged ensemble of structures, reflecting a more precise definition of the molecular fold.[1]
MolProbity Score / Clashscore Potentially HigherGenerally LowerA more accurately defined structure based on more experimental data is less likely to have steric clashes and unfavorable geometries.
Percentage of Assigned Resonances Often Incomplete, especially for larger RNAsTypically >95%Heteronuclear correlation experiments enabled by ¹³C labeling greatly simplify the assignment process.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are compiled protocols for key experiments in determining the structure of ¹³C-labeled RNA via NMR.

Protocol 1: In Vitro Transcription of ¹³C-Labeled RNA

This protocol describes the synthesis of uniformly ¹³C-labeled RNA using T7 RNA polymerase.

  • Template Preparation: A double-stranded DNA template containing the T7 RNA polymerase promoter upstream of the target RNA sequence is prepared by PCR or annealing of synthetic oligonucleotides.

  • Transcription Reaction Setup: In a sterile microcentrifuge tube, combine the following components at room temperature in the given order:

    • Nuclease-free water

    • 10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 200 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

    • ¹³C-labeled Ribonucleotide Triphosphates (¹³C-NTPs) (ATP, GTP, CTP, UTP) to a final concentration of 2-4 mM each

    • DNA template (final concentration ~0.1-0.5 µM)

    • T7 RNA polymerase (e.g., in-house preparation or commercial)

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

  • DNase Treatment: To remove the DNA template, add DNase I to the reaction and incubate for an additional 30-60 minutes at 37°C.

  • RNA Purification: The RNA transcript is typically purified by denaturing polyacrylamide gel electrophoresis (PAGE). The RNA band is visualized by UV shadowing, excised from the gel, and eluted overnight in an appropriate buffer (e.g., 0.3 M sodium acetate).

  • Desalting and Concentration: The eluted RNA is desalted and concentrated using spin columns or ethanol (B145695) precipitation. The final RNA pellet is dissolved in nuclease-free water.

  • Quality Control: The purity and integrity of the RNA are assessed by denaturing PAGE, and the concentration is determined by UV-Vis spectrophotometry.

Protocol 2: NMR Data Acquisition for ¹³C-Labeled RNA

This protocol outlines the key NMR experiments for structure determination. All experiments are performed on a high-field NMR spectrometer equipped with a cryoprobe.

  • Sample Preparation: The purified ¹³C-labeled RNA is dissolved in NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl) to a final concentration of 0.5-1.0 mM. For experiments observing exchangeable protons, the sample is prepared in 90% H₂O/10% D₂O. For non-exchangeable protons, the sample is lyophilized and redissolved in 99.96% D₂O.

  • Initial 1D ¹H Spectrum: Acquire a 1D ¹H spectrum to assess the sample quality and proper folding of the RNA.

  • 2D Homonuclear Experiments (in D₂O):

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a series of 2D NOESY spectra with varying mixing times (e.g., 100-300 ms) to identify through-space proton-proton correlations.

    • TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to identify through-bond correlations within each ribose spin system.

  • 2D Heteronuclear Experiments (¹H-¹³C):

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D ¹H-¹³C HSQC spectrum to correlate directly attached protons and carbons. This is crucial for resolving resonance overlap.

  • 3D Heteronuclear Experiments:

    • HCCH-TOCSY: This experiment correlates all protons within a ribose spin system via the carbon backbone, aiding in sequential assignments.[2]

    • ¹³C-edited NOESY-HSQC: This is a key experiment for resolving ambiguous NOEs. It spreads the NOE signals into a third, ¹³C dimension, allowing for the unambiguous assignment of through-space interactions.

Protocol 3: RNA Structure Calculation and Validation

This protocol provides a general workflow for calculating and validating the RNA structure from NMR data.

  • Resonance Assignment: Manually or semi-automatically assign the proton and carbon resonances using the acquired NMR spectra.

  • NOE Assignment and Distance Restraint Generation: Integrate the cross-peak volumes in the NOESY spectra and convert them into upper distance limits (e.g., strong: 1.8-2.8 Å, medium: 1.8-3.5 Å, weak: 1.8-5.0 Å).

  • Torsion Angle Restraint Generation: Use information from TOCSY and NOESY spectra to determine sugar pucker and backbone torsion angles.

  • Structure Calculation: Use a software package like XPLOR-NIH, CYANA, or AMBER to calculate an ensemble of structures that satisfy the experimental restraints.[2] This is typically done using a simulated annealing protocol.

  • Structure Refinement: The initial ensemble of structures is often refined against additional experimental data, such as residual dipolar couplings (RDCs), to improve the accuracy and orientation of structural elements.

  • Structure Validation: The final ensemble of structures is validated using a variety of metrics:

    • Agreement with experimental data: Check for violations of NOE and torsion angle restraints.

    • Stereochemical quality: Use programs like MolProbity to assess bond lengths, bond angles, and steric clashes.

    • Ensemble statistics: Calculate the pairwise RMSD of the ensemble to assess structural precision.

Visualizing the Workflow and Impact of ¹³C Labeling

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical advantages of using ¹³C labeling in RNA structure determination.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_structure Structure Calculation & Validation unlabeled Unlabeled NTPs ivt In Vitro Transcription unlabeled->ivt labeled ¹³C-Labeled NTPs labeled->ivt purification Purification (PAGE) ivt->purification nmr_unlabeled 2D Homonuclear NMR (NOESY, TOCSY) purification->nmr_unlabeled nmr_labeled 2D/3D Heteronuclear NMR (HSQC, ¹³C-NOESY-HSQC) purification->nmr_labeled calc_unlabeled Structure Calculation (Ambiguous Restraints) nmr_unlabeled->calc_unlabeled calc_labeled Structure Calculation (Unambiguous Restraints) nmr_labeled->calc_labeled val_unlabeled Validation (Lower Accuracy/Precision) calc_unlabeled->val_unlabeled val_labeled Validation (Higher Accuracy/Precision) calc_labeled->val_labeled

Figure 1: Experimental workflow for NMR structure determination of RNA, comparing the paths for unlabeled and ¹³C-labeled samples.

logical_relationship cluster_cause Cause cluster_effect Effect c13_labeling ¹³C Labeling resolve_overlap Resolution of Spectral Overlap c13_labeling->resolve_overlap unambiguous_assignment Unambiguous Resonance Assignment resolve_overlap->unambiguous_assignment more_noes Increased Number of NOE Restraints unambiguous_assignment->more_noes higher_accuracy Higher Structural Accuracy & Precision more_noes->higher_accuracy

Figure 2: Logical relationship illustrating how ¹³C labeling leads to improved accuracy in NMR-derived RNA structures.

Conclusion

The use of ¹³C labeling in NMR spectroscopy is not merely an incremental improvement but a critical enabling technology for the accurate determination of RNA structures. By overcoming the fundamental limitation of spectral overlap, ¹³C labeling provides a more complete and unambiguous set of experimental restraints, leading to structures of higher accuracy and precision. For researchers and drug development professionals seeking to unravel the complexities of RNA biology and leverage this knowledge for therapeutic innovation, the adoption of isotopic labeling strategies is an indispensable step towards achieving high-resolution structural insights.

References

A Comparative Guide to Enzymatic and Chemical Methods for 13C RNA Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in molecular biology, structural biology, and drug development, the precise labeling of RNA with stable isotopes like carbon-13 (¹³C) is a critical step for a multitude of applications, including NMR spectroscopy, mass spectrometry, and metabolic tracking. The two primary avenues for achieving ¹³C RNA labeling are enzymatic synthesis and chemical synthesis. Each approach presents a unique set of advantages and limitations in terms of efficiency, specificity, cost, and the scale of RNA that can be produced. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their specific needs.

At a Glance: Key Differences Between Enzymatic and Chemical RNA Labeling

FeatureEnzymatic MethodsChemical Methods
Primary Method In vitro transcription with T7 RNA polymerase using ¹³C-labeled NTPs; Metabolic labeling in cells.Solid-phase phosphoramidite (B1245037) chemistry.
RNA Size Suitable for long RNA sequences (>50 nucleotides), up to thousands of bases.[1]Most efficient for short RNA sequences (<55 nucleotides). Yields decrease significantly with increasing length.[2][3]
Labeling Pattern Typically uniform labeling of one or more nucleotide types. Site-specificity is challenging.Precise, site-specific incorporation of labeled nucleotides at any desired position.[4][5]
Yield Generally high, capable of producing milligram quantities of RNA.[3] Chemo-enzymatic methods can achieve >80% yields for nucleotide synthesis.[2]Lower yields, especially for longer oligonucleotides (<10% for sequences >50 nt).[2]
Cost Can be more cost-effective for long, uniformly labeled RNAs. The initial investment in enzymes and labeled precursors can be high, but operational costs may be lower due to reduced energy and solvent usage.[6]The cost of labeled phosphoramidites is high, making this a more expensive option, particularly for longer sequences or extensive labeling.[7][8]
Purity & Sequence Fidelity T7 RNA polymerase can introduce non-templated additions at the 3' end.[3] Promoter sequences may add extra bases at the 5' end.[1]High sequence fidelity, ensuring the exact requested sequence is synthesized.[1]
Throughput Amenable to high-throughput synthesis of large RNA molecules.Lower throughput, especially for purification of longer sequences.

Visualizing the Workflows

To better understand the practical differences, the following diagrams illustrate the typical experimental workflows for both enzymatic and chemical ¹³C RNA labeling.

Enzymatic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis DNA_Template Linearized Plasmid or PCR Product (with T7 promoter) Transcription In Vitro Transcription (T7 RNA Polymerase) DNA_Template->Transcription 13C_NTPs ¹³C-labeled NTPs 13C_NTPs->Transcription DNase_Treatment DNase I Treatment Transcription->DNase_Treatment Purification Denaturing PAGE or HPLC DNase_Treatment->Purification Analysis Mass Spectrometry & NMR Purification->Analysis Chemical_Workflow cluster_prep Preparation cluster_synthesis Synthesis Cycle cluster_post_synthesis Post-Synthesis Solid_Support Solid Support (e.g., CPG) Synthesis Automated Solid-Phase Oligonucleotide Synthesis Solid_Support->Synthesis Phosphoramidites ¹³C-labeled & Unlabeled Phosphoramidites Phosphoramidites->Synthesis Cycle 1. Deblocking 2. Coupling 3. Capping 4. Oxidation Synthesis->Cycle Cleavage Cleavage from Solid Support Synthesis->Cleavage Deprotection Removal of Protecting Groups Cleavage->Deprotection Purification HPLC or PAGE Deprotection->Purification Analysis Mass Spectrometry & NMR Purification->Analysis

References

Validating Metabolic Pathways: A Comparative Guide to Isotopic Tracers, Featuring Guanosine-1'-13C Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of metabolic pathways is a cornerstone of understanding cellular function and developing targeted therapeutics. ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a premier technique for quantifying the rates of metabolic reactions in vivo. The selection of an appropriate ¹³C-labeled isotopic tracer is a critical decision that directly impacts the accuracy and resolution of the metabolic fluxes being investigated. This guide provides an objective comparison of Guanosine-1'-13C Monohydrate with other commonly used tracers for the validation of metabolic pathways, supported by experimental data and detailed methodologies.

Comparison of Isotopic Tracers for Metabolic Flux Analysis

The choice of an isotopic tracer is dictated by the specific metabolic pathway under investigation. While glucose and glutamine isotopes are workhorses for studying central carbon metabolism, tracers like ¹³C-labeled nucleosides are essential for dissecting pathways such as purine (B94841) and pyrimidine (B1678525) metabolism.

TracerPrimary Metabolic Pathway(s) ProbedAdvantagesDisadvantagesKey Experimental Readout
Guanosine-1'-¹³C Monohydrate Purine Salvage Pathway, Ribose Phosphate (B84403) MetabolismDirectly traces the incorporation of the guanosine (B1672433) base and its ribose component into the nucleotide pool. Allows for the specific investigation of purine salvage versus de novo synthesis.More specialized tracer, primarily for purine metabolism. May not provide a broad overview of central carbon metabolism.Mass isotopomer distribution in purine nucleotides (e.g., GTP, dGTP) and related metabolites.
[U-¹³C₆]Glucose Glycolysis, Pentose (B10789219) Phosphate Pathway (PPP), TCA Cycle, de novo Nucleotide SynthesisProvides a global view of glucose metabolism by labeling all carbon atoms. Useful for identifying the contribution of glucose to various downstream pathways, including the ribose backbone of nucleotides.Can lead to complex labeling patterns that may be difficult to interpret for specific flux ratios, especially in pathways with multiple inputs.Mass isotopomer distribution across a wide range of central carbon metabolites and biomass components.
[1,2-¹³C₂]Glucose Pentose Phosphate Pathway (PPP), GlycolysisOffers high precision for estimating fluxes through the PPP and glycolysis.[1] Considered one of the best single tracers for overall central carbon network analysis.[1]May provide less resolution for the Tricarboxylic Acid (TCA) cycle compared to other tracers.Specific isotopologue patterns in glycolytic intermediates and PPP-derived ribose.
[U-¹³C₅]Glutamine Tricarboxylic Acid (TCA) Cycle, Amino Acid MetabolismExcellent for probing the TCA cycle activity and glutamine's role as an anaplerotic substrate.[1]Does not directly label glycolytic or pentose phosphate pathways.Mass isotopomer distribution in TCA cycle intermediates and amino acids derived from them.
[¹³C]Formate / [2-¹³C]Glycine de novo Purine SynthesisSpecifically labels the C2 and C8 positions of the purine ring, providing a direct measure of de novo synthesis rates.[2]Does not provide information on the ribose component of nucleotides or the salvage pathway.¹³C enrichment in the purine rings of nucleotides and downstream catabolites like uric acid.[2]

Experimental Protocols

Protocol 1: Validation of Purine Salvage Pathway using Guanosine-1'-¹³C Monohydrate

This protocol outlines the key steps for a ¹³C-MFA experiment to quantify the flux through the purine salvage pathway using Guanosine-1'-¹³C Monohydrate in cultured mammalian cells.

1. Cell Culture and Labeling:

  • Culture cells to mid-exponential growth phase in their standard growth medium.

  • Replace the standard medium with a labeling medium containing a known concentration of Guanosine-1'-¹³C Monohydrate and unlabeled glucose and other essential nutrients.

  • The concentration of the tracer should be optimized based on cell type and expected uptake rates.

  • Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the incorporation of the ¹³C label towards an isotopic steady state.

2. Metabolite Extraction:

  • Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Immediately add a cold extraction solvent (e.g., 80% methanol) to the cell culture plate.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

3. Sample Analysis by LC-MS/MS:

  • Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Use a method optimized for the separation and detection of purine nucleotides and nucleosides.

  • Collect mass isotopomer distribution (MID) data for guanosine, guanosine monophosphate (GMP), guanosine diphosphate (B83284) (GDP), and guanosine triphosphate (GTP).

4. Data Analysis and Flux Calculation:

  • Correct the raw MID data for the natural abundance of ¹³C.

  • Utilize a metabolic network model that includes the purine salvage and de novo synthesis pathways.

  • Employ software for ¹³C-MFA (e.g., INCA, Metran) to estimate the metabolic fluxes by fitting the experimental MID data to the model.[3]

Protocol 2: General ¹³C-Metabolic Flux Analysis using [U-¹³C₆]Glucose

This protocol provides a general workflow for conducting a ¹³C-MFA experiment to assess central carbon metabolism.[4]

1. Cell Seeding and Media Preparation:

  • Plate cells and allow them to reach 70-80% confluency.[4]

  • Prepare two types of experimental media: an unlabeled medium and a labeling medium where the standard glucose is replaced with [U-¹³C₆]Glucose.[4]

2. Isotopic Labeling:

  • Switch the cells to the labeling medium and incubate for a time sufficient to reach isotopic steady state (typically 24 hours for mammalian cells).

3. Metabolite Extraction and Analysis:

  • Follow the quenching and extraction procedures as described in Protocol 1.

  • Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS to measure the MIDs of key metabolites in glycolysis, the PPP, and the TCA cycle.

4. Flux Estimation:

  • Use a comprehensive model of central carbon metabolism to calculate the metabolic fluxes based on the measured MIDs.

Visualizing Metabolic Pathways and Experimental Workflows

To better understand the flow of atoms and the experimental process, the following diagrams have been generated using Graphviz.

Purine_Metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_degradation Degradation Ribose-5P Ribose-5P PRPP PRPP Ribose-5P->PRPP IMP IMP PRPP->IMP from Glycine, Formate, etc. AMP AMP IMP->AMP GMP GMP IMP->GMP GDP GDP GMP->GDP Guanosine-1'-13C Guanosine-1'-13C (Tracer) Guanine-13C Guanine-13C Guanosine-1'-13C->Guanine-13C GMP-13C GMP-13C Guanine-13C->GMP-13C GDP-13C GDP-13C GMP-13C->GDP-13C Guanosine Guanosine Guanine Guanine Guanosine->Guanine Xanthine Xanthine Guanine->Xanthine Uric Acid Uric Acid Xanthine->Uric Acid GTP GTP GDP->GTP RNA RNA GTP->RNA GTP-13C GTP-13C GDP-13C->GTP-13C RNA-13C RNA-13C GTP-13C->RNA-13C

Caption: Purine metabolism showing de novo, salvage, and degradation pathways.

MFA_Workflow A 1. Cell Culture & Isotopic Labeling B 2. Metabolic Quenching A->B C 3. Metabolite Extraction B->C D 4. LC-MS/MS or GC-MS Analysis C->D E 5. Mass Isotopomer Distribution Data D->E G 7. Flux Estimation (Software) E->G F 6. Metabolic Network Model F->G H 8. Metabolic Flux Map G->H

Caption: A generalized experimental workflow for ¹³C-Metabolic Flux Analysis.

Central_Carbon_Metabolism Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP Glycolysis Glycolysis G6P->Glycolysis Ribose-5P Ribose-5-Phosphate PPP->Ribose-5P Nucleotide Synthesis Nucleotide Synthesis Ribose-5P->Nucleotide Synthesis Pyruvate Pyruvate Glycolysis->Pyruvate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Glutamine Glutamine alpha_KG α-Ketoglutarate Glutamine->alpha_KG alpha_KG->TCA_Cycle

Caption: Key pathways in central carbon metabolism traced by ¹³C-MFA.

References

A Researcher's Guide to Assessing the Purity of Guanosine-1'-13C Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of isotopically labeled compounds is paramount for the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of methods to assess the purity of guanosine-1'-13C monohydrate, offering insights into alternative stable isotope-labeled guanosine (B1672433) compounds and presenting supporting experimental data.

This document outlines key analytical techniques for purity determination, details experimental protocols, and presents a comparative analysis of commercially available isotopically labeled guanosine analogues. The aim is to equip researchers with the necessary information to make informed decisions when selecting and validating these critical reagents.

Comparative Purity Analysis

The purity of isotopically labeled guanosine compounds is typically assessed based on two main criteria: chemical purity and isotopic enrichment. Chemical purity refers to the percentage of the desired compound in the sample, excluding any chemical impurities. Isotopic enrichment indicates the percentage of molecules that contain the specified isotope at the designated position.

Below is a summary of typical purity specifications for various commercially available stable isotope-labeled guanosine compounds.

CompoundLabelingChemical Purity (by HPLC)Isotopic Enrichment
This compound Single 13C at the 1'-ribose positionTypically >98%>99 atom % 13C
Guanosine-15N5Uniform 15N labeling on the guanine (B1146940) base≥99.60%[1]≥99.73% (98.66% 15N5, 1.34% 15N4)[1]
Guanosine-13C10Uniform 13C labeling≥99.8%[2]≥98.8%[2]
Guanosine-13C10, 15N5Uniform 13C and 15N labeling>98%>98 atom % 13C, >98 atom % 15N

Note: The data for this compound is based on typical specifications from various suppliers, as a specific Certificate of Analysis was not publicly available.

Key Analytical Techniques for Purity Assessment

A multi-faceted approach employing several analytical techniques is essential for a thorough purity assessment of this compound. The primary methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the chemical purity of guanosine compounds. A reversed-phase HPLC method with UV detection is commonly employed to separate the main compound from any structurally related impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for both structural confirmation and purity assessment. For isotopically labeled compounds like this compound, NMR is indispensable. Quantitative NMR (qNMR) can be used to determine the absolute purity of the sample against a certified reference standard. Furthermore, 13C-NMR will directly confirm the position and enrichment of the 13C label.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and isotopic enrichment of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition and help in the identification of unknown impurities. When coupled with liquid chromatography (LC-MS), it becomes a powerful technique for impurity profiling.

Experimental Workflow for Purity Assessment

A logical workflow is critical for the comprehensive assessment of this compound purity. The following diagram illustrates a typical experimental workflow.

Purity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Chromatographic Purity cluster_2 Structural & Isotopic Verification cluster_3 Mass & Impurity Profiling cluster_4 Final Evaluation Sample_Receipt Receive this compound Visual_Inspection Visual Inspection (Appearance, Color) Sample_Receipt->Visual_Inspection Solubility_Test Solubility Testing Visual_Inspection->Solubility_Test HPLC_Analysis HPLC-UV Analysis for Chemical Purity Solubility_Test->HPLC_Analysis NMR_Analysis 1H and 13C NMR Spectroscopy Solubility_Test->NMR_Analysis MS_Analysis High-Resolution Mass Spectrometry (HRMS) Solubility_Test->MS_Analysis Impurity_Quantification Quantify Known and Unknown Impurities HPLC_Analysis->Impurity_Quantification Data_Consolidation Consolidate All Analytical Data Impurity_Quantification->Data_Consolidation qNMR_Purity Quantitative NMR (qNMR) for Absolute Purity NMR_Analysis->qNMR_Purity Isotopic_Enrichment_NMR Confirm 13C Position and Enrichment NMR_Analysis->Isotopic_Enrichment_NMR qNMR_Purity->Data_Consolidation Isotopic_Enrichment_NMR->Data_Consolidation LC_MS_Profiling LC-MS/MS for Impurity Identification MS_Analysis->LC_MS_Profiling LC_MS_Profiling->Data_Consolidation Purity_Acceptance Accept or Reject Based on Specifications Data_Consolidation->Purity_Acceptance

Purity Assessment Workflow

Common Impurities

Potential impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation. Common impurities may include:

  • Unlabeled Guanosine: Incomplete incorporation of the 13C label.

  • Related Nucleosides: Such as guanine, deoxyguanosine, or other purine (B94841) nucleosides.

  • Process-Related Impurities: Reagents, catalysts, or by-products from the synthetic route.

  • Degradation Products: Formed due to instability, such as hydrolysis of the glycosidic bond.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This protocol outlines a reversed-phase HPLC method for the determination of chemical purity.

  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1 M Potassium Phosphate Monobasic, pH 6.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 100% A

    • 5-20 min: Linear gradient to 80% A / 20% B

    • 20-25 min: Hold at 80% A / 20% B

    • 25-30 min: Return to 100% A and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase A to a final concentration of approximately 0.5 mg/mL.

  • Analysis: Inject 10 µL of the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Protocol 2: Quantitative NMR (qNMR) for Absolute Purity Determination

This protocol describes the use of qNMR to determine the absolute purity of the sample.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The internal standard should have a resonance that is well-resolved from the analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into an NMR tube.

    • Accurately weigh a similar amount of the internal standard into the same NMR tube.

    • Add a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to dissolve the sample and internal standard completely.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Protocol 3: LC-MS/MS for Impurity Profiling

This protocol details the use of LC-MS/MS for the identification and characterization of impurities.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: Utilize the same HPLC method as described in Protocol 1.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive and negative modes.

    • Scan Mode: Full scan MS and data-dependent MS/MS.

    • Collision Energy: Ramped collision energy to obtain informative fragment spectra.

  • Sample Preparation: Prepare the sample as described in the HPLC protocol.

  • Analysis:

    • Acquire LC-MS data for the sample.

    • Process the data to identify peaks corresponding to potential impurities.

    • Use the accurate mass measurement from the full scan MS to propose elemental compositions for the impurities.

    • Analyze the MS/MS fragmentation patterns to elucidate the structures of the impurities. Compare the fragmentation of the impurities to that of the main this compound peak to identify structural similarities and differences.

Conclusion

A rigorous assessment of the purity of this compound is essential for its effective use in research and development. By employing a combination of HPLC, NMR, and MS techniques, researchers can confidently determine both the chemical purity and isotopic enrichment of their material. This guide provides a framework for this assessment, offering comparative data, a logical workflow, and detailed experimental protocols. Adherence to these principles will contribute to the generation of high-quality, reliable, and reproducible scientific data.

References

A Researcher's Guide to Benchmarking NMR Pulse Sequences for 13C-Labeled RNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in structural biology and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of RNA molecules. The use of 13C isotopic labeling is a cornerstone of modern NMR studies of RNA, enabling the application of a diverse array of pulse sequences to overcome inherent challenges such as spectral overlap and the conformational flexibility of RNA. This guide provides an objective comparison of key NMR pulse sequences for 13C-labeled RNA, supported by experimental data and detailed protocols to aid in experimental design and optimization.

Performance Comparison of Key 13C-NMR Pulse Sequences

The choice of NMR pulse sequence is critical for maximizing spectral quality and extracting meaningful structural and dynamic information. The following tables summarize the performance of commonly used pulse sequences for 13C-labeled RNA, focusing on sensitivity, resolution, and primary applications.

Pulse Sequence Primary Application Relative Sensitivity Relative Resolution Key Advantages Limitations
¹H-¹³C HSQC Correlation of protons to directly attached carbons.GoodModerateFoundational experiment for resonance assignment.Suffers from spectral overlap in larger RNAs due to poor ¹H chemical shift dispersion[1].
¹H-¹³C TROSY Same as HSQC, for larger RNAs (>25 kDa).Good to ExcellentHighSignificant improvement in sensitivity and resolution for larger molecules by reducing transverse relaxation[2][3]. Can provide up to a 3-fold increase in sensitivity and resolution compared to HSQC for base carbons[2].Less beneficial for smaller RNAs where relaxation effects are less pronounced.
BEST-TROSY Enhancement for TROSY-based experiments.ExcellentHighProvides enhanced sensitivity and resolution, particularly for large and intrinsically disordered proteins and can be applied to RNA systems[4][5].Primarily developed and benchmarked for proteins; application to RNA is less documented with quantitative comparisons.
3D ¹³C-edited NOESY-HSQC Resolving ambiguous NOEs for distance restraints.ModerateHighDisperses NOE signals into a third, ¹³C dimension, greatly reducing spectral overlap and aiding in unambiguous assignment[6][7][8][9].Can be time-consuming to acquire.
¹³C-filtered/edited NOESY Simplifying NOESY spectra with selective labeling.GoodHighDramatically reduces spectral complexity and crowding by selectively observing or filtering out NOEs involving protons attached to ¹³C[10]. Allows for logical distinction between intra- and inter-nucleotide NOEs[10].Requires specific isotopic labeling schemes.
3D HCCH-TOCSY Assignment of ribose spin systems.GoodHighCorrelates all protons within a ribose spin system through ¹³C-¹³C bonds, facilitating complete assignment[11][12].Can be complex to analyze; may still have overlap for some signals.
3D HCCH-COSY Correlating adjacent protons in ribose spin systems.GoodHighA less crowded version of HCCH-TOCSY, showing correlations only between neighboring protons in the ribose spin system[13].Provides less extensive correlations compared to HCCH-TOCSY.

Experimental Workflows and Logical Relationships

The selection and application of NMR pulse sequences often follow a logical workflow, starting from basic resonance assignment to the acquisition of structural restraints.

experimental_workflow cluster_assignment Resonance Assignment cluster_structure Structural Restraints cluster_dynamics Dynamics 1H-13C_HSQC ¹H-¹³C HSQC/TROSY HCCH_TOCSY_COSY 3D HCCH-TOCSY/COSY 1H-13C_HSQC->HCCH_TOCSY_COSY Initial Correlation Relaxation ¹³C R1, R1ρ 1H-13C_HSQC->Relaxation Site-specific Dynamics NOESY 3D ¹³C-edited NOESY-HSQC ¹³C-filtered NOESY HCCH_TOCSY_COSY->NOESY Sequential Assignment Structure_Calculation Structure_Calculation NOESY->Structure_Calculation Distance Restraints

NMR experimental workflow for 13C-labeled RNA.

This diagram illustrates a typical progression in an NMR-based RNA structure determination project. Initial assignments from HSQC or TROSY experiments are extended to the entire ribose spin system using HCCH-TOCSY or HCCH-COSY. These assignments are then used to interpret NOESY spectra for obtaining distance restraints, which are fundamental for 3D structure calculation. Dynamics at specific sites can be probed using relaxation experiments.

Detailed Experimental Protocols

The successful application of these pulse sequences is highly dependent on proper sample preparation and instrument setup. Below are generalized protocols that can be adapted for specific RNA samples and available instrumentation.

Sample Preparation: ¹³C-Labeled RNA
  • In Vitro Transcription:

    • Prepare a reaction mixture containing template DNA, T7 RNA polymerase, and uniformly ¹³C-labeled nucleotide triphosphates (NTPs)[14][15][16].

    • Typical transcription conditions are 40 mM Tris-HCl pH 8.0, 5 mM DTT, 1 mM spermidine, and 25-30 mM MgCl₂[17].

    • Incubate the reaction at 37°C for 3-6 hours[1].

  • Purification:

    • Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Elute the RNA from the gel and perform ethanol (B145695) precipitation.

  • Sample Conditioning:

    • Desalt the RNA by dialysis against deionized water.

    • Lyophilize the RNA and resuspend it in the desired NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 0.1 mM EDTA)[1].

    • For exchangeable proton detection, the final resuspension should be in a 90% H₂O/10% D₂O mixture. For non-exchangeable protons, use 100% D₂O.

    • Final RNA concentrations should ideally be ≥1 mM for sensitivity-demanding experiments[5].

NMR Data Acquisition

The following are example parameters for a 3D ¹³C-edited NOESY-HSQC experiment. These should be optimized based on the specific sample and spectrometer.

  • Spectrometer: Bruker 600 MHz or higher, equipped with a cryoprobe.

  • Temperature: 298 K.

  • Pulse Program: Standard Bruker noesyhsqcfpf3gpsi3d or similar.

  • Acquisition Parameters:

    • ¹H Spectral Width: 12-16 ppm.

    • ¹³C Spectral Width: 30-40 ppm (for ribose region).

    • Number of Scans (NS): 8-16, depending on sample concentration.

    • Recycle Delay (d1): 1.5 - 2.0 seconds.

    • NOESY Mixing Time (τ_mix): 150-300 ms.

    • Data Points: 1024 (¹H direct) x 128 (¹³C indirect) x 256 (¹H indirect).

    • Non-uniform sampling (NUS) can be employed to reduce acquisition time while maintaining high resolution[7][18].

NMR Data Processing
  • Software: TopSpin (Bruker), NMRPipe, or similar processing software.

  • Processing Steps:

    • Apodization: Apply a squared sine-bell window function in all dimensions.

    • Zero-filling: Zero-fill the data to at least double the number of acquired points in each dimension to improve digital resolution.

    • Fourier Transformation: Perform Fourier transformation of the data.

    • Baseline Correction: Apply baseline correction, particularly in the direct dimension.

Logical Relationships in Pulse Sequence Design

The development of more advanced pulse sequences often involves combining modules from simpler experiments. The diagram below illustrates the conceptual relationship between some of the discussed pulse sequences.

pulse_sequence_logic HSQC ¹H-¹³C HSQC 3D_NOESY_HSQC 3D ¹³C-edited NOESY-HSQC HSQC->3D_NOESY_HSQC combines with HSQC_TROSY ¹H-¹³C TROSY HSQC->HSQC_TROSY applies NOESY_module ¹H-¹H NOESY Module NOESY_module->3D_NOESY_HSQC TROSY_principles TROSY Principles TROSY_principles->HSQC_TROSY BEST_TROSY BEST-TROSY HSQC_TROSY->BEST_TROSY applies BEST_enhancement BEST Enhancement BEST_enhancement->BEST_TROSY

Conceptual relationships between NMR pulse sequences.

This diagram shows how a 3D ¹³C-edited NOESY-HSQC experiment can be conceptualized as the combination of a ¹H-¹H NOESY module with a ¹H-¹³C HSQC experiment to add a ¹³C dimension. Similarly, the ¹H-¹³C TROSY experiment is an evolution of the HSQC that incorporates TROSY principles to enhance performance for larger molecules. The BEST-TROSY further builds upon this by applying band-selective excitation for sensitivity enhancement.

By understanding the principles behind these pulse sequences and their relative performance, researchers can make informed decisions to optimize their NMR experiments for the structural and dynamic characterization of 13C-labeled RNA.

References

Safety Operating Guide

Proper Disposal of Guanosine-1'-13C Monohydrate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of guanosine-1'-13C monohydrate, ensuring compliance with regulatory standards.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative to handle this compound in accordance with good industrial hygiene and safety practices. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times to avoid skin and eye contact.[1] Work should be conducted in a well-ventilated area to prevent the inhalation of any dust.[1][2] In the event of a spill, the material should be swept up, collected in a suitable, closed container, and disposed of as chemical waste.[1][2]

Quantitative Data Summary

PropertyValueSource
Appearance White to off-white crystalline powderGeneric SDS
Solubility Insoluble in cold water, alcohol, ether, chloroform; soluble in boiling water, dilute acids, and bases.Generic SDS
Stability Stable under recommended storage conditions.Generic SDS
Primary Hazards May cause eye, skin, and respiratory tract irritation.[3]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as a chemical waste and engage a licensed professional waste disposal service.[1][2] Adherence to federal, state, and local environmental regulations is mandatory.[2]

  • Waste Identification and Segregation:

    • Identify the waste material as this compound.

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

    • Keep the material in its original or a clearly labeled, sealed container.

  • Containerization and Labeling:

    • Ensure the waste container is in good condition and properly sealed to prevent leaks or spills.

    • Label the container clearly with the chemical name ("this compound") and any relevant hazard information.

  • Storage Pending Disposal:

    • Store the sealed and labeled waste container in a designated, secure area away from incompatible materials.

    • The storage area should be cool, dry, and well-ventilated.

  • Engage a Licensed Waste Disposal Company:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed chemical waste disposal company.

    • Provide the waste disposal company with accurate information about the chemical waste.

  • Documentation:

    • Maintain a record of the disposal, including the chemical name, quantity, and date of disposal, in your laboratory's chemical inventory or waste log.

An alternative disposal method, if permitted by local regulations and conducted by a licensed facility, involves dissolving the material in a combustible solvent and incinerating it in a chemical incinerator equipped with an afterburner and scrubber.[1] However, this should only be performed by qualified professionals.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound identify_waste Identify and Segregate Waste start->identify_waste consult_sds Consult Safety Data Sheet (SDS) and Institutional Policies identify_waste->consult_sds is_surplus Is the material surplus and non-recyclable? contact_ehs Contact Institutional EHS for Licensed Disposal Service is_surplus->contact_ehs Yes is_surplus->consult_sds No - Can it be repurposed? Consult supervisor. package_label Package and Label Waste According to Guidelines contact_ehs->package_label store_waste Store in Designated Secure Area package_label->store_waste disposal_pickup Arrange for Pickup by Licensed Disposal Company store_waste->disposal_pickup document_disposal Document Disposal in Laboratory Records disposal_pickup->document_disposal end End: Proper Disposal Complete document_disposal->end consult_sds->is_surplus

Caption: Disposal workflow for this compound.

References

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